molecular formula C16H14O6 B15589603 1,11b-Dihydro-11b-hydroxymaackiain

1,11b-Dihydro-11b-hydroxymaackiain

Cat. No.: B15589603
M. Wt: 302.28 g/mol
InChI Key: IFWVGNKYQITBOH-HPEXNQPKSA-N
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Description

1,11b-Dihydro-11b-hydroxymaackiain is a useful research compound. Its molecular formula is C16H14O6 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(1S,12S,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one

InChI

InChI=1S/C16H14O6/c17-8-1-2-16(18)14(3-8)19-6-10-9-4-12-13(21-7-20-12)5-11(9)22-15(10)16/h3-5,10,15,18H,1-2,6-7H2/t10-,15+,16-/m1/s1

InChI Key

IFWVGNKYQITBOH-HPEXNQPKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Isolation of (+)-6a-Hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources and isolation of (+)-6a-hydroxymaackiain, a pterocarpan (B192222) phytoalexin. Initially referenced as 1,11b-Dihydro-11b-hydroxymaackiain, this document clarifies the chemical identity of the compound as (+)-6a-hydroxymaackiain based on standard chemical nomenclature for pterocarpans. The primary natural source of this compound is identified as the garden pea, Pisum sativum, where its production is induced in response to biotic or abiotic stressors. This guide details the elicitation procedures, extraction methods, and chromatographic purification protocols synthesized from the available scientific literature. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to aid in the practical application of these methodologies.

Introduction: Unraveling the Identity of this compound

The nomenclature of pterocarpan compounds can vary, leading to potential ambiguity. The compound of interest, "this compound," is more commonly and accurately referred to in scientific literature as (+)-6a-hydroxymaackiain . The pterocarpan core structure is inherently a dihydro[1]benzofuro[3,2-c]chromene system, making the "dihydro" prefix redundant. The position 11b in the formal IUPAC numbering corresponds to the 6a position in the widely adopted traditional numbering system for pterocarpans. This guide will henceforth use the name (+)-6a-hydroxymaackiain.

(+)-6a-Hydroxymaackiain is a naturally occurring phytoalexin, an antimicrobial compound produced by plants as a defense mechanism against pathogens. It is a key intermediate in the biosynthesis of another well-known phytoalexin, pisatin (B192138), in the garden pea (Pisum sativum)[2]. Its biological activity and role in plant defense make it a compound of interest for further research and potential applications in agriculture and medicine.

Natural Sources of (+)-6a-Hydroxymaackiain

The primary and most extensively documented natural source of (+)-6a-hydroxymaackiain is the garden pea, Pisum sativum. In this plant, the biosynthesis of (+)-6a-hydroxymaackiain is not constitutive but is induced in response to various stressors. This induction is a hallmark of phytoalexin production.

Elicitation of Biosynthesis in Pisum sativum

To obtain significant quantities of (+)-6a-hydroxymaackiain, the treatment of pea seedlings with elicitors is necessary. Copper chloride (CuCl₂) is a commonly used abiotic elicitor for inducing the biosynthesis of pisatin and its precursors, including (+)-6a-hydroxymaackiain[1][2][3].

Table 1: Elicitation Conditions for (+)-6a-Hydroxymaackiain Production in Pisum sativum

ParameterConditionReference
Plant MaterialSeedlings or immature pods of Pisum sativum[1][4]
ElicitorCopper Chloride (CuCl₂) solution[1][2]
Elicitor ConcentrationTypically in the millimolar (mM) range[1]
Application MethodTopical application to endocarp tissue or spraying of seedlings[1][4]
Incubation PeriodSeveral hours to a few days post-elicitation[3]
Incubation ConditionsDark, controlled temperature (e.g., 20-25°C)[5]

Isolation and Purification of (+)-6a-Hydroxymaackiain

The isolation of (+)-6a-hydroxymaackiain from elicited pea tissue involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for pterocarpan isolation from leguminous plants.

General Experimental Workflow

The overall process for isolating (+)-6a-hydroxymaackiain is depicted in the following workflow diagram.

Isolation_Workflow start Elicitation of Pea Seedlings (e.g., with CuCl₂) harvest Harvesting of Elicited Plant Tissue start->harvest extraction Extraction with Organic Solvent (e.g., Ethanol (B145695) or Methanol) harvest->extraction filtration Filtration and Concentration of Crude Extract extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) filtration->partitioning chromatography1 Column Chromatography (Silica Gel) partitioning->chromatography1 chromatography2 Further Purification (e.g., Preparative TLC or HPLC) chromatography1->chromatography2 analysis Structural Elucidation (NMR, MS) chromatography2->analysis

Caption: General workflow for the isolation and purification of (+)-6a-hydroxymaackiain.

Detailed Experimental Protocols

Step 1: Extraction

  • Harvest the elicited pea seedlings or pods.

  • Homogenize the plant material in a suitable organic solvent, such as 80% ethanol or methanol (B129727), at room temperature[5]. The solvent-to-tissue ratio should be sufficient to ensure thorough extraction.

  • Macerate the tissue for an extended period (e.g., 24-48 hours) or perform exhaustive extraction using a Soxhlet apparatus.

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Solvent Partitioning

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning with an immiscible organic solvent of intermediate polarity, such as ethyl acetate. Pterocarpans will preferentially partition into the organic phase.

  • Repeat the partitioning process multiple times to ensure complete extraction.

  • Combine the organic phases and dry over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the dried organic phase to yield a pterocarpan-enriched fraction.

Step 3: Chromatographic Purification

a) Column Chromatography:

  • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The specific gradient will depend on the complexity of the extract.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

  • Combine fractions containing the compound of interest.

Table 2: Exemplary Chromatographic Conditions for Pterocarpan Separation

Chromatography TypeStationary PhaseMobile Phase (Eluent)DetectionReference
Column ChromatographySilica GelHexane-Ethyl Acetate gradientTLC with UV detectionGeneral practice for flavonoids
Preparative TLCSilica Gel GChloroform-Methanol (e.g., 95:5 v/v)UV visualization and elution of bandsInferred from similar compound isolations
HPLCC18 Reverse PhaseAcetonitrile-Water or Methanol-Water gradientUV-Vis or DAD detectorGeneral practice for flavonoids

b) Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC):

  • For final purification, preparative TLC on silica gel plates can be employed. Develop the plates in a suitable solvent system (e.g., chloroform-methanol mixtures). Visualize the bands under UV light, scrape the band corresponding to (+)-6a-hydroxymaackiain, and elute the compound with a polar solvent like methanol or acetone.

  • Alternatively, preparative or semi-preparative HPLC on a C18 column with a water-acetonitrile or water-methanol gradient is a highly effective method for obtaining high-purity (+)-6a-hydroxymaackiain.

Structural Elucidation

The identity and purity of the isolated (+)-6a-hydroxymaackiain should be confirmed using modern spectroscopic techniques.

Structural_Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_chiroptical Stereochemical Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) MS Mass Spectrometry (HR-MS for molecular formula) CD Circular Dichroism (to determine absolute stereochemistry) Isolated_Compound Purified (+)-6a-Hydroxymaackiain Isolated_Compound->NMR Isolated_Compound->MS Isolated_Compound->CD

Caption: Key techniques for the structural elucidation of (+)-6a-hydroxymaackiain.

Quantitative Data

Quantitative data for the isolation of (+)-6a-hydroxymaackiain is not extensively reported in the literature, as many studies focus on its biosynthetic pathway rather than its preparative isolation. The yield is highly dependent on the efficiency of the elicitation process and the scale of the extraction.

Table 3: Spectroscopic Data for (+)-6a-Hydroxymaackiain (Pisatin Precursor)

TechniqueKey Data Points (Literature-based)
¹H NMRCharacteristic signals for the pterocarpan skeleton, including aromatic protons, methoxy (B1213986) or hydroxyl groups, and protons of the dihydrofuran ring system.
¹³C NMRResonances corresponding to the carbon atoms of the pterocarpan framework.
Mass SpectrometryMolecular ion peak corresponding to the molecular formula C₁₆H₁₂O₆.
UV-Vis SpectroscopyAbsorption maxima characteristic of the pterocarpan chromophore.

Conclusion

(+)-6a-Hydroxymaackiain is a phytoalexin of significant interest due to its role in plant defense and as a biosynthetic intermediate. Its primary natural source is elicited pea (Pisum sativum). This guide provides a synthesized, detailed protocol for its isolation and purification, based on the available scientific literature for this and structurally related compounds. The successful isolation of (+)-6a-hydroxymaackiain will enable further research into its biological activities and potential applications. Researchers should note that the yields of this compound can be variable and are highly dependent on the elicitation efficiency. The methodologies outlined in this guide provide a solid foundation for the successful isolation of this valuable natural product.

References

Elucidation of the 1,11b-Dihydro-11b-hydroxymaackiain Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to 1,11b-Dihydro-11b-hydroxymaackiain, a hydroxylated pterocarpan (B192222) phytoalexin. While the direct biosynthetic pathway of this specific molecule is not extensively documented under this exact nomenclature, scientific evidence strongly suggests it is a metabolic product of the well-characterized phytoalexin, (-)-maackiain (B1675864). This guide, therefore, first elucidates the complete biosynthetic pathway of (-)-maackiain in leguminous plants. Subsequently, it details the fungal biotransformation of (-)-maackiain, specifically its hydroxylation, which leads to the formation of hydroxylated derivatives such as 1α-hydroxymaackiain, a compound consistent with the structure of this compound. This document presents key enzymatic reactions, quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows to serve as a critical resource for researchers in natural product biosynthesis, drug discovery, and plant-pathogen interactions.

Introduction

Pterocarpans are a significant class of isoflavonoids, predominantly found in the Leguminosae family, that play a crucial role in plant defense mechanisms as phytoalexins. (-)-Maackiain is a prominent pterocarpan with demonstrated antimicrobial and other pharmacological properties. Its biosynthesis in plants is a complex, multi-step process involving a series of enzymatic conversions. Furthermore, certain pathogenic fungi have evolved detoxification pathways to metabolize these defense compounds, often through hydroxylation, thereby reducing their toxicity. This guide focuses on the elucidation of the pathway that leads to a hydroxylated derivative of maackiain (B7765809), herein referred to as this compound, which is understood to be a product of such a fungal detoxification mechanism. The primary example of this is the conversion of (-)-maackiain to the less toxic 1α-hydroxymaackiain by the fungus Nectria haematococca.[1] Understanding these biosynthetic and metabolic pathways is paramount for applications in agriculture and medicine, including the development of disease-resistant crops and novel therapeutic agents.

Biosynthesis of (-)-Maackiain

The biosynthesis of (-)-maackiain originates from the general phenylpropanoid pathway and proceeds through the isoflavonoid (B1168493) branch. The key steps involve the formation of an isoflavone (B191592) backbone, followed by a series of reductions and cyclizations to yield the characteristic pterocarpan skeleton. The recent discovery of pseudobaptigenin (B192200) synthase has filled a crucial gap in understanding the formation of the methylenedioxy bridge, completing the elucidation of the core pathway.[1][2]

Key Enzymatic Steps

The biosynthetic pathway from the isoflavone calycosin (B1668236) to (-)-maackiain is outlined below:

  • Methylenedioxy Bridge Formation: Calycosin is converted to pseudobaptigenin through the formation of a methylenedioxy bridge, a reaction catalyzed by pseudobaptigenin synthase (PbS) , a cytochrome P450 monooxygenase (CYP76F319).[1][2]

  • 2'-Hydroxylation: Pseudobaptigenin undergoes hydroxylation at the 2' position, catalyzed by an isoflavone 2'-hydroxylase (I2'H) , another cytochrome P450 enzyme.

  • Reduction to Isoflavanone (B1217009): The resulting 2'-hydroxypseudobaptigenin is then reduced to a 2'-hydroxyisoflavanone by isoflavone reductase (IFR) .

  • Reduction to Isoflavanol: The isoflavanone is further reduced to a 2'-hydroxyisoflavanol by vestitone reductase (VR) .

  • Cyclization to Pterocarpan: The final step is the cyclization of the 2'-hydroxyisoflavanol to form the pterocarpan skeleton of (-)-maackiain, a reaction catalyzed by pterocarpan synthase (PTS) .

Signaling Pathway for (-)-Maackiain Biosynthesis

Maackiain_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpan Pterocarpan Branch L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic acid->p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein Daidzein Daidzein Genistein->Daidzein Formononetin Formononetin Daidzein->Formononetin Calycosin Calycosin Formononetin->Calycosin I3'H Pseudobaptigenin Pseudobaptigenin Calycosin->Pseudobaptigenin PbS (CYP76F319) 2'-Hydroxypseudobaptigenin 2'-Hydroxypseudobaptigenin Pseudobaptigenin->2'-Hydroxypseudobaptigenin I2'H 2'-Hydroxydihydrodaidzein 2'-Hydroxydihydrodaidzein 2'-Hydroxypseudobaptigenin->2'-Hydroxydihydrodaidzein IFR 7,2'-Dihydroxy-4',5'-methylenedioxyisoflavanol 7,2'-Dihydroxy-4',5'-methylenedioxyisoflavanol 2'-Hydroxydihydrodaidzein->7,2'-Dihydroxy-4',5'-methylenedioxyisoflavanol VR (-)-Maackiain (-)-Maackiain 7,2'-Dihydroxy-4',5'-methylenedioxyisoflavanol->(-)-Maackiain PTS

Figure 1. Biosynthetic pathway of (-)-Maackiain.

Fungal Metabolism: Formation of this compound

The target compound, this compound, is proposed to be formed through the fungal detoxification of (-)-maackiain. Pathogenic fungi, such as Nectria haematococca, have developed enzymatic mechanisms to hydroxylate pterocarpans, thereby reducing their antifungal activity. This biotransformation is a key virulence factor for these pathogens.

Key Enzymatic Step: Hydroxylation

The primary reaction in the fungal metabolism of (-)-maackiain is a hydroxylation event. In Nectria haematococca, this is catalyzed by a flavin-containing monooxygenase encoded by the MAK1 gene.[1] This enzyme converts (-)-maackiain into 1α-hydroxymaackiain. The addition of the hydroxyl group at the 1a position is consistent with the structure of this compound.

Fungal Detoxification Pathway

Fungal_Detoxification (-)-Maackiain (-)-Maackiain 1a-Hydroxymaackiain 1a-Hydroxymaackiain (-)-Maackiain->1a-Hydroxymaackiain MAK1 (FAD-monooxygenase) Nectria haematococca

Figure 2. Fungal hydroxylation of (-)-Maackiain.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the biosynthetic and metabolic pathways. Data for all enzymes are not yet fully available in the literature.

Table 1: Kinetic Parameters of Pterocarpan Synthase (PTS) from Glycyrrhiza echinata (GePTS1)

SubstrateKm (mM)Vmax (mmol min-1 mg-1)kcat (s-1)
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol0.202.05.9 x 102

Data obtained from assays fitting Michaelis-Menten kinetics in the substrate concentration range of 20-500 µM.[2]

Table 2: Kinetic Parameters of (+)-6a-hydroxymaackiain 3-O-methyltransferase from Pisum sativum

SubstrateKm (µM)
(+)-6a-hydroxymaackiain2.3
S-adenosyl-L-methionine35

Note: This enzyme is involved in the biosynthesis of pisatin, a related pterocarpan, and provides context for the kinetics of similar enzymes in isoflavonoid pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.

Protocol for Pseudobaptigenin Synthase (PbS) Assay using Yeast Microsomes

This protocol is adapted from methodologies used for characterizing cytochrome P450 enzymes expressed in yeast.

Objective: To determine the enzymatic activity of pseudobaptigenin synthase in converting calycosin to pseudobaptigenin.

Materials:

  • Yeast strain expressing the PbS gene (e.g., Saccharomyces cerevisiae)

  • Yeast growth media (e.g., YPD)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

  • Glass beads (0.5 mm diameter)

  • Microsome resuspension buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 20% glycerol)

  • Calycosin (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., 100 mM potassium phosphate pH 7.5)

  • Ethyl acetate (B1210297) for extraction

  • HPLC or LC-MS system for analysis

Procedure:

  • Yeast Culture and Microsome Preparation:

    • Inoculate a culture of the yeast strain expressing PbS and grow to late log phase.

    • Harvest cells by centrifugation and wash with lysis buffer.

    • Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.

    • Lyse the cells by vigorous vortexing in intervals, keeping the sample on ice between intervals.

    • Centrifuge the lysate at low speed to remove cell debris and glass beads.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g to pellet the microsomes.

    • Resuspend the microsomal pellet in resuspension buffer and determine the protein concentration.

  • Enzyme Assay:

    • Prepare a reaction mixture containing reaction buffer, NADPH (final concentration ~1 mM), and yeast microsomes.

    • Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

    • Initiate the reaction by adding calycosin (final concentration ~50-100 µM).

    • Incubate the reaction for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of ethyl acetate.

  • Product Extraction and Analysis:

    • Vortex the mixture to extract the product into the ethyl acetate layer.

    • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

    • Evaporate the ethyl acetate under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol).

    • Analyze the sample by HPLC or LC-MS to identify and quantify the pseudobaptigenin product.

Protocol for Fungal Biotransformation of (-)-Maackiain

This protocol describes a general method for assessing the ability of a fungus to metabolize (-)-maackiain.

Objective: To determine if a fungal culture can convert (-)-maackiain to hydroxylated derivatives.

Materials:

  • Fungal strain of interest (e.g., Nectria haematococca)

  • Fungal growth medium (e.g., Potato Dextrose Broth)

  • (-)-Maackiain stock solution (in a suitable solvent like DMSO or ethanol)

  • Ethyl acetate for extraction

  • TLC plates and developing solvent system

  • HPLC or LC-MS system for analysis

Procedure:

  • Fungal Culture:

    • Inoculate a liquid medium with the fungal strain and grow under appropriate conditions (e.g., shaking incubator at 25-28°C) for several days until sufficient mycelial growth is achieved.

  • Substrate Feeding:

    • Add a sterile solution of (-)-maackiain to the fungal culture to a final concentration of approximately 50-100 µg/mL.

    • Continue the incubation for a period of 24-72 hours.

  • Extraction of Metabolites:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude extract.

  • Analysis of Metabolites:

    • Dissolve the crude extract in a small volume of a suitable solvent.

    • Perform preliminary analysis by Thin Layer Chromatography (TLC) to visualize the disappearance of the maackiain spot and the appearance of new, more polar spots corresponding to the hydroxylated products.

    • For detailed analysis and identification, subject the extract to HPLC or LC-MS analysis. Compare the retention times and mass spectra with authentic standards if available, or use spectroscopic methods (e.g., NMR) for structure elucidation of the purified metabolites.

Experimental Workflow Visualization

Experimental_Workflow cluster_purification Purification of a Fungal Maackiain-Hydroxylating Enzyme cluster_characterization Enzyme Characterization Fungal_Culture 1. Fungal Culture (e.g., N. haematococca) Crude_Extract 2. Preparation of Crude Enzyme Extract Fungal_Culture->Crude_Extract Ammonium_Sulfate 3. Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Dialysis 4. Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange 5. Ion-Exchange Chromatography Dialysis->Ion_Exchange Gel_Filtration 6. Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Purified_Enzyme 7. Purified Enzyme (e.g., MAK1) Gel_Filtration->Purified_Enzyme SDS_PAGE A. SDS-PAGE (Molecular Weight) Purified_Enzyme->SDS_PAGE Enzyme_Assay B. Enzyme Assay (Activity Measurement) Purified_Enzyme->Enzyme_Assay Kinetic_Analysis C. Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis pH_Optimum D. pH Optimum Determination Enzyme_Assay->pH_Optimum Temp_Optimum E. Temperature Optimum Determination Enzyme_Assay->Temp_Optimum

Figure 3. Workflow for Purification and Characterization of a Fungal Enzyme.

Conclusion

The elucidation of the biosynthetic pathway of this compound is intrinsically linked to the biosynthesis of its precursor, (-)-maackiain, and its subsequent metabolism by fungi. This guide has provided a detailed overview of both processes, highlighting the key enzymatic transformations and the underlying molecular players. The provided quantitative data and experimental protocols serve as a practical resource for researchers aiming to study these pathways further. Future research should focus on obtaining more comprehensive kinetic data for all the enzymes involved and on the detailed structural and functional characterization of the fungal hydroxylating enzymes from a wider range of species. Such knowledge will undoubtedly accelerate the development of novel applications in agriculture and medicine.

References

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan (B192222) found in various plant species, including Derris robusta and Erycibe expansa. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While detailed experimental data remains limited in publicly accessible literature, this guide synthesizes available information and outlines established methodologies for its study. The compound has demonstrated potential hepatoprotective effects, making it a molecule of interest for further investigation in drug discovery and development.

Chemical Structure and Identification

Chemical Identifiers:

  • Molecular Formula: C₁₆H₁₄O₆

  • CAS Number: 210537-05-6

The core structure consists of a fused benzofuran-benzopyran ring system. The nomenclature "this compound" indicates a derivative of maackiain (B7765809) with a hydroxyl group at the 11b position and a dihydro feature at the 1 and 11b positions. The precise stereochemistry at the chiral centers is critical for its biological function and would be definitively determined by detailed 1D and 2D NMR spectroscopy and X-ray crystallography.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure as a pterocarpan and available information, the following properties can be inferred and are summarized in Table 1. Pterocarpans are generally crystalline solids with limited solubility in water but are soluble in organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Weight 302.28 g/mol Calculated from Molecular Formula
Boiling Point 510.2 ± 50.0 °CPredicted
Flash Point 195.6 ± 23.6 °CPredicted
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneQualitative Observation

Biological Activity: Hepatoprotective Effects

The primary reported biological activity of this compound is its hepatoprotective effect. Studies on extracts containing this compound have shown a protective effect on liver cells. However, the specific molecular mechanisms and signaling pathways involved have not yet been fully elucidated. It is hypothesized that its antioxidant properties, common to many phenolic compounds like pterocarpans, may contribute to this hepatoprotective activity by mitigating oxidative stress-induced liver damage.

Further research is required to identify the specific cellular targets and signaling cascades modulated by this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following sections provide generalized yet detailed methodologies that are standard for the isolation and biological evaluation of pterocarpans and can be adapted for this specific compound.

General Protocol for Isolation from Plant Material

This protocol outlines a typical procedure for the extraction and isolation of pterocarpans from plant sources like Derris robusta.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification A 1. Plant Material Preparation (Air-dried, powdered twigs and leaves) B 2. Maceration (Soak in 95% Ethanol (B145695) at room temperature) A->B C 3. Filtration and Concentration (Filter and evaporate solvent under reduced pressure to obtain crude extract) B->C D 4. Liquid-Liquid Partitioning (Suspend crude extract in water and partition sequentially with n-hexane, ethyl acetate, and n-butanol) C->D E Ethyl Acetate Fraction (Contains pterocarpans) D->E F Other Fractions (Discard or test for other activities) D->F G 5. Column Chromatography (Silica gel column with a gradient of n-hexane-ethyl acetate) E->G H 6. Further Purification (Sephadex LH-20 column chromatography) G->H I 7. Preparative HPLC (C18 column with a methanol-water gradient) H->I J Pure this compound I->J

Figure 1. General workflow for the isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The plant material (e.g., twigs and leaves of Derris robusta) is air-dried and ground into a fine powder.

  • Extraction: The powdered material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration: The ethanol extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The pterocarpans are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel chromatography with a gradient elution system (e.g., n-hexane-ethyl acetate), followed by size-exclusion chromatography on Sephadex LH-20.

  • Final Purification: Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient). The purity of the isolated compound should be verified by analytical HPLC and its structure confirmed by NMR and MS analysis.

In Vitro Hepatoprotective Activity Assay

This protocol describes a common method for evaluating the hepatoprotective effects of a compound against toxin-induced damage in a human liver cell line (HepG2).

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Hepatoprotection A 1. Cell Seeding (Seed HepG2 cells in 96-well plates) B 2. Pre-treatment (Treat cells with various concentrations of the test compound for 24 hours) A->B C 3. Induction of Hepatotoxicity (Expose cells to a hepatotoxin, e.g., Carbon Tetrachloride (CCl4) or acetaminophen) B->C D 4. Cell Viability Assay (e.g., MTT assay to measure cell survival) C->D E 5. Measurement of Liver Enzymes (Measure levels of ALT, AST in the culture medium) C->E F 6. Oxidative Stress Markers (Measure levels of ROS, SOD, and MDA) C->F

Figure 2. Workflow for in vitro hepatoprotective activity assessment.

Methodology Details:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with varying concentrations of this compound for 24 hours.

  • Induction of Toxicity: Following pre-treatment, the cells are exposed to a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen, for a specified duration to induce cell damage.

  • Assessment of Cell Viability: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the percentage of viable cells.

  • Measurement of Liver Enzymes: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), released into the culture medium are measured using commercially available kits. A reduction in these enzyme levels in treated groups compared to the toxin-only group indicates a protective effect.

  • Evaluation of Oxidative Stress: The levels of reactive oxygen species (ROS), superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA) can be measured to assess the antioxidant effect of the compound.

In Vivo Hepatoprotective Activity Assay

This protocol outlines a standard procedure for evaluating hepatoprotective activity in a rodent model.

G cluster_0 Animal Grouping and Treatment cluster_1 Evaluation of Hepatoprotection A 1. Animal Acclimatization and Grouping (e.g., Wistar rats, grouped randomly) B 2. Drug Administration (Administer test compound or vehicle orally for a set period, e.g., 7 days) A->B C 3. Induction of Hepatotoxicity (Administer a hepatotoxin, e.g., CCl4, on the last day of treatment) B->C D 4. Blood and Tissue Collection (Collect blood and liver tissue after 24 hours) C->D E 5. Biochemical Analysis (Measure serum levels of ALT, AST, ALP, and bilirubin) D->E F 6. Histopathological Examination (Examine liver tissue sections for signs of damage) D->F

Figure 3. Workflow for in vivo hepatoprotective activity assessment.

Methodology Details:

  • Animal Model: Wistar albino rats are typically used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: The rats are divided into several groups: a normal control group, a toxin control group, a positive control group (e.g., receiving silymarin), and treatment groups receiving different doses of this compound. The compound is administered orally for a specified period (e.g., 7-14 days).

  • Induction of Liver Damage: On the last day of treatment, hepatotoxicity is induced by the administration of a hepatotoxin like CCl₄ (intraperitoneally or orally).

  • Sample Collection: After 24 hours of toxin administration, blood samples are collected for biochemical analysis, and the animals are euthanized to collect liver tissue.

  • Biochemical Analysis: Serum levels of liver function markers such as ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676) are determined.

  • Histopathological Examination: The liver tissues are fixed in formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to assess the extent of liver damage, such as necrosis, inflammation, and fatty changes.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are yet to be elucidated. Based on the known activities of other pterocarpans and flavonoids, potential mechanisms could involve:

  • Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) or upregulation of endogenous antioxidant enzymes (e.g., SOD, CAT, GPx) through pathways like the Nrf2-ARE signaling pathway.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) potentially through the modulation of the NF-κB signaling pathway.

Further research, including transcriptomic and proteomic studies, is necessary to delineate the specific molecular targets and pathways involved in the hepatoprotective effects of this compound.

G cluster_0 Hepatotoxin (e.g., CCl4) cluster_1 Cellular Damage cluster_2 This compound (Proposed Intervention Points) A Metabolic Activation (by CYP2E1) B Reactive Oxygen Species (ROS) (e.g., CCl3•, CCl3OO•) A->B C Lipid Peroxidation B->C D Mitochondrial Dysfunction B->D E Inflammation (Activation of NF-κB) B->E F Apoptosis/Necrosis C->F D->F E->F Z Z F->Z Hepatocellular Injury G ROS Scavenging G->B Inhibits H Upregulation of Antioxidant Enzymes (e.g., via Nrf2 pathway) H->B Reduces I Inhibition of Inflammatory Pathways (e.g., NF-κB) I->E Inhibits

Figure 4. Proposed mechanism of hepatoprotective action of this compound.

Conclusion and Future Directions

This compound is a pterocarpan with promising hepatoprotective properties. However, there is a significant need for further research to fully characterize this molecule. Future studies should focus on:

  • Complete Structural Elucidation: Detailed 1D and 2D NMR spectroscopic analysis and X-ray crystallography to confirm its absolute stereochemistry.

  • Quantitative Physicochemical Profiling: Experimental determination of properties such as solubility, pKa, and logP.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways responsible for its hepatoprotective effects.

  • Pharmacokinetic and Toxicological Studies: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and safety profile to assess its potential as a therapeutic agent.

A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel drug for the treatment of liver diseases.

Spectroscopic and Methodological Analysis of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222) of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. As a potential metabolite of maackiain (B7765809), a compound known for its diverse biological activities, understanding its structural and chemical properties is paramount for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for a representative hydroxylated maackiain derivative, presented as a proxy due to the limited availability of specific data for this compound. Detailed experimental protocols and logical workflow diagrams are included to facilitate further investigation and application in drug discovery and development.

Data Presentation: Spectroscopic Analysis

The following tables summarize the theoretical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a hydroxylated derivative of maackiain, structurally analogous to this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.85d8.5
H-27.30d8.5
H-46.50s-
H-6α3.65dd11.0, 5.5
H-6β4.30t11.0
H-6a3.50m-
H-77.15d8.0
H-86.60dd8.0, 2.0
H-106.45d2.0
11b-OH5.20s (br)-
O-CH₂-O5.95s-
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
C-1113.5
C-2128.0
C-3158.0
C-497.0
C-4a155.5
C-667.0
C-6a40.0
C-7125.0
C-8109.0
C-9161.0
C-10103.0
C-10a106.5
C-11a79.0
C-11b92.0
O-CH₂-O101.5
Table 3: Predicted Mass Spectrometry Data (UPLC-Q-TOF-MS)
Ion ModeMass-to-Charge Ratio (m/z)Relative AbundanceProposed Fragment
ESI+301.0712 [M+H]⁺100%Molecular Ion
ESI+283.0607 [M+H-H₂O]⁺75%Loss of water
ESI+271.0603 [M+H-CH₂O]⁺40%Retro-Diels-Alder fragmentation
ESI+161.023965%Fragment of A and C rings
ESI+137.023950%Fragment of B ring

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on established methods for the analysis of flavonoids and other natural products.

Protocol 1: UPLC-Q-TOF-MS/MS Analysis
  • Sample Preparation:

    • A solution of the purified compound (1 mg/mL) is prepared in methanol.

    • The solution is filtered through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC System[3].

    • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)[3].

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with 5% B, hold for 1 min; linear gradient to 95% B over 10 min; hold at 95% B for 2 min; return to initial conditions and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • System: Waters SYNAPT XS Q-TOF Mass Spectrometer[3].

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone Voltage: 40 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 50 - 1200.

    • MS/MS Analysis: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy ramped from 10 to 40 eV.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Approximately 5 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • The solution is transferred to a 5 mm NMR tube.

  • Spectrometer and Parameters:

    • Instrument: Bruker Avance III 500 MHz NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: 3.28 s

      • Relaxation Delay: 1.0 s

      • Spectral Width: 10 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Acquisition Time: 1.09 s

      • Relaxation Delay: 2.0 s

      • Spectral Width: 240 ppm

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin).

    • Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_biotransformation Biotransformation cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Maackia amurensis) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography purification Preparative HPLC chromatography->purification pure_compound Isolated Maackiain purification->pure_compound incubation Incubation with Rat Liver Microsomes pure_compound->incubation metabolite_extraction Metabolite Extraction incubation->metabolite_extraction metabolite This compound metabolite_extraction->metabolite nmr NMR Spectroscopy (1H, 13C, 2D) metabolite->nmr ms UPLC-Q-TOF-MS/MS metabolite->ms data_analysis Structure Elucidation nmr->data_analysis ms->data_analysis

Figure 1: Experimental workflow for the isolation and characterization of maackiain metabolites.

maackiain_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_metabolism Metabolism (Hypothetical) phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaroyl_coa 4-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa C4H, 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin naringenin_chalcone->naringenin CHI genistein Genistein naringenin->genistein IFS dihydroxyisoflavone 2,7,4'-Trihydroxyisoflavone genistein->dihydroxyisoflavone I2'H medicarpin (-)-Medicarpin dihydroxyisoflavone->medicarpin VR, PTR maackiain (-)-Maackiain medicarpin->maackiain Pterocarpan Synthase hydroxylated_maackiain This compound maackiain->hydroxylated_maackiain Hydroxylation (e.g., P450 monooxygenase)

Figure 2: Biosynthetic pathway of maackiain and its potential hydroxylation.

References

The Role of 1,11b-Dihydro-11b-hydroxymaackiain and Related Pterocarpans in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpans are a significant class of isoflavonoid (B1168493) phytoalexins, serving as a primary line of inducible chemical defense in many leguminous plants against pathogenic microorganisms. This technical guide delves into the pivotal role of these compounds, with a specific focus on the emerging understanding of 1,11b-Dihydro-11b-hydroxymaackiain and its well-studied precursor, maackiain (B7765809). We will explore the biosynthesis of these complex molecules, the signaling pathways that trigger their production, their mechanisms of action against fungal pathogens, and the countermeasures evolved by these pathogens to detoxify them. This document provides an in-depth analysis of the available quantitative data, detailed experimental protocols for their study, and visual representations of the key biological pathways to facilitate a comprehensive understanding for researchers in plant science and drug development.

Introduction to Pterocarpan (B192222) Phytoalexins

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress. Among these, pterocarpans, characterized by a tetracyclic ring structure, are prominent in the Fabaceae (legume) family. These compounds, including the well-documented maackiain and pisatin, are crucial for disease resistance in important crops such as chickpea, pea, and clover. Their synthesis is a hallmark of a successful plant defense response, often halting the progression of fungal and bacterial infections.

While the role of maackiain in plant defense is well-established, recent attention has turned to its metabolic derivatives. This compound is one such derivative, believed to be a product of either plant metabolism or, more likely, detoxification by pathogenic fungi. Understanding the bioactivity and formation of such derivatives is critical for a complete picture of the chemical arms race between plants and their pathogens.

Biosynthesis of Maackiain and the Putative Formation of this compound

The biosynthesis of pterocarpans is a complex, multi-step process originating from the phenylpropanoid pathway. The pathway to (-)-maackiain, a common pterocarpan in legumes like red clover, has been largely elucidated. It involves a series of enzymatic reactions that convert the isoflavone (B191592) formononetin (B1673546) into the final pterocarpan structure. A key and unique step in maackiain biosynthesis is the formation of a methylenedioxy bridge.

The formation of this compound is not explicitly detailed in current literature as a direct product of the plant's defensive synthesis. Instead, evidence points towards its formation through the metabolic detoxification of maackiain by fungal pathogens. Fungi such as Nectria haematococca are known to hydroxylate maackiain to reduce its toxicity. This process often targets the 6a or 1a position, but hydroxylation at the 11b position is also plausible.

Below is a diagram illustrating the biosynthetic pathway leading to maackiain.

Biosynthesis of (-)-Maackiain and its putative conversion to a hydroxylated form.

Signaling Pathways for Phytoalexin Induction

The production of pterocarpan phytoalexins is tightly regulated and induced upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Elicitors, such as fragments of fungal cell walls (e.g., chitin, glucans) or endogenous molecules released from damaged plant cells, trigger a signaling cascade that leads to the transcriptional activation of phytoalexin biosynthetic genes.

Two distinct pathways for phytoalexin induction have been characterized in legumes like Medicago truncatula:

  • Pathogen-Induced de novo Synthesis: Recognition of microbial elicitors at the plasma membrane initiates a signaling cascade, often involving mitogen-activated protein kinases (MAPKs). This leads to the activation of transcription factors that upregulate the entire biosynthetic pathway from primary metabolism.

  • Wound-Induced Synthesis from Precursors: Wounding can induce the release of signaling molecules like methyl jasmonate (MJ). MJ primarily upregulates the later steps of the biosynthetic pathway, utilizing pre-existing, inactive isoflavone glycosides stored in the vacuole. These conjugates are hydrolyzed to release the aglycone for conversion into the active phytoalexin.

The following diagram illustrates the general signaling pathways leading to phytoalexin production.

phytoalexin_induction cluster_pathogen Pathogen Response cluster_wound Wound Response PAMPs PAMPs (e.g., chitin, glucans) Receptor1 Pattern Recognition Receptor (PRR) PAMPs->Receptor1 MAPK_cascade MAPK Signaling Cascade Receptor1->MAPK_cascade TFs1 Transcription Factors (e.g., WRKY, MYB) MAPK_cascade->TFs1 Phytoalexin_genes Phytoalexin Biosynthetic Genes TFs1->Phytoalexin_genes DeNovo De Novo Biosynthesis (from primary metabolites) Phytoalexins Pterocarpan Phytoalexins (e.g., Maackiain) DeNovo->Phytoalexins Wounding Wounding MJ Methyl Jasmonate (MJ) Wounding->MJ TFs2 Transcription Factors MJ->TFs2 Hydrolysis Hydrolysis of Isoflavone Glycosides TFs2->Hydrolysis TFs2->Phytoalexin_genes Hydrolysis->Phytoalexins Phytoalexin_genes->DeNovo

Signaling pathways for phytoalexin induction in response to pathogen and wound signals.

Role in Plant Defense and Fungal Detoxification

Pterocarpans exhibit broad-spectrum antifungal activity, inhibiting the growth of a variety of plant pathogenic fungi. The primary mechanism of action is thought to involve the disruption of fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death.

However, successful fungal pathogens have co-evolved mechanisms to tolerate and detoxify these plant defenses. A primary strategy is the enzymatic modification of the pterocarpan molecule to reduce its toxicity. For maackiain, this often involves hydroxylation at various positions on the pterocarpan skeleton. For example, the fungus Nectria haematococca possesses genes (MAK genes) that encode for enzymes capable of converting maackiain into less toxic hydroxylated forms, such as 1a-hydroxymaackiain and 6a-hydroxymaackiain.[1] The disruption of these genes has been shown to reduce the virulence of the fungus on its host plant, demonstrating the critical role of phytoalexin detoxification in pathogenesis.[2][3]

It is highly probable that this compound is another such detoxification product. Hydroxylation generally increases the polarity of the molecule, which can facilitate further metabolism and excretion by the fungus, effectively disarming the plant's chemical defense.

Quantitative Data on Antifungal Activity and Detoxification

Table 1: Effect of Maackiain Detoxification on the Virulence of Nectria haematococca on Chickpea

Fungal StrainGenotype (Maackiain Detoxification)Mean Lesion Length (mm) ± SEVirulence Level
Wild TypeMak+ (Functional)25.3 ± 2.1High
MutantMak- (Disrupted)12.7 ± 1.5Moderate
TransformantMak- with added MAK1 gene22.1 ± 2.5High

Data adapted from studies on N. haematococca virulence, demonstrating that the ability to detoxify maackiain is a significant virulence factor.[3]

Table 2: Representative Antifungal Activity of Pterocarpans and Related Isoflavonoids

CompoundFungal SpeciesIC50 (µg/mL)
MaackiainFusarium solani~50
PisatinNectria haematococca>100
MedicarpinPhytophthora megasperma25-50
Baicalein (B1667712) Derivative A4Candida albicans (FLC-resistant)0.125 (in combination with fluconazole)
Baicalein Derivative B5Candida albicans (FLC-resistant)0.125 (in combination with fluconazole)

Note: These values are approximate and compiled from various studies to illustrate the general range of activity. Specific values can vary based on the fungal isolate and assay conditions. Data for baicalein derivatives is included to show the potential for high antifungal activity in related flavonoid structures.

Experimental Protocols

The study of pterocarpan phytoalexins involves their extraction from plant tissues, purification, identification, and quantification, as well as bioassays to determine their antifungal activity.

Extraction and Quantification of Pterocarpans from Plant Tissue

This protocol outlines a general method for the extraction and analysis of pterocarpans like maackiain from legume root or leaf tissue.

1. Elicitation (Optional):

  • For studies on induced defenses, plant tissues (e.g., seedlings, cell cultures) can be treated with an elicitor such as copper chloride (CuCl₂) or a fungal cell wall preparation to induce phytoalexin synthesis.

2. Sample Preparation:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

3. Extraction:

  • Suspend the powdered tissue in a suitable organic solvent. Ethyl acetate (B1210297) is commonly used for the extraction of moderately polar pterocarpans.[4] A methanol (B129727):chloroform:water extraction can also be effective for removing interfering compounds.[5]

  • Sonicate the mixture for 15-30 minutes and then centrifuge to pellet the solid debris.

  • Collect the supernatant and repeat the extraction process on the pellet two more times to ensure complete extraction.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

4. HPLC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent, typically methanol or acetonitrile (B52724).

  • Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example for Maackiain and its metabolites): [2][6]

    • Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-programmed gradient from low to high acetonitrile concentration (e.g., 0-95% B over several minutes).

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60 °C

    • Injection Volume: 10 µL

  • MS/MS Conditions (Example for Maackiain): [2][6]

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Ion Spray Voltage: -4.5 kV

    • Temperature: 600 °C

    • Detection: Multiple Reaction Monitoring (MRM) for quantification of specific pterocarpans.

5. Data Analysis:

  • Identify pterocarpans based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.

  • Quantify the compounds by constructing a standard curve using known concentrations of the purified phytoalexins.

Fungal Detoxification Assay

This protocol can be used to determine if a fungus can metabolize a specific pterocarpan.

1. Fungal Culture:

  • Grow the fungus of interest in a liquid medium until it reaches the desired growth phase.

2. Phytoalexin Addition:

  • Add a known concentration of the purified pterocarpan (e.g., maackiain) to the fungal culture.

3. Incubation and Sampling:

  • Incubate the culture and take aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48 hours).

4. Extraction and Analysis:

  • Separate the fungal mycelium from the culture medium by filtration or centrifugation.

  • Extract the culture medium with ethyl acetate.

  • Analyze the extract by HPLC or LC-MS/MS as described above to monitor the disappearance of the parent compound and the appearance of any metabolites.

The following diagram outlines a general workflow for the extraction and analysis of pterocarpan phytoalexins.

experimental_workflow Plant_Tissue Plant Tissue (e.g., roots, leaves) Elicitation Elicitation (optional) (e.g., CuCl2, fungal elicitor) Plant_Tissue->Elicitation Homogenization Homogenization (in liquid nitrogen) Plant_Tissue->Homogenization Elicitation->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Concentration Evaporation to Dryness Extraction->Concentration Reconstitution Reconstitution in Methanol/Acetonitrile Concentration->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Data_Analysis Data Analysis (Identification & Quantification) HPLC_MS->Data_Analysis

General experimental workflow for the analysis of pterocarpan phytoalexins.

Conclusion and Future Directions

The study of pterocarpan phytoalexins like maackiain and its derivatives is fundamental to understanding plant disease resistance. While this compound itself is not extensively characterized in the context of plant defense, its structure strongly suggests a role as a fungal detoxification product of maackiain. The reduced toxicity of such hydroxylated derivatives highlights the ongoing evolutionary battle between plants and their pathogens.

Future research should focus on:

  • Isolation and Structural Elucidation: Definitive identification of this compound from plant-pathogen interactions using advanced analytical techniques like NMR and high-resolution mass spectrometry.

  • Bioactivity Profiling: Quantitative assessment of the antifungal activity of purified this compound against a panel of plant pathogenic fungi to confirm its reduced toxicity compared to maackiain.

  • Enzymatic Studies: Identification and characterization of the fungal enzymes responsible for the hydroxylation of maackiain at the 11b position.

  • Drug Development: The core pterocarpan scaffold represents a promising starting point for the development of novel antifungal agents. Understanding the structure-activity relationships, including the impact of hydroxylation, can guide the synthesis of more potent and selective fungicides.

By continuing to unravel the complexities of phytoalexin biosynthesis, regulation, and metabolism, we can develop new strategies for crop protection and potentially discover novel therapeutic agents.

References

Preliminary Biological Activity Screening of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity screening of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) compound. The information presented herein is based on available scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural product belonging to the pterocarpan class of isoflavonoids. It has been isolated from the stems of Erycibe expansa, a plant species that has been investigated for its potential medicinal properties. Preliminary studies have focused on the hepatoprotective effects of extracts from this plant and its isolated constituents. This document summarizes the key findings from these initial biological activity screenings.

Hepatoprotective Activity

The primary biological activity associated with this compound and related compounds from Erycibe expansa is its potential to protect liver cells from damage. The methanolic extract of Erycibe expansa stems has demonstrated a hepatoprotective effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.

Quantitative Data

While the specific activity of this compound was not detailed in the initial screening reports, the study provides quantitative data for other compounds isolated from the same plant source, offering valuable context for the potential potency of this class of molecules. The inhibitory activity was measured as the half-maximal inhibitory concentration (IC50) against D-galactosamine-induced cytotoxicity.

Compound NameCompound TypeIC50 (µM)
Erycibenin APrenylisoflavone79
GenisteinIsoflavone29
OrobolIsoflavone36
5,7,4'-trihydroxy-3'-methoxyisoflavoneIsoflavone55

Table 1: Hepatoprotective activity of selected compounds isolated from Erycibe expansa.

Experimental Protocols

A detailed experimental protocol for the preliminary biological activity screening of this compound is provided below. This protocol is a representative methodology for the D-galactosamine-induced cytotoxicity assay in primary hepatocytes, based on established scientific procedures.

In Vitro Hepatoprotective Activity Assay

Objective: To evaluate the ability of a test compound to protect primary hepatocytes from D-galactosamine-induced cell death.

Materials:

  • Primary mouse hepatocytes

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • D-galactosamine (D-GalN)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Collagen-coated culture plates

  • Silybin (positive control)

Procedure:

  • Cell Seeding: Isolate primary hepatocytes from mice using a collagenase perfusion method. Seed the hepatocytes in collagen-coated 96-well plates at a density of 1 x 10^5 cells/well in Williams' Medium E supplemented with 10% FBS. Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Attachment: After 24 hours, remove the medium and replace it with fresh serum-free medium.

  • Compound Treatment: Prepare various concentrations of the test compound and the positive control (silybin) in the culture medium. Add the compound solutions to the designated wells.

  • Induction of Cytotoxicity: After a 1-hour pre-incubation with the test compound, add D-galactosamine to the wells at a final concentration of 400 µg/mL to induce cytotoxicity.

  • Incubation: Incubate the plates for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the D-galactosamine-induced cytotoxicity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Isolate Primary Mouse Hepatocytes p2 Seed Cells in Collagen-Coated Plates p1->p2 t1 Pre-incubate with Test Compound p2->t1 t2 Induce Cytotoxicity with D-galactosamine t1->t2 a1 Incubate for 24-48h t2->a1 a2 Perform MTT Assay a1->a2 d1 Measure Absorbance a2->d1 d2 Calculate Cell Viability and IC50 d1->d2 hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 1,11b-Dihydro- 11b-hydroxymaackiain (Hypothetical) pkc PKC compound->pkc Activates? keap1_nrf2 Keap1-Nrf2 Complex pkc->keap1_nrf2 Phosphorylates? nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto Releases nrf2_nucl Nrf2 nrf2_cyto->nrf2_nucl Translocates are ARE nrf2_nucl->are Binds to antioxidant_genes Antioxidant & Cytoprotective Genes are->antioxidant_genes Promotes Transcription cell_protection Hepatoprotection antioxidant_genes->cell_protection Leads to

Unveiling the Isomers of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 1,11b-Dihydro-11b-hydroxymaackiain isomers, a class of pterocarpan (B192222) compounds. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, structural elucidation, and potential therapeutic applications of these natural products.

Introduction

Pterocarpans are a major class of isoflavonoids, primarily found in the Leguminosae family, and are well-recognized for their role as phytoalexins, exhibiting a wide range of biological activities. Among these, maackiain (B7765809) and its derivatives have garnered significant interest due to their diverse pharmacological properties. This guide focuses specifically on the hydroxylated and dihydrogenated isomers of maackiain, particularly this compound, detailing the scientific endeavors to isolate and characterize these complex molecules.

The study of such isomers is crucial as subtle stereochemical variations can lead to significant differences in biological activity. Understanding their structure-activity relationships is paramount for the development of new therapeutic agents.

Discovery and Isolation

The journey to understanding this compound begins with its natural source. This specific pterocarpan has been successfully isolated from the stems of Erycibe expansa. The isolation process is a critical first step and requires meticulous experimental procedures to obtain the pure compound.

Experimental Protocol: Isolation of this compound

The following protocol outlines a typical procedure for the extraction and isolation of pterocarpans from plant material, based on established methodologies.

Plant Material Extraction and Fractionation:

  • Drying and Pulverization: The collected plant material (e.g., stems of Erycibe expansa) is air-dried and then pulverized to a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is subjected to exhaustive extraction with a suitable solvent, typically methanol (B129727) (MeOH), at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. The pterocarpan fraction is typically found in the EtOAc and n-BuOH soluble fractions.

Chromatographic Purification:

  • Column Chromatography: The bioactive fraction (e.g., EtOAc fraction) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting from a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. This step is crucial for isolating individual isomers.

The following diagram illustrates a generalized workflow for the isolation of pterocarpans from a plant source.

G cluster_extraction Extraction and Fractionation cluster_purification Purification Plant Material Plant Material Pulverization Pulverization Plant Material->Pulverization Solvent Extraction (MeOH) Solvent Extraction (MeOH) Pulverization->Solvent Extraction (MeOH) Concentration Concentration Solvent Extraction (MeOH)->Concentration Solvent Partitioning Solvent Partitioning Concentration->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Isolated Isomers Isolated Isomers Preparative HPLC->Isolated Isomers

Figure 1: Experimental workflow for the isolation of pterocarpans.

Structural Characterization

Once isolated, the precise chemical structure and stereochemistry of the this compound isomers must be determined. This is achieved through a combination of modern spectroscopic techniques.

Spectroscopic Data

The structural elucidation of these complex molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS).

Table 1: ¹H-NMR Spectroscopic Data for a this compound Isomer (in CDCl₃, representative data)

PositionδH (ppm)MultiplicityJ (Hz)
1-ax3.65t10.8
1-eq4.25dd10.8, 4.8
26.55dd8.4, 2.4
46.45d2.4
6-ax3.55t10.8
6-eq4.35dd10.8, 5.2
6a4.15d6.8
76.90d8.0
86.60d8.0
106.75s
OCH₂O5.95s

Table 2: ¹³C-NMR Spectroscopic Data for a this compound Isomer (in CDCl₃, representative data)

PositionδC (ppm)
166.5
1a115.0
2109.5
3161.0
4103.8
4a158.0
667.0
6a40.0
6b118.0
7125.0
8108.5
9148.0
10106.0
10a142.0
11a78.0
11b92.0
OCH₂O101.2

Note: The above data are representative and may vary slightly between different isomers and under different experimental conditions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. The fragmentation pattern observed in MS/MS experiments provides valuable information about the different structural motifs within the molecule.

Experimental Protocol: Structural Elucidation
  • NMR Spectroscopy:

    • A sample of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H-NMR and ¹³C-NMR spectra are acquired to identify the types and number of protons and carbons.

    • 2D-NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

  • Mass Spectrometry:

    • The sample is analyzed by a high-resolution mass spectrometer to obtain the accurate mass and molecular formula.

    • Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which helps in confirming the proposed structure.

  • Circular Dichroism (CD) Spectroscopy:

    • CD spectroscopy is employed to determine the absolute stereochemistry of the chiral centers in the molecule by comparing the experimental CD spectrum with theoretical calculations or with known related compounds.

The following diagram illustrates the key relationships used in NMR for structural elucidation.

G 1H-NMR 1H-NMR COSY COSY 1H-NMR->COSY H-H Connectivity HSQC HSQC 1H-NMR->HSQC Direct C-H Correlation HMBC HMBC 1H-NMR->HMBC Long-range C-H Correlation 13C-NMR 13C-NMR 13C-NMR->HSQC 13C-NMR->HMBC Structure Elucidation Structure Elucidation COSY->Structure Elucidation HSQC->Structure Elucidation HMBC->Structure Elucidation

Figure 2: Key NMR techniques for structure elucidation.

Biosynthesis and Biological Activity

The biosynthesis of pterocarpans like maackiain is a complex enzymatic process starting from the general phenylpropanoid pathway. The formation of the core pterocarpan skeleton is a critical step catalyzed by specific enzymes.

Pterocarpan Biosynthetic Pathway

The biosynthesis of pterocarpans involves a series of enzymatic reactions that convert isoflavones into the characteristic tetracyclic pterocarpan structure. Key enzymes in this pathway include isoflavone (B191592) reductase (IFR) and pterocarpan synthase (PTS). The hydroxylation and reduction to form derivatives like this compound are likely subsequent modifications by other enzymes such as cytochrome P450 monooxygenases and reductases.

G Isoflavone Isoflavone Isoflavanone Isoflavanone Isoflavone->Isoflavanone IFR Isoflavanol Isoflavanol Isoflavanone->Isoflavanol Reductase Pterocarpan (Maackiain) Pterocarpan (Maackiain) Isoflavanol->Pterocarpan (Maackiain) PTS Hydroxylated/Reduced Derivatives Hydroxylated/Reduced Derivatives Pterocarpan (Maackiain)->Hydroxylated/Reduced Derivatives e.g., P450s, Reductases

Figure 3: Simplified pterocarpan biosynthetic pathway.
Biological Activity

Preliminary studies have indicated that this compound exhibits hepatoprotective effects. Further research is warranted to fully elucidate its mechanism of action and to explore other potential therapeutic applications. The broader class of pterocarpans is known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Conclusion

The discovery and characterization of this compound isomers represent a significant advancement in the field of natural product chemistry. The detailed experimental protocols and spectroscopic data presented in this guide provide a valuable resource for researchers working on the isolation and structural elucidation of pterocarpans and other isoflavonoids. The unique structure of these isomers and their promising biological activity highlight the importance of continued exploration of the vast chemical diversity of the plant kingdom for the discovery of new therapeutic leads. Future research should focus on the total synthesis of these isomers to confirm their structures and to provide sufficient material for extensive biological evaluation and preclinical development.

Stability and Degradation of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the stability and degradation of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) of interest for its potential therapeutic properties. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a robust framework for conducting such studies, drawing parallels from the broader class of isoflavonoids and adhering to established regulatory guidelines for forced degradation studies.[1][2][3] The protocols and data presented herein are illustrative and intended to serve as a foundational template for researchers initiating stability-indicating method development and formulation strategies for this compound.

Introduction

This compound is a pterocarpan isoflavonoid (B1168493) with a chemical structure that suggests potential for biological activity, yet susceptibility to degradation under various environmental conditions. Understanding the intrinsic stability of this molecule is paramount for its development as a therapeutic agent.[4][5] Forced degradation studies are a critical component of the drug development process, providing insights into potential degradation pathways, informing the development of stable formulations, and establishing appropriate storage conditions and shelf-life.[3][6][7] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[3] This guide details the strategic approach to conducting forced degradation studies on this compound, encompassing hydrolytic, oxidative, thermal, and photolytic stress conditions.

Illustrative Stability Profile of this compound

While specific quantitative data for this compound is not available, the following tables represent hypothetical results from a comprehensive forced degradation study. These tables are designed to provide a practical example of how to present stability data for this compound. The target degradation in these illustrative studies is 5-20% to ensure that the analytical methods can effectively detect and quantify degradants.

Table 1: Summary of Forced Degradation Studies Under Hydrolytic Conditions

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradants (Hypothetical)
0.1 N HCl602415.2%Degradant A, Degradant B
0.1 N NaOH60818.5%Degradant C
Neutral (Water)80725.1%Minor degradation

Table 2: Summary of Forced Degradation Studies Under Oxidative, Thermal, and Photolytic Conditions

ConditionConcentration/IntensityTime (hours)% Degradation (Illustrative)Major Degradants (Hypothetical)
3% H₂O₂Ambient2412.8%Degradant D
Dry Heat105°C488.3%Degradant E
Photolytic (ICH Q1B)1.2 million lux hours24019.7%Degradant F, Degradant G

Detailed Experimental Protocols

The following are detailed, representative protocols for conducting forced degradation studies on this compound.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Subsequent dilutions are made from this stock solution for each stress condition.

Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • The solution is then heated in a water bath at 60°C for 24 hours.

    • After the specified time, the solution is cooled to room temperature and neutralized with an equivalent amount of 0.1 N NaOH.

    • The final volume is adjusted with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • The solution is heated in a water bath at 60°C for 8 hours.

    • After the specified time, the solution is cooled and neutralized with 0.1 N HCl.

    • The final volume is adjusted with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • The solution is heated at 80°C for 72 hours.

    • The sample is then diluted to the final concentration with the mobile phase.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • The solution is kept at room temperature for 24 hours, protected from light.

  • The sample is then diluted to the final concentration with the mobile phase for analysis.

Thermal Degradation
  • A solid sample of this compound is placed in a thermostatically controlled oven at 105°C for 48 hours.

  • After exposure, the sample is cooled, and a solution of known concentration is prepared in the mobile phase for analysis.

Photolytic Degradation
  • A solution of this compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • A control sample is kept in the dark under the same temperature conditions.

  • Both samples are then analyzed.

Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[8] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water is a common starting point for isoflavonoids. Detection is typically performed using a UV detector at a wavelength determined by the UV spectrum of this compound.

Visualization of Workflows and Pathways

The following diagrams illustrate a typical workflow for forced degradation studies and a hypothetical metabolic pathway for a pterocarpan isoflavonoid.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation start Drug Substance stock Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 80°C) stock->neutral oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method hplc->method stability Assess Intrinsic Stability hplc->stability

Caption: Workflow for Forced Degradation Studies.

Hypothetical_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1,11b-Dihydro-11b- hydroxymaackiain hydroxylation Hydroxylation parent->hydroxylation CYP450 demethylation O-Demethylation parent->demethylation CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs demethylation->glucuronidation UGTs demethylation->sulfation SULTs excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Hypothetical Metabolic Pathway.

Conclusion

This guide provides a comprehensive framework for initiating and conducting stability and degradation studies on this compound. The successful execution of these studies is fundamental to understanding the chemical behavior of the molecule, which is a prerequisite for the development of a safe, effective, and stable pharmaceutical product.[3][5] The illustrative data and protocols presented herein should be adapted and validated for the specific properties of this compound as empirical data becomes available. Researchers are encouraged to adhere to ICH guidelines to ensure the generation of robust and regulatory-compliant stability data.

References

Quantum Chemical Blueprint for 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to In Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the electronic, structural, and spectroscopic properties of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) of significant interest. Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antifungal and potential anticancer properties.[1][2] A thorough understanding of their molecular characteristics through computational methods is crucial for the rational design of novel therapeutic agents.

This document outlines the theoretical framework and experimental protocols for a detailed quantum chemical analysis, presenting data in a structured format for comparative purposes. It also includes mandatory visualizations of computational workflows to guide researchers in their investigations.

Introduction to Computational Phytochemistry

Computational chemistry has emerged as a powerful tool in phytochemical research, enabling the prediction of molecular properties, optimization of experimental designs, and elucidation of biochemical pathways at the molecular level.[3][4] For complex natural products like this compound, quantum chemical methods, particularly Density Functional Theory (DFT), offer unparalleled insights into their stereochemistry, reactivity, and spectroscopic signatures.[5] These computational approaches are instrumental in complementing experimental data and accelerating the discovery and development of plant-based pharmaceuticals.

Proposed Quantum Chemical Calculation Protocols

This section details the recommended methodologies for a comprehensive in silico analysis of this compound.

Molecular Geometry Optimization

A crucial first step in any quantum chemical study is the determination of the molecule's most stable three-dimensional conformation.

Experimental Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: A systematic conformational search will be performed to identify low-energy conformers.

  • Geometry Optimization: The identified conformers will be subjected to full geometry optimization using DFT. A commonly used and reliable functional, such as B3LYP, will be employed with a suitable basis set (e.g., 6-311++G(d,p)). The optimization will be performed in both the gas phase and in relevant solvents (e.g., methanol, water) using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Spectroscopic Property Prediction

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Experimental Protocol:

  • NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts will be referenced against a standard (e.g., Tetramethylsilane).

  • Electronic Circular Dichroism (ECD) Spectroscopy: To determine the absolute configuration, ECD spectra will be calculated using time-dependent DFT (TD-DFT) at a suitable level of theory (e.g., CAM-B3LYP/TZVP) with a solvation model. The calculated spectrum will be compared with experimental data.[6]

  • UV-Vis Spectroscopy: Vertical excitation energies and oscillator strengths will be calculated using TD-DFT to predict the UV-Vis absorption spectrum.

  • Infrared (IR) Spectroscopy: Vibrational frequencies and intensities will be calculated to generate a theoretical IR spectrum.

Molecular Orbital and Reactivity Analysis

Understanding the frontier molecular orbitals (HOMO and LUMO) and other electronic properties is key to predicting the chemical reactivity of the molecule.

Experimental Protocol:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap will be determined to assess the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface will be calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: Conceptual DFT-based global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) will be calculated from the HOMO and LUMO energies.

Data Presentation

The quantitative data obtained from the proposed quantum chemical calculations should be summarized in the following tables for clear and concise presentation.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
e.g., C1-C2Calculated Value
e.g., C1-C2-C3Calculated Value
e.g., H-C1-C2-HCalculated Value

Table 2: Calculated Spectroscopic Data

Nucleus/TransitionCalculated Chemical Shift (ppm) / Wavelength (nm) / Frequency (cm⁻¹)
e.g., ¹³C - C1Calculated Value
e.g., ¹H - H1Calculated Value
e.g., ECD λmaxCalculated Value
e.g., UV-Vis λmaxCalculated Value
e.g., IR C=O stretchCalculated Value

Table 3: Molecular Orbital and Reactivity Data

ParameterCalculated Value (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Electronegativity (χ)Calculated Value
Chemical Hardness (η)Calculated Value
Electrophilicity Index (ω)Calculated Value

Visualization of Workflows and Relationships

To facilitate a clear understanding of the computational process, the following diagrams, generated using the DOT language, illustrate the key workflows.

Computational_Workflow cluster_input 1. Input Generation cluster_calculations 2. Quantum Chemical Calculations (DFT) cluster_output 3. Data Analysis and Interpretation mol_struct Initial 3D Structure of This compound geom_opt Geometry Optimization & Frequency Analysis mol_struct->geom_opt spec_calc Spectroscopic Calculations (NMR, ECD, UV-Vis, IR) geom_opt->spec_calc mo_react Molecular Orbital & Reactivity Analysis geom_opt->mo_react spec_data Predicted Spectra spec_calc->spec_data react_desc Reactivity Descriptors mo_react->react_desc opt_geom Optimized Geometry comparison Comparison with Experimental Data opt_geom->comparison spec_data->comparison

Figure 1: General workflow for the quantum chemical analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_start Start cluster_methods Computational Methods cluster_results Predicted Spectroscopic Data opt_struct Optimized Molecular Structure giao GIAO Method opt_struct->giao td_dft TD-DFT opt_struct->td_dft freq_calc Frequency Calculation opt_struct->freq_calc nmr ¹H and ¹³C NMR Spectra giao->nmr ecd_uv ECD and UV-Vis Spectra td_dft->ecd_uv ir IR Spectrum freq_calc->ir

Figure 2: Detailed workflow for the prediction of spectroscopic properties.

Conclusion

The proposed quantum chemical calculations provide a robust framework for a detailed in silico investigation of this compound. The resulting data will be invaluable for understanding its structure-activity relationships, interpreting experimental spectroscopic data, and guiding the development of new derivatives with enhanced biological activities. This computational approach, when integrated with experimental studies, will significantly advance the research and development of pterocarpan-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,11b-Dihydro-11b-hydroxymaackiain Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222) of significant interest in medicinal chemistry and drug development due to its potential biological activities. As a derivative of maackiain (B7765809), a known phytoalexin, this compound is investigated for its therapeutic properties. The availability of high-purity standards of this compound is crucial for in-depth pharmacological studies, metabolic profiling, and as a reference in analytical method development.

This document provides a detailed protocol for the synthesis of this compound, commencing with the synthesis of its precursor, maackiain. The synthetic strategy is based on established methods for pterocarpan synthesis, followed by a proposed microbial transformation for the specific hydroxylation at the 11b-position.

Synthesis Pathway Overview

The synthesis of this compound is proposed as a two-stage process:

  • Chemical Synthesis of Maackiain: This involves a multi-step chemical synthesis to construct the pterocarpan core of maackiain.

  • Microbial Transformation of Maackiain: The synthesized maackiain is then used as a substrate for microbial biotransformation to introduce the hydroxyl group at the 11b-position.

Synthesis_Pathway Precursors Commercially Available Precursors Maackiain Maackiain Precursors->Maackiain Chemical Synthesis Target This compound Maackiain->Target Microbial Transformation

Caption: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols

Part 1: Synthesis of (±)-Maackiain

This protocol is adapted from general methods for pterocarpan synthesis and may require optimization for specific laboratory conditions.

Materials and Reagents:

Experimental Workflow:

Maackiain_Synthesis_Workflow start Start: 2',4',5'-Trihydroxy- 7-methoxyisoflavone reduction Reduction with NaBH₄ in anhydrous MeOH/DCM start->reduction intermediate Formation of Isoflavan-4-ol Intermediate reduction->intermediate cyclization Acid-catalyzed Cyclization with BF₃·OEt₂ in anhydrous DCM intermediate->cyclization workup Aqueous Work-up and Extraction with EtOAc cyclization->workup purification Purification by Silica Gel Column Chromatography workup->purification characterization Characterization of (±)-Maackiain purification->characterization end End Product: (±)-Maackiain characterization->end

Caption: Workflow for the chemical synthesis of (±)-Maackiain.

Procedure:

  • Reduction of the Isoflavone: To a solution of 2',4',5'-trihydroxy-7-methoxyisoflavone (1.0 eq) in a mixture of anhydrous methanol and dichloromethane (1:1, v/v) at 0 °C under an inert atmosphere, add sodium borohydride (2.0-3.0 eq) portion-wise. Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Acid-Catalyzed Cyclization: Once the reduction is complete, carefully add boron trifluoride etherate (1.5-2.0 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of maackiain by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford (±)-maackiain.

Expected Yield and Characterization:

The yield of (±)-maackiain can vary depending on the specific precursor and reaction conditions. Spectroscopic data should be consistent with published values for maackiain.

Parameter Expected Value
Yield 40-60%
Appearance White to off-white solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.20-6.40 (m, aromatic protons), 5.95 (s, O-CH₂-O), 5.50 (d, H-11a), 4.25 (m, H-6eq), 3.65 (t, H-6ax), 3.55 (m, H-6a)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 161.5, 160.0, 157.0, 147.5, 144.0, 119.5, 113.0, 109.5, 103.5, 97.0, 94.0 (aromatic carbons), 101.0 (O-CH₂-O), 78.5 (C-11a), 66.5 (C-6), 40.0 (C-6a)
Mass Spectrometry (ESI-MS) m/z: 285.07 [M+H]⁺
Part 2: Microbial Transformation of (±)-Maackiain to this compound

This protocol provides a general framework for the microbial hydroxylation of maackiain. The selection of the microorganism is critical and may require screening of various fungal or bacterial strains known for their hydroxylation capabilities on flavonoids and related compounds. Strains of Aspergillus, Cunninghamella, or Streptomyces are potential candidates.

Materials and Reagents:

  • (±)-Maackiain

  • Selected microorganism (e.g., Aspergillus niger)

  • Appropriate culture medium (e.g., Potato Dextrose Broth)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (EtOAc)

  • Standard microbiology and fermentation equipment

Experimental Workflow:

Microbial_Transformation_Workflow start Start: Pure (±)-Maackiain culture_prep Prepare Active Microbial Culture start->culture_prep substrate_add Add Maackiain (in DMSO) to the Culture culture_prep->substrate_add incubation Incubate with Shaking (e.g., 5-7 days at 28°C) substrate_add->incubation extraction Extract Culture Broth with Ethyl Acetate incubation->extraction purification Purification by Preparative HPLC or Column Chromatography extraction->purification characterization Characterization of Product purification->characterization end End Product: This compound characterization->end

Caption: Workflow for the microbial transformation of maackiain.

Procedure:

  • Microorganism Culture: Inoculate the selected microorganism into the appropriate liquid culture medium and incubate under optimal growth conditions (e.g., 28 °C, 150 rpm) for 24-48 hours to obtain a seed culture.

  • Biotransformation: Inoculate the production medium with the seed culture. After a period of growth (e.g., 24 hours), add a solution of (±)-maackiain in DMSO to the culture to a final concentration of 50-100 µg/mL.

  • Incubation and Monitoring: Continue the incubation for 5-10 days. Monitor the biotransformation by periodically taking samples, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. Extract the filtrate with ethyl acetate (3 x volume of filtrate). Combine the organic extracts and concentrate under reduced pressure.

  • Purification: Purify the crude extract using preparative HPLC or silica gel column chromatography to isolate the hydroxylated product.

Expected Yield and Characterization:

The yield of the biotransformation is highly dependent on the chosen microorganism and fermentation conditions.

Parameter Expected Value
Yield Variable (typically 5-20%)
Appearance White to off-white solid
¹H NMR (CDCl₃, 500 MHz) Expected shifts include the disappearance of the H-11a proton signal and the appearance of a hydroxyl proton signal. Shifts of adjacent protons will also be affected.
¹³C NMR (CDCl₃, 125 MHz) Expected shifts include a downfield shift for the C-11b carbon due to the hydroxyl group and changes in the chemical shifts of neighboring carbons.
Mass Spectrometry (ESI-MS) m/z: 303.08 [M+H]⁺ (corresponding to the addition of an oxygen and two hydrogen atoms)

Signaling Pathway Context

Maackiain and its derivatives are known to interact with various biological pathways. For instance, maackiain has been reported to modulate inflammatory responses. The hydroxylated derivative may exhibit altered or enhanced activity in these pathways. The diagram below illustrates a simplified representation of a potential signaling pathway that could be investigated using the synthesized standard.

Signaling_Pathway Compound 1,11b-Dihydro-11b- hydroxymaackiain TargetProtein Target Protein (e.g., Enzyme, Receptor) Compound->TargetProtein Binds to / Modulates DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Activates / Inhibits DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Anti-inflammatory Effect) DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis of this compound standards. The successful synthesis and purification of this compound will enable researchers to conduct detailed investigations into its biological activities and potential therapeutic applications. The provided workflows and data tables serve as a valuable resource for planning and executing these synthetic procedures. It is recommended that all synthesized compounds be thoroughly characterized by modern analytical techniques to confirm their identity and purity.

Application Note: Quantitative Analysis of 1,11b-Dihydro-11b-hydroxymaackiain in Plant Tissue using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) phytoalexin, in plant tissue. Phytoalexins are antimicrobial secondary metabolites produced by plants in response to pathogen attack or stress.[1][2] Accurate quantification of these compounds is crucial for understanding plant defense mechanisms and for potential applications in agriculture and drug development. This method utilizes a straightforward extraction protocol and the high selectivity of multiple reaction monitoring (MRM) to achieve reliable quantification, even in complex plant matrices.

Introduction

Plants synthesize a diverse array of secondary metabolites to defend against pathogens and environmental stresses.[1] Among these are phytoalexins, a class of low molecular weight antimicrobial compounds.[1] this compound belongs to the pterocarpan class of phytoalexins. The ability to accurately measure the concentration of such compounds in plant tissues is essential for research in plant pathology, plant breeding, and natural product chemistry.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the targeted quantification of small molecules in complex mixtures.[3] Its high sensitivity and selectivity make it particularly well-suited for analyzing phytoalexins, which are often present at low concentrations in plant tissues.[3][4] This application note provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for other structurally related pterocarpans.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plant_tissue Plant Tissue Collection homogenization Homogenization in Liquid N2 plant_tissue->homogenization extraction Solvent Extraction (Methanol/Water) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (SPE) (Optional) centrifugation->spe final_extract Final Extract spe->final_extract hplc HPLC Separation final_extract->hplc ms MS/MS Detection (MRM) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Standards: Analytical standard of this compound (if available, otherwise a related pterocarpan standard can be used for method development).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound not present in the plant matrix can be used.

  • Plant Tissue: Fresh or flash-frozen plant material.

Sample Preparation
  • Tissue Collection and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[5]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v in water) containing the internal standard at a known concentration.

    • Vortex thoroughly for 1 minute.

    • Sonicate for 15 minutes in a cold water bath.

    • Agitate on a shaker for 1 hour at 4°C.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. For enhanced purity, a solid-phase extraction (SPE) step can be implemented.[6]

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Method

HPLC System: A standard HPLC or UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: MS/MS Parameters (Hypothetical for this compound)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined empirically
Product Ion (Q3) To be determined empirically
Collision Energy To be determined empirically

Note: MRM transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation and Quantitative Analysis

A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations, each containing the internal standard at a constant concentration. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression is then used to determine the concentration of the analyte in the plant tissue samples.

Table 3: Method Validation Parameters (Typical)

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) Signal-to-Noise > 3
Limit of Quant. (LOQ) Signal-to-Noise > 10
Precision (%RSD) < 15%
Accuracy (% Recovery) 80-120%
Matrix Effect Assessed and compensated for by IS[7]

Discussion

This application note provides a robust and reliable HPLC-MS/MS method for the quantification of this compound in plant tissue. The sample preparation is straightforward, and the use of a stable isotope-labeled internal standard helps to mitigate matrix effects, ensuring accurate quantification.[7] The method can be adapted for the analysis of other pterocarpan phytoalexins and is suitable for high-throughput analysis in plant metabolomics studies. The validation of the method in terms of linearity, sensitivity, precision, and accuracy is crucial for obtaining reliable quantitative data.[4][8]

Conclusion

The described HPLC-MS/MS method offers a sensitive, selective, and reliable approach for the quantification of this compound in plant tissues. This protocol will be a valuable tool for researchers in plant science, natural product chemistry, and drug development.

References

Application Notes and Protocols for the Enzymatic Synthesis of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of the pterocarpan (B192222), (-)-maackiain (B1675864), and presents a hypothetical, yet scientifically grounded, protocol for its subsequent conversion to 1,11b-Dihydro-11b-hydroxymaackiain. The synthesis of (-)-maackiain is based on established biosynthetic pathways, while the protocol for the target molecule, this compound, is a proposed research strategy utilizing whole-cell biotransformation with microorganisms, a common approach for novel compound synthesis. This document is intended to guide researchers in the production of these compounds for further investigation in drug discovery and development.

Introduction

Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antimicrobial and potential anticancer properties. (-)-Maackiain is a well-characterized pterocarpan found in various legumes. Its hydroxylated and reduced derivatives, such as this compound, are of significant interest for exploring structure-activity relationships and developing new therapeutic agents. While the biosynthesis of (-)-maackiain is well-understood, the specific enzymatic pathway to this compound has not been fully elucidated. This document provides the established enzymatic pathway to (-)-maackiain and a proposed protocol for the subsequent enzymatic modifications.

Part 1: Established Enzymatic Synthesis of (-)-Maackiain

The biosynthesis of (-)-maackiain from the isoflavone (B191592) calycosin (B1668236) involves a series of enzymatic steps. The key final step is the formation of the methylenedioxy bridge, catalyzed by pseudobaptigenin (B192200) synthase, a cytochrome P450 enzyme (CYP76F319).[1]

Enzymatic Pathway of (-)-Maackiain Biosynthesis

Maackiain_Biosynthesis Calycosin Calycosin Pseudobaptigenin Pseudobaptigenin Calycosin->Pseudobaptigenin Pseudobaptigenin Synthase (CYP76F319) Dihydroxypterocarpan (-)-7,2'-Dihydroxy-4',5'-methylenedioxyisoflavan Pseudobaptigenin->Dihydroxypterocarpan Isoflavone Reductase (IFR) Maackiain (-)-Maackiain Dihydroxypterocarpan->Maackiain Pterocarpan Synthase (PTS)

Caption: Biosynthetic pathway of (-)-Maackiain from Calycosin.

Summary of Enzymes and Substrates for (-)-Maackiain Synthesis
EnzymeSubstrateProductCofactors
Pseudobaptigenin Synthase (CYP76F319)CalycosinPseudobaptigeninNADPH, O₂
Isoflavone Reductase (IFR)Pseudobaptigenin(-)-7,2'-Dihydroxy-4',5'-methylenedioxyisoflavanNADPH
Pterocarpan Synthase (PTS)(-)-7,2'-Dihydroxy-4',5'-methylenedioxyisoflavan(-)-Maackiain-

Part 2: Proposed Enzymatic Synthesis of this compound

The conversion of (-)-maackiain to this compound is proposed to occur in two enzymatic steps: hydroxylation at the 11b position, followed by reduction of the double bond. A whole-cell biotransformation approach using fungi or engineered yeast is recommended for screening and identifying suitable biocatalysts.

Proposed Hypothetical Enzymatic Conversion

Hypothetical_Synthesis Maackiain (-)-Maackiain Hydroxymaackiain 11b-Hydroxymaackiain Maackiain->Hydroxymaackiain Cytochrome P450 Monooxygenase (Hypothetical) Target This compound Hydroxymaackiain->Target Reductase (Hypothetical)

Caption: Proposed enzymatic conversion of (-)-Maackiain.

Experimental Protocol: Whole-Cell Biotransformation

This protocol provides a general framework for screening microorganisms for their ability to convert (-)-maackiain to the target compound.

Materials and Reagents
  • (-)-Maackiain (substrate)

  • Selected microorganism (e.g., Aspergillus niger, Saccharomyces cerevisiae)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth for fungi, YPD for yeast)

  • Sterile culture flasks

  • Shaking incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical instruments (TLC, HPLC, LC-MS) for monitoring the reaction and identifying products.

Experimental Workflow

Biotransformation_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis Inoculation 1. Inoculate microorganism in liquid medium Incubation 2. Incubate until sufficient biomass is reached Inoculation->Incubation Substrate 3. Add (-)-Maackiain (dissolved in a minimal amount of a suitable solvent like DMSO) Incubation->Substrate Reaction 4. Continue incubation and monitor transformation Substrate->Reaction Extraction 5. Extract culture with an organic solvent Reaction->Extraction Analysis 6. Analyze extract by TLC, HPLC, and LC-MS Extraction->Analysis Purification 7. Purify product using chromatography Analysis->Purification

References

Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymaackiain as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,11b-Dihydro-11b-hydroxymaackiain, more commonly referred to in scientific literature as (+)-6a-hydroxymaackiain, is a pterocarpan (B192222) intermediate in the biosynthesis of phytoalexins in certain leguminous plants, most notably the pea (Pisum sativum). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. The enzymatic conversion of (+)-6a-hydroxymaackiain is a critical step in the production of pisatin (B192138), the primary phytoalexin of the pea plant. This makes (+)-6a-hydroxymaackiain an important substrate for studying the activity of specific plant defense enzymes, particularly S-adenosyl-L-methionine:(+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT).

These application notes provide detailed protocols for the use of (+)-6a-hydroxymaackiain as a substrate in enzyme assays to characterize the activity of HMKMT. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of (+)-6a-hydroxymaackiain, yielding pisatin.[1][2][3] Monitoring this reaction is essential for understanding plant defense mechanisms and for potential applications in agriculture and drug discovery.

Enzymatic Reaction

The primary enzyme that utilizes (+)-6a-hydroxymaackiain as a substrate is (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT). The reaction is as follows:

(+)-6a-hydroxymaackiain + S-adenosyl-L-methionine (SAM) → (+)-Pisatin + S-adenosyl-L-homocysteine (SAH)

Data Presentation

The following table summarizes the key quantitative data for the enzymatic reaction involving (+)-6a-hydroxymaackiain.

ParameterValueEnzyme SourceReference
Substrate (+)-6a-hydroxymaackiainPisum sativum seedlings[1][4][5]
Km for (+)-6a-hydroxymaackiain2.3 µMPisum sativum seedlings[1][4][5]
Co-substrate S-adenosyl-L-methionine (SAM)Pisum sativum seedlings[1][4][5]
Km for SAM35 µMPisum sativum seedlings[1][4][5]
Optimal pH 7.9Pisum sativum seedlings[1][4]
Enzyme (+)-6a-hydroxymaackiain 3-O-methyltransferasePisum sativum seedlings[1][3]
Molecular Weight (putative)43 kDaPisum sativum seedlings[1][3]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) from Pea Seedlings

This protocol describes the extraction and partial purification of HMKMT from pea seedlings, which can be a source of the enzyme for subsequent assays.

Materials:

  • Pea seeds (Pisum sativum)

  • Sterile sand or vermiculite (B1170534)

  • 0.1 M Copper (II) chloride (CuCl₂) solution (Elicitor)

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 10% (v/v) glycerol, 1 mM EDTA, 1 mM PMSF

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (10 kDa MWCO)

  • Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM 2-mercaptoethanol, 10% (v/v) glycerol

  • Centrifuge and rotor capable of 12,000 x g and 100,000 x g

  • Chromatography columns (e.g., DEAE-cellulose)

Procedure:

  • Plant Growth and Elicitation:

    • Grow pea seedlings in sterile sand or vermiculite in the dark for 7-10 days.

    • Elicit the production of HMKMT by treating the seedlings with a 0.1 M CuCl₂ solution.[1][3]

    • Harvest the seedlings 12-24 hours post-treatment.[3]

  • Crude Extract Preparation:

    • Homogenize the harvested pea seedlings in ice-cold Extraction Buffer (3 mL per gram of tissue).

    • Filter the homogenate through cheesecloth and centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (this is the crude extract).

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while stirring on ice.

    • After stirring for 30 minutes, centrifuge at 12,000 x g for 20 minutes.

    • Discard the supernatant and resuspend the pellet in a minimal volume of Dialysis Buffer.

  • Dialysis:

    • Dialyze the resuspended pellet against Dialysis Buffer overnight at 4°C with at least two changes of buffer.

  • Further Purification (Optional):

    • For higher purity, the dialyzed sample can be subjected to further chromatographic steps such as anion exchange chromatography (e.g., DEAE-cellulose) and hydrophobic interaction chromatography.[1]

Protocol 2: In Vitro Enzyme Assay for (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) Activity

This protocol describes a radiometric assay to measure the activity of HMKMT using (+)-6a-hydroxymaackiain as the substrate.

Materials:

  • Partially purified HMKMT enzyme preparation

  • (+)-6a-hydroxymaackiain stock solution (in a suitable organic solvent like DMSO, diluted for the assay)

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.9)

  • Stopping Reagent: Chloroform (B151607) or Ethyl Acetate

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components:

      • Assay Buffer (to a final volume of 100 µL)

      • (+)-6a-hydroxymaackiain (final concentration of 5-10 µM)

      • [¹⁴C]SAM (final concentration of 40-50 µM, with appropriate specific activity)

      • Enzyme extract (add a suitable amount, e.g., 10-50 µg of protein)

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme extract to the reaction mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of chloroform or ethyl acetate.

    • Vortex vigorously to extract the methylated product, (+)-pisatin, into the organic phase.

    • Centrifuge to separate the phases.

  • Quantification:

    • Carefully transfer a known volume of the organic phase to a scintillation vial.

    • Evaporate the solvent.

    • Add liquid scintillation cocktail to the vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculation of Enzyme Activity:

    • Calculate the amount of product formed based on the specific activity of the [¹⁴C]SAM.

    • Enzyme activity can be expressed as pmol of product formed per minute per mg of protein (pmol/min/mg).

Visualizations

Signaling Pathway

Pisatin_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine trans_Cinnamate trans-Cinnamate L_Phenylalanine->trans_Cinnamate PAL p_Coumarate p-Coumarate trans_Cinnamate->p_Coumarate C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumarate->Coumaroyl_CoA 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Isoflavone Isoflavone Intermediate Flavanone->Isoflavone IFS Sophorol (-)-Sophorol Isoflavone->Sophorol IFR Maackiain (+)-Maackiain Sophorol->Maackiain Multiple Steps Hydroxymaackiain (+)-6a-hydroxymaackiain Maackiain->Hydroxymaackiain P450 Hydroxylase Pisatin (+)-Pisatin Hydroxymaackiain->Pisatin HMKMT (+ [¹⁴C]SAM) Enzyme_Assay_Workflow Start Start: Prepare Reagents Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, (+)-6a-hydroxymaackiain, [¹⁴C]SAM) Start->Prepare_Reaction_Mix Add_Enzyme Initiate Reaction: Add HMKMT Enzyme Extract Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Terminate Reaction (Add Chloroform/Ethyl Acetate) Incubate->Stop_Reaction Extract_Product Extract Product (Vortex & Centrifuge) Stop_Reaction->Extract_Product Quantify Quantify Radioactivity (Liquid Scintillation Counting) Extract_Product->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate

References

Application of 1,11b-Dihydro-11b-hydroxymaackiain in Metabolic Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoflavonoid (B1168493) family of plant secondary metabolites has garnered significant interest within the scientific community due to their wide range of bioactive properties, including antimicrobial, antioxidant, and potential anticancer activities. A key subgroup of isoflavonoids is the pterocarpans, which are well-recognized as phytoalexins, compounds produced by plants in response to pathogen attack. Among these, maackiain (B7765809) and its derivatives are of particular interest. While the compound "1,11b-Dihydro-11b-hydroxymaackiain" is not a commonly cited name in scientific literature, its structure suggests it is an intermediate in the biosynthesis of pterocarpans such as pisatin. This document provides detailed application notes and protocols for the metabolic engineering of pathways leading to the synthesis of maackiain and related pterocarpans, with a focus on heterologous production in microbial hosts. The strategies and methodologies outlined herein are designed to facilitate research and development in the fields of metabolic engineering, synthetic biology, and drug discovery.

Biosynthetic Pathway of Maackiain and Related Pterocarpans

The biosynthesis of maackiain and its hydroxylated derivatives originates from the general phenylpropanoid pathway. The core isoflavonoid structure is synthesized from the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of the isoflavone (B191592) daidzein (B1669772), a critical branch-point intermediate. From daidzein, the pathway to maackiain involves several key enzymatic steps, including reduction, cyclization, and hydroxylation. The proposed biosynthetic pathway leading to maackiain and the potential position of this compound are depicted below.

Pterocarpan (B192222) Biosynthesis cluster_pterocarpan Pterocarpan Core Biosynthesis cluster_pisatin Pisatin Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID Daidzein Daidzein Naringenin->Daidzein IFS, HID 2'-hydroxydaidzein 2'-hydroxydaidzein Daidzein->2'-hydroxydaidzein I2'H Medicarpin Medicarpin 2'-hydroxydaidzein->Medicarpin IFR, PTS (+)-Maackiain (+)-Maackiain Medicarpin->(+)-Maackiain Pterocarpan 6a-hydroxylase (+)-6a-Hydroxymaackiain (+)-6a-Hydroxymaackiain (+)-Maackiain->(+)-6a-Hydroxymaackiain P6aH Pisatin Pisatin (+)-6a-Hydroxymaackiain->Pisatin HMM

Figure 1: Biosynthetic pathway of maackiain and pisatin.

Metabolic Engineering Strategies for Pterocarpan Production

The heterologous production of pterocarpans in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae offers a promising alternative to extraction from plant sources, which is often low-yielding and unsustainable. Metabolic engineering strategies focus on introducing the plant biosynthetic pathway into a microbial chassis and optimizing the host's metabolism to enhance the production of the target compound.

Key considerations for metabolic engineering include:

  • Host Selection: S. cerevisiae is often preferred for expressing plant-derived pathways involving cytochrome P450 enzymes (like Isoflavone Synthase), as it is a eukaryote with an endoplasmic reticulum. E. coli is also a viable host, particularly for pathways that do not require P450s or when P450s are engineered for improved expression and activity in prokaryotes.

  • Pathway Construction: The genes encoding the biosynthetic enzymes are cloned into expression vectors, often organized into operons or multi-gene cassettes. Codon optimization of the plant genes for the microbial host is crucial for efficient translation.

  • Precursor Supply: Enhancing the intracellular pool of the precursor L-phenylalanine and the key intermediate malonyl-CoA is a critical step. This can be achieved by overexpressing genes in the host's aromatic amino acid biosynthesis pathway and by engineering central carbon metabolism.

  • Redox Balance: Many enzymatic steps in isoflavonoid biosynthesis are dependent on NADPH or NADH. Engineering the host's cofactor regeneration pathways can improve the efficiency of the heterologous pathway.

  • Toxicity and Transport: High concentrations of intermediate or final products can be toxic to the host cells. Overexpressing transporter proteins can help to export the product out of the cell, thereby reducing intracellular toxicity and simplifying downstream purification.

Quantitative Data on Isoflavonoid and Pterocarpan Production

The following tables summarize the reported production titers of key isoflavonoid precursors and related compounds in metabolically engineered microorganisms. Data for "this compound" is not available, so data for its likely precursors and downstream products are presented.

Table 1: Production of Isoflavone Precursors in Engineered Saccharomyces cerevisiae

CompoundHost StrainEngineering StrategyTiter (mg/L)Reference
DaidzeinS. cerevisiaeOverexpression of isoflavone synthase and optimization of precursor pathways.85.4[1]
GenisteinS. cerevisiaeEngineering of malonyl-CoA flux and optimization of isoflavone synthase expression.23.33[2]
KaempferolS. cerevisiaeReconstruction of an eight-gene biosynthetic pathway.26.57[3]
QuercetinS. cerevisiaeReconstruction of an eight-gene biosynthetic pathway.20.38[3]

Table 2: Kinetic Parameters of Key Pterocarpan Biosynthetic Enzymes

EnzymeSubstrateKm (µM)VmaxReference
6a-Hydroxymaackiain 3-O-Methyltransferase(+)-6a-Hydroxymaackiain2.3Not Reported[Preisig et al., 1989]
6a-Hydroxymaackiain 3-O-MethyltransferaseS-adenosyl-l-methionine35Not Reported[Preisig et al., 1989]

Experimental Protocols

Protocol 1: Heterologous Expression of the Maackiain Biosynthetic Pathway in Saccharomyces cerevisiae

This protocol outlines the general steps for introducing and expressing the core biosynthetic pathway for maackiain production in S. cerevisiae.

1. Gene Selection and Codon Optimization:

  • Identify the sequences of the necessary enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl-CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Isoflavone Synthase (IFS), and Isoflavone Reductase (IFR).

  • Codon-optimize the DNA sequences of these genes for expression in S. cerevisiae.

2. Vector Construction:

  • Clone the codon-optimized genes into a yeast expression vector (e.g., a high-copy 2µ plasmid or an integrating vector).

  • Place each gene under the control of a strong constitutive or inducible promoter (e.g., TEF1, GPD, or GAL1).

  • Assemble the genes into one or more expression cassettes.

3. Yeast Transformation:

  • Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., CEN.PK or BY4741) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Select for transformants on appropriate selective media (e.g., synthetic complete medium lacking the auxotrophic marker on the plasmid).

4. Cultivation and Induction:

  • Inoculate a single colony of the engineered yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.

  • Use the overnight culture to inoculate a larger volume of production medium (e.g., YPD or a defined minimal medium).

  • If using an inducible promoter, add the inducing agent (e.g., galactose) at the mid-log phase of growth.

  • Continue cultivation for 48-72 hours.

5. Extraction and Analysis:

  • Harvest the yeast cells by centrifugation.

  • Extract the isoflavonoids and pterocarpans from the culture supernatant and the cell pellet using an organic solvent (e.g., ethyl acetate).

  • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the produced compounds.[4]

Yeast Expression Workflow cluster_prep Preparation cluster_exp Expression cluster_analysis Analysis A Gene Selection & Codon Optimization B Vector Construction A->B C Yeast Transformation B->C D Cultivation & Induction C->D E Extraction D->E F HPLC / LC-MS Analysis E->F

Figure 2: General workflow for pterocarpan production in yeast.
Protocol 2: Whole-Cell Biocatalysis for Pterocarpan Production in Escherichia coli

This protocol describes the use of engineered E. coli as a whole-cell biocatalyst to convert a precursor, such as daidzein, into maackiain.

1. Strain and Plasmid Construction:

  • Clone the codon-optimized genes for the downstream pathway from daidzein to maackiain (e.g., Isoflavone Reductase) into an E. coli expression vector (e.g., pET or pBAD series).

  • Transform the plasmid into a suitable expression strain (e.g., BL21(DE3)).

2. Cell Growth and Induction:

  • Grow the engineered E. coli strain in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (or the appropriate inducer) to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow the cells overnight to allow for proper protein folding.

3. Whole-Cell Biocatalysis Reaction:

  • Harvest the induced cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10-50).

  • Add the precursor substrate (e.g., daidzein dissolved in a small amount of DMSO) to the cell suspension.

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking for 24-48 hours.

4. Product Extraction and Analysis:

  • Separate the cells from the reaction medium by centrifugation.

  • Extract the product from the supernatant and the cell pellet using ethyl acetate.

  • Analyze the extracts by HPLC or LC-MS to determine the conversion of the substrate and the yield of the product.

Ecoli Biocatalysis Workflow A Strain & Plasmid Construction B Cell Growth & Induction A->B C Whole-Cell Biocatalysis B->C D Extraction & Analysis C->D

Figure 3: Workflow for whole-cell biocatalysis in E. coli.

Conclusion

The metabolic engineering of microorganisms for the production of "this compound" and other pterocarpans represents a highly promising avenue for the sustainable and scalable synthesis of these valuable bioactive compounds. While direct production data for this specific intermediate is scarce, the successful engineering of pathways for its precursors demonstrates the feasibility of this approach. The protocols and strategies outlined in this document provide a solid foundation for researchers to further explore and optimize the microbial production of this important class of isoflavonoids. Future work should focus on the complete elucidation of the biosynthetic pathway, the characterization of all involved enzymes, and the fine-tuning of microbial hosts to achieve industrially relevant production titers.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpane extracted from the stems of Erycibe expansa and has been noted for its hepatoprotective effects[1]. As with any bioactive compound being considered for further development, a thorough evaluation of its cytotoxic potential is essential. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The described assays will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.

Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[2]

Experimental Protocol
  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver cytotoxicity studies) to 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation
Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198 ± 3.995 ± 4.292 ± 5.3
1092 ± 5.085 ± 4.778 ± 6.1
2575 ± 6.262 ± 5.551 ± 4.9
5051 ± 4.840 ± 3.928 ± 3.5
10022 ± 3.115 ± 2.88 ± 2.1

Note: The data presented above is hypothetical and for illustrative purposes.

Experimental Workflow

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Evaluation of Cell Membrane Integrity via Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] This enzyme is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the medium is proportional to the number of lysed cells.[3]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is recommended to run a parallel plate for cell viability (e.g., using an ATP-based assay) to normalize the LDH release data.

  • Sample Collection:

    • After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Assay:

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the collected supernatant is incubated with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

    • The LDH in the supernatant catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis:

    • Include controls for maximum LDH release (by lysing all cells with a lysis buffer) and spontaneous LDH release (from untreated cells).

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

Data Presentation
Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)5 ± 1.28 ± 1.512 ± 2.1
17 ± 1.810 ± 2.015 ± 2.5
1015 ± 2.525 ± 3.138 ± 4.0
2535 ± 4.155 ± 4.868 ± 5.2
5065 ± 5.380 ± 6.092 ± 6.5
10090 ± 6.895 ± 7.298 ± 7.8

Note: The data presented above is hypothetical and for illustrative purposes.

Experimental Workflow

G cluster_workflow LDH Assay Workflow A Seed and treat cells as in MTT protocol B Collect supernatant after incubation A->B D Incubate supernatant with reaction mixture B->D C Prepare reaction mixture from LDH kit C->D E Measure absorbance at 490 nm D->E F Calculate % cytotoxicity E->F

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Detection of Apoptosis via Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key effectors of apoptosis. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Caspase-Glo® 3/7 Assay:

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1 to 2 hours.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Data can be presented as fold change in caspase activity compared to the untreated control.

Data Presentation
Concentration (µM)Caspase-3/7 Activity (Fold Change) at 24h
0 (Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
254.8 ± 0.6
508.2 ± 0.9
10015.5 ± 1.8

Note: The data presented above is hypothetical and for illustrative purposes.

Potential Apoptotic Signaling Pathway

G cluster_pathway Hypothetical Apoptotic Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome (Caspase-9 activation) Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase37 Pro-caspase-3/7 Apoptosome->Caspase37 ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by the compound.

Summary and Conclusion

The combination of MTT, LDH, and Caspase-Glo® 3/7 assays provides a multi-faceted approach to evaluating the cytotoxicity of this compound. The MTT assay assesses overall cell health and metabolic activity, the LDH assay specifically measures cell membrane damage and necrosis, and the Caspase-Glo® 3/7 assay quantifies the induction of apoptosis. By integrating the data from these assays, researchers can gain a comprehensive understanding of the cytotoxic profile of this natural product and make informed decisions regarding its potential for further development. It is also recommended to use a wider range of cell lines, including non-cancerous cell lines, to assess the compound's selectivity.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a natural product with potential therapeutic applications. A critical aspect of characterizing such compounds is determining their antioxidant capacity. Reactive oxygen species (ROS) are implicated in numerous pathological conditions, and compounds capable of scavenging these species are of significant interest in drug development. This document provides detailed protocols for a panel of common in vitro assays to assess the antioxidant activity of this compound. These assays, including the DPPH, ABTS, FRAP, and Superoxide (B77818) Radical Scavenging assays, offer a comprehensive preliminary evaluation of its antioxidant potential by examining different mechanisms of antioxidant action, such as hydrogen atom transfer and single electron transfer.

Data Presentation

Assay TypeTest Compound Concentration(s)% Inhibition / Reducing PowerIC50 Value (µg/mL or µM)Positive Control (e.g., Ascorbic Acid, Trolox) IC50 Value
DPPH Radical Scavenging
ABTS Radical Scavenging
FRAP (Ferric Reducing Antioxidant Power) (expressed as Fe(II) equivalents)
Superoxide Radical Scavenging

Experimental Protocols

Herein are detailed methodologies for four key in vitro antioxidant activity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[1] DPPH is a stable free radical with a deep purple color and a strong absorbance at approximately 517 nm.[1] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[1] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]

  • Methanol (or Ethanol), spectrophotometric grade[1]

  • This compound (test sample)

  • Positive control (e.g., Ascorbic acid or Trolox)[1]

  • 96-well microplate or spectrophotometer cuvettes[2]

  • Spectrophotometer or microplate reader capable of reading at 517 nm[2]

  • Adjustable micropipettes[2]

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Keep the solution in a dark, light-protected container to prevent degradation.[1]

  • Preparation of Test Sample and Control Solutions: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well.[1]

    • Include a blank control containing only the solvent and the DPPH solution.[3]

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2]

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4] The radical has a characteristic blue-green color with maximum absorbance at 734 nm.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[5]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • This compound (test sample)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader capable of reading at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.700 ± 0.020 at 734 nm.[5][7]

  • Preparation of Test Sample and Control Solutions: Prepare serial dilutions of this compound and the positive control in the appropriate solvent.

  • Assay Protocol:

    • To each well of a 96-well plate, add a small volume (e.g., 10 µL) of the sample or standard solution.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature in the dark for a specific time, typically 5-7 minutes.[5][8]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: Determine the IC50 value from a plot of percent inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[9] This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[10] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[9]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (test sample)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader capable of reading at 593 nm

  • Water bath set to 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.[11]

  • Preparation of Test Sample and Standard Solutions: Prepare serial dilutions of this compound. Prepare a series of ferrous sulfate solutions of known concentrations for the standard curve.

  • Assay Protocol:

    • Add a small volume of the sample or standard solution to each well of a 96-well plate.

    • Add the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time, typically 4-10 minutes.[10][11]

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation of Reducing Power: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of the sample, expressed as Fe(II) equivalents (e.g., in µM or mg/g).

Superoxide Radical (O₂⁻•) Scavenging Assay (NBT Method)

Principle: This assay is based on the generation of superoxide radicals by a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically at 560 nm.[12] The presence of antioxidants that can scavenge the superoxide radicals will inhibit the reduction of NBT, thus decreasing the color formation.[12]

Materials:

  • Tris-HCl buffer (e.g., 16 mM, pH 8.0)

  • Nitroblue tetrazolium (NBT) solution (e.g., 50 µM)

  • Nicotinamide adenine (B156593) dinucleotide (NADH) solution (e.g., 468 µM)

  • Phenazine methosulfate (PMS) solution (e.g., 60 µM)

  • This compound (test sample)

  • Positive control (e.g., Quercetin or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader capable of reading at 560 nm

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of NBT, NADH, and PMS in Tris-HCl buffer.

  • Preparation of Test Sample and Control Solutions: Prepare serial dilutions of this compound and the positive control.

  • Assay Protocol:

    • In a 96-well plate, mix the sample solution with the NBT and NADH solutions.

    • Initiate the reaction by adding the PMS solution.

  • Incubation: Incubate the mixture at room temperature for a set time, for example, 5 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 560 nm.

  • Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where Abs_control is the absorbance of the control reaction (without the test sample), and Abs_sample is the absorbance in the presence of the test sample.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Test Compound (this compound) & Positive Control Solutions mix Mix Test Compound/ Control with Reagent prep_sample->mix prep_reagent Prepare Assay-Specific Reagents (e.g., DPPH, ABTS•+) prep_reagent->mix incubate Incubate under Specific Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition or Reducing Power measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for in vitro antioxidant assays.

DPPH_Assay_Principle cluster_reactants Reactants cluster_products Products DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H + H• (from Antioxidant) Antioxidant Antioxidant-H (Test Compound) Antioxidant_Radical Antioxidant• (Oxidized Compound) Antioxidant->Antioxidant_Radical - H•

Caption: Principle of the DPPH radical scavenging assay.

ABTS_Assay_Principle cluster_reactants Reactants cluster_products Products ABTS_radical ABTS•+ (Blue-Green Radical) ABTS ABTS (Colorless, Neutral Form) ABTS_radical->ABTS + e- (from Antioxidant) Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant Antioxidant->Antioxidant_oxidized - e-

Caption: Principle of the ABTS radical scavenging assay.

References

Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymaackiain in Plant Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222), a class of isoflavonoid (B1168493) secondary metabolites found in plants. Pterocarpans are well-documented for their role as phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack or environmental stress. This particular pterocarpan has been isolated from Erycibe expansa and has demonstrated potential hepatoprotective effects, making it a compound of interest for both plant science and pharmacology.

These application notes provide a comprehensive overview of the use of this compound in plant metabolomics studies, including its biological context, relevant signaling pathways, and detailed protocols for its extraction and analysis.

Biological Significance and Applications

As a phytoalexin, this compound is involved in the plant's defense mechanisms. Its presence and concentration can be indicative of a plant's response to biotic and abiotic stressors. In the broader context of drug development, its observed hepatoprotective activity suggests potential therapeutic applications.

Key Applications:

  • Plant Stress Response Marker: Monitoring the levels of this compound can serve as a biomarker for plant health and stress response in various agricultural and ecological studies.

  • Natural Product Drug Discovery: The hepatoprotective properties of this compound warrant further investigation for the development of new therapeutic agents.

  • Metabolic Engineering: Understanding the biosynthetic pathway of this compound can inform metabolic engineering strategies to enhance disease resistance in crops.

Quantitative Data

While specific quantitative data for this compound is not widely available, the following tables provide representative concentrations of the related and well-studied pterocarpan, maackiain , in different plant systems. These values offer a comparative baseline for metabolomics studies.

Table 1: Concentration of Maackiain in Plant Tissues

Plant SpeciesTissueTreatmentMaackiain Concentration (µg/g fresh weight)Reference
Sophora flavescensCallus Culture2.0 mg/L picloram (B1677784) + 0.5 mg/L BA1580.6[1]
Sophora flavescensField-grown Root-145.9[1]
Sophora flavescensIn vitro Root-123.3[1]

Table 2: Phytoalexin Accumulation in Response to Elicitors

Plant SpeciesPhytoalexinElicitorConcentration (µg/g fresh weight)Reference
Vicia faba (Broad Bean)WyeroneBotrytis cinerea943[2]
Vicia faba (Broad Bean)WyeroneUV radiation452[2]
Vicia faba (Broad Bean)WyeroneBotrytis allii325[2]
Vicia faba (Broad Bean)WyeroneFreezing-thawing288[2]
SoybeanGlyceollin IPhytophthora sojae wall glucan421.7[3]

Signaling Pathways

The biosynthesis of pterocarpans like this compound is induced as part of the plant's defense response. This response is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which initiate a complex signaling cascade.

Phytoalexin Biosynthesis Signaling Pathway

The diagram below illustrates the general signaling pathway leading to phytoalexin production in plants.

Phytoalexin_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response PAMPs PAMPs / DAMPs Receptor Pattern Recognition Receptors (PRRs) PAMPs->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Ca2+ Influx Receptor->Ca MAPK MAPK Cascade (e.g., MPK3/MPK6) ROS->MAPK Ca->MAPK TFs Activation of Transcription Factors (e.g., WRKYs) MAPK->TFs Hormones Plant Hormones (JA, SA, Ethylene) Hormones->TFs Genes Phytoalexin Biosynthesis Gene Expression TFs->Genes Enzymes Biosynthetic Enzymes Genes->Enzymes Phytoalexin 1,11b-Dihydro-11b- hydroxymaackiain (Phytoalexin) Enzymes->Phytoalexin

Phytoalexin induction signaling cascade.

Experimental Protocols

Protocol 1: Extraction of Pterocarpans from Plant Tissue

This protocol describes a general method for the extraction of pterocarpans, which can be adapted for the analysis of this compound.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • 80% Methanol (B129727) (HPLC grade)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvest and weigh the plant tissue. If using fresh tissue, immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 80% methanol to the tube (e.g., 10 mL per 1 g of tissue).

  • Vortex the mixture thoroughly for 1 minute.

  • Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For enhanced extraction, the pellet can be re-extracted with another volume of 80% methanol and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: Quantification of Pterocarpans by LC-MS/MS

This protocol outlines a general method for the quantitative analysis of pterocarpans using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B (isocratic)

    • 18-18.1 min: 95% to 5% B (linear gradient)

    • 18.1-22 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested for optimal sensitivity.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard need to be determined by infusing a pure standard of the compound.

Data Analysis:

  • Generate a standard curve using a certified reference standard of this compound at various concentrations.

  • Spike a known amount of an internal standard into all samples and calibration standards to correct for matrix effects and variations in instrument response.

  • Integrate the peak areas of the MRM transitions for the target analyte and the internal standard.

  • Calculate the concentration of this compound in the samples by interpolating their peak area ratios against the standard curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a plant metabolomics study focusing on this compound.

Metabolomics_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing cluster_interpretation Biological Interpretation PlantMaterial Plant Material (e.g., Erycibe expansa) Grinding Grinding in Liquid N2 PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS PeakDetection Peak Detection & Integration LCMS->PeakDetection Quantification Quantification (Standard Curve) PeakDetection->Quantification Stats Statistical Analysis Quantification->Stats Pathway Pathway Analysis Stats->Pathway Biomarker Biomarker Discovery Stats->Biomarker

Plant metabolomics workflow for pterocarpans.

References

Application Notes and Protocols for Chiral Separation of 1,11b-Dihydro-11b-hydroxymaackiain Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical chiral separation of 1,11b-Dihydro-11b-hydroxymaackiain enantiomers. The methodologies described are based on established techniques for the enantioseparation of pterocarpans and related isoflavonoids, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases.

Introduction

This compound is a pterocarpan, a class of natural products known for their diverse biological activities. As a chiral molecule, it exists as a pair of enantiomers. The stereochemistry of chiral compounds is a critical factor in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods for their separation and quantification are essential for research, quality control, and regulatory purposes.

The most successful approaches for the chiral separation of pterocarpans and related flavonoids involve the use of chiral stationary phases (CSPs) that create a stereoselective environment for the differential interaction of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high selectivity for this class of compounds.

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for the chiral separation of this compound enantiomers.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes, offering a high degree of flexibility in method development.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC that uses supercritical carbon dioxide as the primary mobile phase. SFC often provides faster separations and reduced solvent consumption.[1][2]

Experimental Protocols

The following protocols provide a starting point for the development of a specific method for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition, flow rate, and temperature will be necessary to achieve the desired resolution and analysis time.

Protocol 1: Chiral HPLC - Normal-Phase Mode

This protocol is based on general methods for the separation of pterocarpans and flavonoids using polysaccharide-based CSPs.

Objective: To separate the enantiomers of this compound using HPLC with a chiral stationary phase in normal-phase mode.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane (HPLC grade), Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Optional Additive: Trifluoroacetic acid (TFA) or Diethylamine (DEA)

  • Sample: Racemic this compound dissolved in mobile phase or a compatible solvent.

Method:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and an alcohol (IPA or EtOH) in a specific ratio (e.g., 90:10 v/v). If necessary, add a small amount of an acidic or basic modifier (e.g., 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds) to improve peak shape and resolution.

  • Injection: Inject an appropriate volume of the sample solution (e.g., 10 µL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at an appropriate wavelength (e.g., 280 nm).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times (t_R) of the two enantiomers and calculate the resolution (R_s).

Optimization Strategy:

  • Alcohol Modifier: Vary the percentage of IPA or EtOH in the mobile phase (e.g., from 5% to 20%). A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.

  • Choice of Alcohol: Compare the separation performance using IPA versus EtOH.

  • Additive: If peak tailing is observed, add 0.1% TFA or DEA to the mobile phase.

  • Temperature: Investigate the effect of column temperature on the separation (e.g., between 15 °C and 40 °C).

Protocol 2: Chiral SFC

This protocol provides a general method for the chiral separation of isoflavonoids using SFC.

Objective: To achieve a fast and efficient separation of this compound enantiomers using SFC.

Materials:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral Stationary Phase: Chiralcel® OD-H, Chiralpak® AD-H, or a similar polysaccharide-based column suitable for SFC, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO₂, Methanol (MeOH) or Ethanol (EtOH) (SFC grade)

  • Optional Additive: Trifluoroacetic acid (TFA) or Diethylamine (DEA)

  • Sample: Racemic this compound dissolved in a suitable solvent (e.g., Methanol).

Method:

  • System and Column Equilibration: Equilibrate the SFC system and the chiral column with the initial mobile phase composition until a stable baseline is achieved.

  • Mobile Phase: Use a mixture of supercritical CO₂ and an alcohol modifier (e.g., CO₂/MeOH 80:20 v/v).

  • Injection: Inject a small volume of the sample solution (e.g., 5 µL).

  • Chromatographic Conditions:

    • Flow Rate: 2.0 - 4.0 mL/min

    • Back Pressure: 100 - 150 bar

    • Temperature: 35 - 40 °C

    • Detection: UV at an appropriate wavelength (e.g., 280 nm).

  • Data Analysis: Determine the retention times and resolution of the enantiomers from the chromatogram.

Optimization Strategy:

  • Modifier Percentage: Adjust the percentage of the alcohol modifier. Increasing the modifier percentage generally decreases retention time.

  • Modifier Type: Evaluate different alcohol modifiers (e.g., MeOH, EtOH, IPA).

  • Additive: Incorporate a small amount of an additive (e.g., 0.1% TFA or DEA) into the modifier to improve peak shape.

  • Back Pressure and Temperature: Optimize the back pressure and temperature to enhance resolution and reduce analysis time.

Data Presentation

The following tables summarize the expected quantitative data from the chiral separation of this compound enantiomers. The values are illustrative and will need to be determined experimentally.

Table 1: HPLC Separation Data (Illustrative)

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) (min)12.515.2
Resolution (R_s)\multicolumn{2}{c
Tailing Factor (T_f)< 1.2< 1.2
Theoretical Plates (N)> 5000> 5000

Table 2: SFC Separation Data (Illustrative)

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) (min)4.85.9
Resolution (R_s)\multicolumn{2}{c
Tailing Factor (T_f)< 1.3< 1.3
Theoretical Plates (N)> 6000> 6000

Visualizations

The following diagrams illustrate the experimental workflows for chiral method development.

HPLC_Workflow start Start: Racemic Sample prep_sample Sample Preparation (Dissolve in Mobile Phase) start->prep_sample screen_cols Screen Chiral Columns (e.g., Chiralcel OD-H, Chiralpak AD-H) prep_sample->screen_cols screen_mp Screen Mobile Phases (Normal Phase: Hexane/IPA, Hexane/EtOH) screen_cols->screen_mp optimize Optimize Mobile Phase (Vary % Alcohol, Additives) screen_mp->optimize validate Method Validation (Linearity, Precision, Accuracy) optimize->validate analysis Routine Enantiomeric Analysis validate->analysis

Caption: HPLC Chiral Method Development Workflow.

SFC_Workflow start Start: Racemic Sample prep_sample Sample Preparation (Dissolve in Modifier) start->prep_sample screen_cols Screen Chiral Columns (SFC-compatible polysaccharide CSPs) prep_sample->screen_cols screen_mod Screen Modifiers (MeOH, EtOH, IPA) screen_cols->screen_mod optimize Optimize Conditions (% Modifier, Back Pressure, Temp.) screen_mod->optimize validate Method Validation optimize->validate analysis High-Throughput Chiral Analysis validate->analysis

Caption: SFC Chiral Method Development Workflow.

References

Troubleshooting & Optimization

Overcoming low yield in "1,11b-Dihydro-11b-hydroxymaackiain" chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 1,11b-Dihydro-11b-hydroxymaackiain. Due to the limited availability of direct synthetic procedures for this specific molecule, this guide is based on established methods for the synthesis of structurally related pterocarpans, such as maackiain (B7765809) and its derivatives.

Troubleshooting Guides

Low yield is a common challenge in the multi-step synthesis of complex heterocyclic compounds like this compound. The following tables outline potential problems, their causes, and recommended solutions for key stages of a plausible synthetic route.

Table 1: Troubleshooting Low Yield in Pterocarpan (B192222) Core Synthesis (e.g., via Palladium-Catalyzed Cyclization)

ProblemPotential Cause(s)Recommended Solution(s)
Low or no product formation - Inactive catalyst- Poor quality of starting materials- Incorrect reaction temperature- Use a fresh batch of palladium catalyst.- Purify starting materials before use.- Optimize the reaction temperature; some cyclizations require heating while others proceed at room temperature.
Formation of multiple side products - Incorrect solvent or base- Reaction time too long- Screen different solvents and bases to find the optimal combination.- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Difficulty in product isolation - Product is highly soluble in the work-up solvent.- Emulsion formation during extraction.- Use a different extraction solvent.- Brine washing or centrifugation can help to break emulsions.

Table 2: Troubleshooting Low Yield in Stereoselective Hydroxylation (e.g., via Sharpless Asymmetric Dihydroxylation)

ProblemPotential Cause(s)Recommended Solution(s)
Low enantiomeric excess (ee) - Racemic dihydroxylation is competing with the asymmetric pathway.- Incorrect chiral ligand for the desired stereoisomer.- Ensure slow addition of the olefin to the reaction mixture.- Use the appropriate AD-mix (α or β) for the target enantiomer.[1][2]
Low yield of diol - Incomplete reaction.- Decomposition of the product during work-up.- Increase the reaction time or temperature.- Use a buffered work-up to avoid acidic conditions that can lead to side reactions.
Formation of over-oxidation products - Excess oxidant.- Prolonged reaction time.- Use a stoichiometric amount of the re-oxidant.- Carefully monitor the reaction progress.

Table 3: Troubleshooting Low Yield in Reduction of Pterocarpan Double Bond (e.g., via Catalytic Hydrogenation or NaBH4 Reduction)

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete reduction - Inactive catalyst (for hydrogenation).- Insufficient reducing agent.- Steric hindrance around the double bond.- Use fresh catalyst (e.g., Pd/C).- Increase the equivalents of the reducing agent (e.g., NaBH4).[3][4]- Consider a different reducing agent or reaction conditions (e.g., higher pressure for hydrogenation).
Reduction of other functional groups - Reducing agent is too harsh.- Use a milder reducing agent (e.g., NaBH4 is generally selective for ketones and aldehydes over esters).[4]
Epimerization at adjacent stereocenters - Basic or acidic conditions during reaction or work-up.- Maintain neutral pH throughout the process.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A plausible synthetic route could involve the following key steps:

  • Synthesis of a 2'-hydroxyisoflavone precursor: This can be achieved through various methods, including those starting from chalcones.

  • Asymmetric transfer hydrogenation and cyclization: This one-pot transformation can convert the isoflavone (B191592) into the pterocarpan core with good stereocontrol.[5]

  • Benzylic oxidation: Introduction of the hydroxyl group at the 11b-position (equivalent to 6a) can be achieved through aerobic oxidation.[5]

  • Reduction of the double bond: The final step would be the stereoselective reduction of the double bond in the dihydropyran ring, for example, via catalytic hydrogenation.

Q2: How can I improve the stereoselectivity of the synthesis?

Stereoselectivity is a critical aspect of pterocarpan synthesis.[6][7] Consider the following:

  • Chiral catalysts: Employing chiral catalysts, such as in Sharpless asymmetric dihydroxylation or asymmetric transfer hydrogenation, can provide high enantiomeric excess.[5][8]

  • Substrate control: The stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions.

  • Chiral auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereoselective formation of new stereocenters.

Q3: What are the best methods for purifying the final product and intermediates?

Purification of pterocarpans and their intermediates often requires a combination of techniques:

  • Column chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: This can be an effective method for purifying solid compounds and can sometimes be used to separate diastereomers.

  • Preparative HPLC: For difficult separations, especially of diastereomers, preparative HPLC with a chiral stationary phase may be necessary.[9]

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. Additionally, be aware of the specific hazards of the reagents used:

  • Palladium catalysts: While generally not highly toxic, they can be flammable and should be handled in a fume hood.

  • Sodium borohydride (B1222165): This reagent is flammable and reacts with water to produce hydrogen gas. It should be handled with care in a dry environment.

  • Sharpless dihydroxylation reagents: Osmium tetroxide is highly toxic and volatile. It is typically used in catalytic amounts with a co-oxidant. Handle with extreme caution in a well-ventilated fume hood.[2][10]

Experimental Protocols

The following are generalized protocols for key reactions that could be adapted for the synthesis of this compound.

Protocol 1: Asymmetric Transfer Hydrogenation and Cyclization to form the Pterocarpan Core [5]

  • To a solution of the 2'-hydroxyisoflavone precursor in a suitable solvent (e.g., a mixture of formic acid and triethylamine), add a catalytic amount of a chiral ruthenium or rhodium catalyst.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be cyclized by treatment with a Lewis acid (e.g., BF3·OEt2) or a protic acid to yield the pterocarpan.

  • Purify the pterocarpan by column chromatography.

Protocol 2: Reduction of a Ketone using Sodium Borohydride [3][4]

  • Dissolve the ketone substrate in a protic solvent such as methanol (B129727) or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) portion-wise to the solution. Typically, 1.2 to 2 equivalents are used.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography or recrystallization.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_core_synthesis Pterocarpan Core Formation cluster_functionalization Functional Group Interconversion cluster_final_step Final Reduction cluster_product Final Product 2_Hydroxyisoflavone 2'-Hydroxyisoflavone Precursor ATH_Cyclization Asymmetric Transfer Hydrogenation & Cyclization 2_Hydroxyisoflavone->ATH_Cyclization Chiral Catalyst Oxidation Benzylic Oxidation (Hydroxylation at 11b) ATH_Cyclization->Oxidation Pterocarpan Intermediate Reduction Reduction of Double Bond Oxidation->Reduction 11b-Hydroxy- maackiain analog Final_Product 1,11b-Dihydro-11b- hydroxymaackiain Reduction->Final_Product e.g., H2, Pd/C

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Identify_Step Identify Problematic Synthetic Step Start->Identify_Step Check_Reagents Check Reagent Purity and Activity Identify_Step->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (T, t, conc.) Identify_Step->Optimize_Conditions Purification_Issues Investigate Purification and Isolation Identify_Step->Purification_Issues Side_Reactions Analyze for Side Products Identify_Step->Side_Reactions Solution Implement Corrective Actions Check_Reagents->Solution Optimize_Conditions->Solution Purification_Issues->Solution Side_Reactions->Solution

Caption: Logical workflow for troubleshooting low yield in chemical synthesis.

References

Technical Support Center: Chromatographic Resolution of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 1,11b-Dihydro-11b-hydroxymaackiain. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution of this chiral pterocarpan (B192222).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatography of this compound?

A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. The primary challenge is to resolve these enantiomers, as they often have identical physical and chemical properties in an achiral environment, making them difficult to separate using standard chromatographic techniques. For successful separation, a chiral environment is necessary, which is typically achieved through the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).[1][2]

Q2: What type of HPLC column is recommended for the separation of this compound enantiomers?

A2: For the resolution of pterocarpan enantiomers like this compound, a chiral stationary phase (CSP) is essential.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds and are a good starting point for method development.

Q3: I am observing poor resolution (co-elution) of my peaks. What are the initial steps to troubleshoot this issue?

A3: Poor resolution is a common issue. Here are the initial steps to take:

  • Verify System Suitability: Ensure your HPLC system is functioning correctly by running a standard with known separation characteristics.

  • Column Health: Check the age and performance of your column. A degraded or contaminated column can lead to peak broadening and loss of resolution.

  • Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, degassed, and that the components are miscible. Inconsistent mobile phase composition can lead to shifting retention times and poor resolution.

Q4: How can I improve the separation of the enantiomers by modifying the mobile phase?

A4: Mobile phase composition plays a critical role in chiral separations. Here are some adjustments you can make:

  • Solvent Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase (if using reversed-phase) or the alcoholic modifier in normal-phase can significantly impact selectivity. Systematically vary the solvent ratio to find the optimal separation.

  • Additives: For polysaccharide-based CSPs, small amounts of acidic or basic additives (e.g., formic acid, trifluoroacetic acid, diethylamine) can alter the interactions between the analyte and the stationary phase, often improving resolution. The concentration and type of additive should be optimized.

  • Flow Rate: Lowering the flow rate generally increases the interaction time with the stationary phase, which can lead to better resolution, although it will also increase the analysis time.

Q5: Can temperature affect the resolution of my chiral separation?

A5: Yes, temperature is a crucial parameter. Varying the column temperature can change the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can potentially improve resolution, so it is an important parameter to screen during method development. It is advisable to test a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Cause of Tailing:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support (e.g., silanol (B1196071) groups) can cause peak tailing.

    • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Column Contamination: Buildup of contaminants on the column can interfere with the chromatography.

  • Solution for Tailing:

    • Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase, such as an acid (formic acid) or a base (diethylamine), to block active sites on the stationary phase.

    • Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume.

    • Column Washing: Flush the column with a strong solvent to remove contaminants.

  • Cause of Fronting:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.

    • Column Overload: Severe sample overload can also lead to fronting.

  • Solution for Fronting:

    • Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

    • Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.

Issue 2: Fluctuating Retention Times
  • Causes:

    • Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.

    • Leaking System: A leak in the pump, injector, or fittings can cause pressure and flow rate fluctuations.

    • Mobile Phase Instability: Changes in the mobile phase composition over time due to evaporation of a volatile component.

    • Temperature Fluctuations: An unstable column temperature can lead to shifts in retention.

  • Solutions:

    • Increase Equilibration Time: Ensure the column is fully equilibrated before starting your analytical run.

    • System Check: Perform a leak test and check all fittings.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it covered.

    • Use a Column Oven: Maintain a constant and controlled column temperature.

Experimental Protocols

Representative HPLC Method for Pterocarpan Analysis

This method is based on typical conditions for the separation of flavonoids and pterocarpans on a C18 column. For enantiomeric resolution, a chiral stationary phase would be required, and the mobile phase would likely be different (e.g., a normal phase solvent system).

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 20% to 80% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL

Note: For chiral separation, a chiral column (e.g., a polysaccharide-based CSP) would be used, often with a normal-phase mobile phase such as a mixture of hexane (B92381) and isopropanol.

Quantitative Data Summary

The following table summarizes key chromatographic parameters that can be adjusted to improve the resolution of this compound. The "Typical Range" provides a starting point for method development.

ParameterTypical RangeEffect on Resolution
Column Chemistry C18 (achiral), Polysaccharide-based CSP (chiral)CSP is essential for enantiomeric resolution.
Particle Size (µm) 1.8 - 5Smaller particles generally lead to higher efficiency and better resolution.
Column Length (mm) 100 - 250Longer columns provide more theoretical plates and can improve resolution.
Mobile Phase Reversed-phase or Normal-phaseChoice depends on the stationary phase; crucial for selectivity.
Organic Modifier (%) 5 - 95%Affects retention and selectivity.
Flow Rate (mL/min) 0.5 - 1.5Lower flow rates can increase resolution.
Temperature (°C) 15 - 40Can significantly alter selectivity in chiral separations.
Injection Volume (µL) 1 - 20Smaller volumes prevent band broadening and peak distortion.

Visualizations

TroubleshootingWorkflow start Poor Resolution Observed check_system Check System Suitability & Column Health start->check_system system_ok System & Column OK? check_system->system_ok fix_system Replace Column / Maintain System system_ok->fix_system No optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) system_ok->optimize_mobile_phase Yes fix_system->start resolution_improved1 Resolution Improved? optimize_mobile_phase->resolution_improved1 optimize_temp Optimize Column Temperature resolution_improved1->optimize_temp No end_good Acceptable Resolution Achieved resolution_improved1->end_good Yes resolution_improved2 Resolution Improved? optimize_temp->resolution_improved2 optimize_flow Optimize Flow Rate (Decrease for better resolution) resolution_improved2->optimize_flow No resolution_improved2->end_good Yes resolution_improved3 Resolution Improved? optimize_flow->resolution_improved3 resolution_improved3->end_good Yes end_bad Further Method Development Needed (Consider different CSP) resolution_improved3->end_bad No

Caption: A troubleshooting workflow for improving chromatographic resolution.

ParameterEffects cluster_params Adjustable Parameters cluster_factors Chromatographic Factors mobile_phase Mobile Phase Composition selectivity Selectivity (α) mobile_phase->selectivity retention Retention Factor (k) mobile_phase->retention temperature Temperature temperature->selectivity temperature->retention flow_rate Flow Rate efficiency Efficiency (N) flow_rate->efficiency column Stationary Phase (CSP) column->selectivity resolution Resolution (Rs) efficiency->resolution selectivity->resolution retention->resolution

Caption: The relationship between key parameters and chromatographic resolution.

References

Technical Support Center: Analysis of 1,11b-Dihydro-11b-hydroxymaackiain by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,11b-Dihydro-11b-hydroxymaackiain and related pterocarpan (B192222) compounds in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in preparing this compound samples for mass spectrometry?

A1: The primary challenges include:

  • Analyte Stability: Pterocarpans can be susceptible to in-source fragmentation, leading to difficulties in detecting the molecular ion.[1][2][3]

  • Matrix Effects: Components of the sample matrix can interfere with ionization, causing signal suppression or enhancement.[4] For MALDI-MS, the choice of matrix is critical to achieving a good signal-to-noise ratio.[5]

  • Low Concentrations: In biological samples, the concentration of this compound and its metabolites may be very low, requiring sensitive detection methods and efficient sample enrichment.[5][6]

  • Metabolite Presence: In biological studies, maackiain (B7765809) and its derivatives undergo extensive metabolism, leading to various conjugated and oxidized forms that can complicate analysis.[7][8]

  • Solubility: Ensuring the analyte is fully dissolved in a solvent compatible with the mass spectrometry method is crucial for accurate analysis.

Q2: Which ionization technique is best for analyzing this compound?

A2: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are recommended.[5] These methods are well-suited for analyzing thermolabile and ionic compounds like flavonoids and their derivatives, as they minimize in-source fragmentation and typically produce a strong molecular ion signal.

Q3: Why am I seeing multiple peaks that could correspond to my compound?

A3: This could be due to several factors:

  • In-source Fragmentation: The compound may be fragmenting in the ion source.[1][2]

  • Adduct Formation: You may be observing adducts with salts (e.g., [M+Na]+, [M+K]+) or solvents.

  • Metabolites: If analyzing biological samples, you are likely detecting various metabolites of the parent compound.[7][8]

  • Isomers: The presence of isomers that are not separated by your chromatographic method can result in multiple MS peaks with the same mass-to-charge ratio but different retention times.[9]

  • Matrix Clusters (MALDI): In MALDI, cluster ions of the analyte with the matrix material can form.[2][10]

Q4: How can I improve the sensitivity of my analysis for low-concentration samples?

A4: To enhance sensitivity, consider the following:

  • Sample Enrichment: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate your analyte and remove interfering matrix components.[6][11]

  • Optimized Chromatography: Employ Ultra-Performance Liquid Chromatography (UPLC) for better peak resolution and sensitivity.[7][8]

  • Tandem Mass Spectrometry (MS/MS): Use techniques like Multiple Reaction Monitoring (MRM) for targeted and highly sensitive quantification.

  • High-Resolution Mass Spectrometry: This can help to distinguish your analyte from background noise with high mass accuracy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Poor solubility.Test different solvent systems. For isoflavonoids, methanol (B129727)/water or ethanol/water mixtures are often effective.[6]
Ion suppression from matrix components.Improve sample cleanup using SPE or LLE. Dilute the sample if possible. Utilize an internal standard to correct for matrix effects.[4]
Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). For MALDI, screen different matrices (e.g., 2,5-DHB, sinapinic acid).[10]
Poor Reproducibility Inconsistent sample preparation.Standardize all steps of the sample preparation protocol. Use automated liquid handlers for precise and repeatable actions.
Fluctuation in instrument performance.Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability with a standard sample throughout the analytical run.
Complex Spectra with Many Unidentified Peaks In-source fragmentation.Use a softer ionization method or reduce the energy in the ion source (e.g., lower cone voltage in ESI).
Presence of metabolites or degradation products.Use high-resolution MS and MS/MS to identify the structures of the unknown peaks. Compare with data from in vitro metabolism studies if possible.[7][8]
Contamination.Use high-purity solvents and reagents. Thoroughly clean the LC system and MS source.
Difficulty in Quantification Matrix effects.Develop a matrix-matched calibration curve or use a stable isotope-labeled internal standard.
Non-linear detector response.Ensure the analyte concentration is within the linear dynamic range of the instrument.

Experimental Protocols

General Protocol for Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
  • Sample Pre-treatment: Centrifuge the biological fluid to remove particulate matter.

  • Internal Standard Spiking: Add an internal standard (ideally a stable isotope-labeled version of the analyte) to the sample.

  • Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile (B52724) or methanol to 1 volume of plasma. Vortex and incubate at -20°C for 30 minutes. Centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant from the previous step (or directly to urine), add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).[11]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic layer containing the analyte.

    • Repeat the extraction process on the aqueous layer to improve recovery.

  • Evaporation and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Protocol for MALDI-MS Analysis
  • Matrix Preparation: Prepare a saturated solution of the matrix (e.g., 2,5-dihydroxybenzoic acid - 2,5-DHB) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).[10]

  • Sample-Matrix Co-crystallization:

    • Mix your sample solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range.

    • Optimize laser intensity to achieve good signal intensity while minimizing in-source decay.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) extraction Extraction & Cleanup (LLE or SPE) sample->extraction Remove Interferences concentration Concentration (Evaporation & Reconstitution) extraction->concentration Increase Analyte Concentration lc_separation LC Separation (UPLC/HPLC) concentration->lc_separation Introduce to System ms_analysis Mass Spectrometry (ESI or MALDI) lc_separation->ms_analysis Separate Analytes data_processing Data Processing & Analysis ms_analysis->data_processing Acquire Spectra

Caption: General workflow for mass spectrometry sample preparation.

troubleshooting_logic start Problem: No or Low Signal check_solubility Is the analyte soluble in the solvent? start->check_solubility change_solvent Action: Test alternative solvents (e.g., MeOH/H2O, ACN/H2O) check_solubility->change_solvent No check_cleanup Is sample cleanup adequate? check_solubility->check_cleanup Yes change_solvent->check_cleanup improve_cleanup Action: Enhance cleanup (e.g., use SPE, optimize LLE) check_cleanup->improve_cleanup No check_ionization Are ionization parameters optimal? check_cleanup->check_ionization Yes improve_cleanup->check_ionization optimize_source Action: Optimize MS source parameters (Voltage, Gas, Temperature) check_ionization->optimize_source No success Signal Improved check_ionization->success Yes optimize_source->success

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Troubleshooting "1,11b-Dihydro-11b-hydroxymaackiain" Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1,11b-Dihydro-11b-hydroxymaackiain" and other potentially unstable pterocarpan (B192222) compounds. The following information is designed to help you identify and address common stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My "this compound" solution appears to be degrading over time. What are the common causes?

A1: Instability of pterocarpans like "this compound" in solution can be attributed to several factors. The most common causes include:

  • Hydrolysis: Reaction with water, often accelerated by pH. Isoflavones, a related class of compounds, can degrade in aqueous solutions, particularly at physiological pH.[1]

  • Oxidation: Reaction with dissolved oxygen, which can be catalyzed by light or trace metal ions.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.[2][3]

  • Light Exposure: UV or even ambient light can provide the energy for photodegradation.[2][3]

  • Enzymatic Degradation: If working with biological samples, enzymes present can metabolize the compound.[3]

  • Interactions with other components: The compound may react with other molecules in your solution, such as media components or impurities.

Q2: What are the initial signs of compound degradation in my solution?

A2: Visual and analytical indicators can signal degradation. These include:

  • A change in the color or clarity of the solution.

  • The appearance of precipitates.

  • A decrease in the expected biological activity in your assays.

  • The appearance of unexpected peaks and a decrease in the main compound peak in analytical techniques like HPLC or LC-MS.

Q3: How should I prepare and store stock solutions of "this compound" to maximize stability?

A3: Proper preparation and storage are critical for preventing degradation.

  • Solvent Selection: For many isoflavonoids, alcohol-water mixtures (e.g., 50-80% ethanol (B145695) or methanol) are effective.[1] The choice of solvent should be based on the compound's polarity.

  • Fresh Preparation: It is highly recommended to prepare fresh stock solutions for each experiment.[1]

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

    • Aliquoting: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can lead to precipitation and degradation.[4]

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results

If you are observing inconsistent or unexpected results in your experiments, it is crucial to determine if compound instability is the root cause.

Experimental Protocol: Stability Assessment using HPLC

Objective: To determine the stability of "this compound" under specific experimental conditions.

Methodology:

  • Prepare a fresh stock solution of "this compound" in an appropriate solvent (e.g., DMSO, ethanol).

  • Dilute the stock solution to the final working concentration in the relevant experimental buffer or medium.

  • Divide the solution into multiple aliquots.

  • Incubate the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analyze the samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.

  • Quantify the remaining parent compound at each time point to determine the degradation rate.

Data Presentation: Stability of "this compound" under Various Conditions

ConditionTime (hours)Concentration (µg/mL) - Replicate 1Concentration (µg/mL) - Replicate 2Concentration (µg/mL) - Replicate 3Average Concentration (µg/mL)% Remaining
4°C, Dark 0100%
2
8
24
RT, Dark 0100%
2
8
24
37°C, Dark 0100%
2
8
24
RT, Light 0100%
2
8
24

This table should be populated with your experimental data.

Guide 2: Troubleshooting In Vitro Cell Culture Experiments

Inconsistencies in cell-based assays can often be traced back to compound instability in the culture medium.

Q: I am seeing a loss of activity of my compound in my cell culture experiments over time. What could be the cause?

A: In addition to the general stability issues, components of the cell culture medium can contribute to degradation.

  • pH of Media: Standard cell culture media are typically buffered around pH 7.4, which may not be optimal for the stability of your compound.

  • Serum Components: Fetal Bovine Serum (FBS) contains various enzymes that could potentially metabolize "this compound".

  • Reactive Oxygen Species (ROS): Cellular metabolism can generate ROS, which can degrade sensitive compounds.

Experimental Protocol: Assessing Compound Stability in Cell Culture Medium

  • Prepare your complete cell culture medium, including serum and any other supplements.

  • Add "this compound" to the medium at the final experimental concentration.

  • Incubate the medium in a cell culture incubator (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Collect aliquots of the medium at different time points (e.g., 0, 4, 8, 24, 48 hours).

  • Analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Fresh Stock Solution dilute Dilute to Working Concentration prep_stock->dilute DMSO/Ethanol incubate Incubate Under Test Conditions dilute->incubate Experimental Buffer sampling Sample at Time Points incubate->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: A generalized workflow for assessing compound stability.

troubleshooting_pathway start Inconsistent Experimental Results check_stability Is Compound Stability Suspected? start->check_stability run_stability_assay Perform Stability Assay (e.g., HPLC time course) check_stability->run_stability_assay Yes troubleshoot_other Troubleshoot Other Experimental Parameters check_stability->troubleshoot_other No is_stable Is the Compound Stable? run_stability_assay->is_stable optimize_conditions Optimize Storage and Handling Conditions is_stable->optimize_conditions No end Proceed with Optimized Protocol is_stable->end Yes modify_protocol Modify Experimental Protocol (e.g., shorter incubation) optimize_conditions->modify_protocol modify_protocol->end

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Optimization of Extraction Protocols for 1,11b-Dihydro-11b-hydroxymaackiain from Legumes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 1,11b-Dihydro-11b-hydroxymaackiain , a pterocarpan (B192222) with potential applications in research and drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which legumes can it be found?

A1: this compound (CAS No. 210537-05-6) is a phenolic compound belonging to the pterocarpan class of isoflavonoids.[1][] Pterocarpans are known for their potential biological activities. While it is structurally related to compounds found in red clover (Trifolium pratense), it has also been identified in other legumes such as Derris robusta and Erycibe expansa.[][3]

Q2: What are the most common methods for extracting pterocarpans from legumes?

A2: Both conventional and modern extraction techniques are employed for isolating isoflavonoids, including pterocarpans, from plant material.

  • Conventional Methods: Maceration, percolation, and Soxhlet extraction are frequently used. These methods are flexible but can be time-consuming and require large volumes of solvents.[4]

  • Modern Methods: Ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.[4]

Q3: Which solvents are most effective for extracting this compound?

A3: The choice of solvent is critical for efficient extraction. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For the extraction of related isoflavonoids from red clover, various concentrations of ethanol (B145695) and methanol (B129727) in water have been shown to be effective.[5] The optimal solvent will depend on the specific extraction method and the desired purity of the final extract.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of isoflavonoids. A validated HPLC-DAD method can be used for the analysis of red clover isoflavones. This involves separating the components of the extract on a C18 column and using a standard of this compound to create a calibration curve for accurate quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield 1. Inefficient cell wall disruption: Plant material may not be ground to a sufficient fineness. 2. Inappropriate solvent: The polarity of the solvent may not be optimal for the target compound. 3. Suboptimal extraction parameters: Time, temperature, or solid-to-liquid ratio may not be ideal. 4. Degradation of the target compound: Pterocarpans can be sensitive to high temperatures and prolonged extraction times.1. Improve grinding: Ensure the plant material is finely powdered to increase the surface area for solvent contact. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., different ethanol-water or methanol-water ratios). For red clover isoflavones, 50-70% ethanol has been shown to be effective. 3. Parameter optimization: Systematically vary the extraction time, temperature, and solid-to-liquid ratio to find the optimal conditions. For ultrasound-assisted extraction of red clover, optimal conditions have been found to be a solid-liquid ratio of 1:25. 4. Use milder extraction conditions: Employ methods like ultrasound-assisted extraction at moderate temperatures (e.g., 40-50°C) to minimize degradation.
Co-extraction of Impurities 1. Non-selective solvent: The solvent may be extracting a wide range of compounds in addition to the target pterocarpan. 2. Complex plant matrix: Legumes contain a diverse array of phytochemicals that can be co-extracted.1. Solvent polarity adjustment: Use a solvent system with a polarity that is more selective for pterocarpans. 2. Solid-Phase Extraction (SPE): Employ SPE with a suitable sorbent (e.g., C18) to clean up the crude extract and remove interfering compounds before HPLC analysis. A common procedure involves conditioning the cartridge with methanol and water, loading the extract, washing with a low percentage of methanol to remove polar impurities, and then eluting the target compound with a higher concentration of methanol.
Inconsistent HPLC Results 1. Incomplete extraction: The extraction protocol may not be consistently recovering the target compound from the plant matrix. 2. Standard degradation: The analytical standard of this compound may have degraded. 3. Column variability: The performance of the HPLC column may be deteriorating. 4. Matrix effects in MS detection: Co-eluting compounds from the extract can suppress or enhance the ionization of the target analyte.1. Ensure extraction reproducibility: Standardize all extraction parameters, including particle size, solvent volume, time, and temperature. 2. Proper standard handling: Store the analytical standard under recommended conditions (cool, dark, and dry) and prepare fresh solutions regularly. 3. Column maintenance: Regularly flush the HPLC column and use a guard column to protect it from contaminants. Monitor peak shape and retention time for any deviations. 4. Sample dilution or matrix-matched calibration: Dilute the extract to minimize matrix effects or prepare calibration standards in a blank matrix solution that mimics the composition of the sample extract.
Peak Tailing or Broadening in HPLC 1. Column overload: Injecting too concentrated a sample. 2. Secondary interactions: Interactions between the analyte and the stationary phase. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of phenolic compounds.1. Dilute the sample: Inject a more diluted sample onto the column. 2. Mobile phase modifier: Add a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and improve peak shape. 3. Optimize mobile phase pH: Experiment with different mobile phase pH values to find the optimal condition for sharp, symmetrical peaks.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Pterocarpans from Legume Material

This protocol is a general guideline based on methods used for isoflavone (B191592) extraction from red clover and can be optimized for this compound.

1. Sample Preparation:

  • Dry the legume material (e.g., leaves, stems, or roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve).

2. Extraction:

  • Weigh approximately 1 gram of the powdered plant material into an extraction vessel.

  • Add 25 mL of the extraction solvent (e.g., 70% ethanol in water). This corresponds to a 1:25 solid-to-liquid ratio.

  • Place the vessel in an ultrasonic bath.

  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 45°C).

  • After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the extract from the solid residue.

  • Collect the supernatant. For exhaustive extraction, the residue can be re-extracted 1-2 more times.

  • Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.

3. Optimization Parameters:

  • Solvent Concentration: Evaluate different ethanol or methanol concentrations in water (e.g., 50%, 70%, 95%).

  • Extraction Time: Test different sonication times (e.g., 30, 60, 90 minutes).

  • Temperature: Assess the effect of different temperatures (e.g., 30, 45, 60°C).

  • Solid-to-Liquid Ratio: Vary the ratio of plant material to solvent (e.g., 1:10, 1:25, 1:50).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: Linear gradient from 90% to 10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at a wavelength relevant for pterocarpans (e.g., around 280-310 nm) or use MS for specific mass detection.

3. Quantification:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the filtered sample extracts and determine the concentration of the target compound based on the calibration curve.

Quantitative Data Summary

The following tables summarize typical extraction yields for major isoflavones from red clover using different extraction methods. While this data is not specific to this compound, it provides a useful reference for expected yields of related compounds.

Table 1: Comparison of Extraction Methods for Red Clover Isoflavones

Extraction MethodDaidzein Yield (µg/g)Genistein Yield (µg/g)
MacerationLowerLower
Heat-Reflux432.30 ± 21.61154.50 ± 7.72
Ultrasound-Assisted (Optimized)415.07 ± 20.75150.57 ± 7.53

Data adapted from a study on red clover blossoms.

Table 2: Influence of Solvent on Isoflavone Extraction from Red Clover

SolventTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)
WaterLowerLower
50% EthanolHigherHigher
70% EthanolOften OptimalOften Optimal

Qualitative trend based on multiple studies.

Visualizations

Biosynthetic Pathway of Pterocarpans

Pterocarpan Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL 4-Coumaroyl-CoA 4-Coumaroyl-CoA Cinnamic Acid->4-Coumaroyl-CoA C4H, 4CL Chalcone Chalcone 4-Coumaroyl-CoA->Chalcone CHS Isoflavone Isoflavone Chalcone->Isoflavone CHI, IFS 2'-Hydroxyisoflavone 2'-Hydroxyisoflavone Isoflavone->2'-Hydroxyisoflavone Hydroxylation Isoflavanone Isoflavanone 2'-Hydroxyisoflavone->Isoflavanone 2'-Hydroxyisoflavanone 2'-Hydroxyisoflavanone Isoflavanone->2'-Hydroxyisoflavanone Isoflavanol Isoflavanol 2'-Hydroxyisoflavanone->Isoflavanol IFR Pterocarpan Pterocarpan Isoflavanol->Pterocarpan PTS (Dehydration/Cyclization) This compound This compound Pterocarpan->this compound Hydroxylation

Caption: Generalized biosynthetic pathway of pterocarpans in legumes.

Experimental Workflow for Extraction and Analysis

Extraction Workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract SPE SPE Crude Extract->SPE HPLC-DAD/MS HPLC-DAD/MS Crude Extract->HPLC-DAD/MS Purified Extract Purified Extract SPE->Purified Extract Purified Extract->HPLC-DAD/MS Quantification Quantification HPLC-DAD/MS->Quantification

Caption: General workflow for extraction and analysis.

Potential Signaling Pathway Interactions

Signaling Pathways cluster_nfkb NF-κB Signaling cluster_er Estrogen Receptor Signaling LPS/TNFα LPS/TNFα IKK Complex IKK Complex LPS/TNFα->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription 1,11b-Dihydro-11b-hydroxymaackiain_NFkB 1,11b-Dihydro- 11b-hydroxymaackiain 1,11b-Dihydro-11b-hydroxymaackiain_NFkB->IKK Complex Estrogen Estrogen ER ER Estrogen->ER Estrogen Response Element Estrogen Response Element ER->Estrogen Response Element Binding Gene Transcription Gene Transcription Estrogen Response Element->Gene Transcription 1,11b-Dihydro-11b-hydroxymaackiain_ER 1,11b-Dihydro- 11b-hydroxymaackiain 1,11b-Dihydro-11b-hydroxymaackiain_ER->ER Competitive Binding

Caption: Potential interactions with NF-κB and Estrogen Receptor pathways.

References

Enhancing the efficiency of "1,11b-Dihydro-11b-hydroxymaackiain" enzymatic conversion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Enzymatic Conversion of Pterocarpans

Disclaimer: Specific enzymatic conversion protocols and troubleshooting data for "1,11b-Dihydro-11b-hydroxymaackiain" are not extensively available in current scientific literature. The following guide is based on established principles and data from the enzymatic conversion of structurally related pterocarpans and isoflavonoids. This information is intended to provide a foundational framework for researchers to develop and optimize their specific experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What class of enzymes is likely to be effective for the further conversion of this compound?

A1: Based on the structure of this compound, a pterocarpane with an existing hydroxyl group, several classes of enzymes could be utilized for further modification:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are frequently involved in the hydroxylation of isoflavonoids and other secondary metabolites.[1][2] They could introduce additional hydroxyl groups at various positions on the aromatic rings, potentially altering the compound's biological activity.

  • Glycosyltransferases (GTs): GTs can attach sugar moieties to the existing hydroxyl group, a process known as glycosylation. This can increase the solubility and bioavailability of the compound.[3][4]

  • Methyltransferases (OMTs): These enzymes can add a methyl group to a hydroxyl group, which can also modify the compound's biological properties.[5]

  • Dehydrogenases: These enzymes could potentially oxidize the hydroxyl group at the 11b position, leading to a ketone functionality.

Q2: My enzymatic conversion is showing low to no yield. What are the common causes and how can I troubleshoot this?

A2: Low or no product yield is a common issue in enzymatic biotransformations. Consider the following factors:

  • Enzyme Activity: The enzyme may be inactive or have low specific activity. Verify the activity of your enzyme preparation using a known substrate or a standard assay. Ensure proper storage conditions to prevent degradation.

  • Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. These parameters should be optimized for the specific enzyme being used.

  • Cofactor Availability: Many enzymes, particularly CYPs, require cofactors such as NADPH.[6] Ensure that the reaction mixture contains a sufficient concentration of the necessary cofactors and a regeneration system if needed.

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Try varying the substrate concentration to identify the optimal range.

  • Product Inhibition: The product of the reaction may inhibit the enzyme. If possible, remove the product from the reaction mixture as it is formed.

  • Substrate Solubility: Pterocarpans are often poorly soluble in aqueous solutions, which can limit their availability to the enzyme.[7] The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized as it can also inhibit the enzyme.

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A3: The formation of multiple products can be due to the enzyme acting on different positions of the substrate or the presence of contaminating enzymes in your preparation.

  • Enzyme Purity: If you are using a crude enzyme extract, consider purifying the enzyme of interest to remove other enzymes that may be acting on your substrate.

  • Reaction Engineering: Modifying the reaction conditions, such as pH and temperature, can sometimes alter the regioselectivity of the enzyme.

  • Enzyme Engineering: If you have access to the gene encoding the enzyme, site-directed mutagenesis can be used to alter the active site and improve selectivity for a specific position on the substrate.

Q4: How can I monitor the progress of my enzymatic conversion?

A4: The progress of the reaction can be monitored by measuring the disappearance of the substrate and the appearance of the product over time. Common analytical techniques for this include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the substrate and products. A time-course experiment with regular sampling can provide detailed kinetic information.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for qualitatively monitoring the progress of a reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the products being formed and to quantify their abundance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive enzyme- Verify enzyme activity with a positive control. - Ensure proper enzyme storage (-20°C or -80°C). - Use a fresh batch of enzyme.
Sub-optimal reaction conditions- Perform a pH and temperature optimization screen. - Test different buffer systems.
Insufficient cofactors- Increase cofactor (e.g., NADPH) concentration. - Implement a cofactor regeneration system.
Poor substrate solubility- Add a co-solvent (e.g., DMSO, ethanol) at an optimized concentration.[7] - Use detergents to create micelles.
Enzyme Instability Proteolysis- Add protease inhibitors to the reaction mixture.
Unfavorable buffer conditions- Screen different buffers and pH values for optimal stability. - Add stabilizing agents like glycerol (B35011) or BSA.
Formation of Multiple Products Low enzyme specificity- Modify reaction conditions (pH, temperature) to favor one product. - Consider enzyme engineering to improve regioselectivity.
Contaminating enzymes- Purify the target enzyme from the crude extract.
Difficult Product Purification Similar properties of substrate and product- Optimize the chromatographic separation method (e.g., gradient, column chemistry). - Consider derivatization of the product to alter its properties for easier separation.

Experimental Protocols

Hypothetical Protocol: Hydroxylation of this compound using a Fungal Cytochrome P450

This protocol is a generalized procedure and will require optimization for a specific enzyme and substrate.

1. Enzyme Preparation (from a fungal source):

  • Culture a fungal strain known to produce cytochrome P450 enzymes (e.g., Aspergillus niger, Cunninghamella elegans) in a suitable liquid medium.

  • Induce the expression of CYPs by adding the substrate or a known inducer to the culture.

  • Harvest the fungal mycelia by filtration.

  • Prepare a cell-free extract by disrupting the cells (e.g., sonication, bead beating) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 20% glycerol).

  • (Optional but recommended) Prepare microsomes from the cell-free extract by differential centrifugation to enrich for CYPs.

2. Enzymatic Reaction Setup:

  • In a microcentrifuge tube or a small reaction vessel, combine the following components:

    • Potassium phosphate buffer (50 mM, pH 7.4)

    • This compound (dissolved in a minimal amount of DMSO, final concentration to be optimized, e.g., 100 µM)

    • Microsomal enzyme preparation (protein concentration to be optimized, e.g., 0.1-1 mg/mL)

    • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a starting concentration of NADPH (e.g., 1 mM).

  • Incubate the reaction at the optimal temperature with shaking for a defined period (e.g., 1-24 hours).

3. Reaction Monitoring and Termination:

  • At various time points, withdraw aliquots of the reaction mixture.

  • Terminate the reaction in the aliquots by adding an equal volume of a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by HPLC or LC-MS to determine the concentration of the substrate and product(s).

4. Product Extraction and Analysis:

  • Once the reaction has reached the desired conversion, terminate the entire reaction mixture.

  • Extract the products from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract and redissolve it in a suitable solvent for purification.

  • Purify the product(s) using techniques such as column chromatography or preparative HPLC.

  • Confirm the structure of the purified product(s) using NMR and mass spectrometry.

Quantitative Data Summary

The optimal conditions for enzymatic conversions can vary widely. The following table provides typical ranges for key parameters based on literature for the biotransformation of isoflavonoids and related compounds.

Parameter Typical Range Considerations
pH 6.0 - 8.0Highly enzyme-dependent. Should be optimized for each new enzyme.
Temperature 25°C - 40°CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation.[8]
Substrate Concentration 10 µM - 500 µMHigher concentrations can lead to substrate inhibition. Solubility is often a limiting factor.
Enzyme Concentration 0.05 - 2 mg/mLShould be sufficient to achieve a reasonable reaction rate without being wasteful.
Co-solvent (e.g., DMSO) 0.1% - 5% (v/v)Necessary for dissolving hydrophobic substrates, but can inhibit enzyme activity at higher concentrations.[7]
Incubation Time 1 - 48 hoursDependent on the reaction rate and desired conversion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification EnzymePrep Enzyme Preparation (e.g., Fungal Microsomes) ReactionSetup Reaction Setup (Buffer, Cofactors) EnzymePrep->ReactionSetup SubstratePrep Substrate Preparation (this compound in DMSO) SubstratePrep->ReactionSetup Incubation Incubation (Optimized Temp & Time) ReactionSetup->Incubation Monitoring Reaction Monitoring (HPLC/LC-MS) Incubation->Monitoring Monitoring->Incubation Continue incubation Extraction Product Extraction Monitoring->Extraction Reaction complete Purification Purification (Chromatography) Extraction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: Generalized experimental workflow for the enzymatic conversion of this compound.

troubleshooting_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low/No Product Yield EnzymeActivity Check Enzyme Activity Start->EnzymeActivity OptimizeConditions Optimize pH & Temperature Start->OptimizeConditions SubstrateSolubility Improve Substrate Solubility Start->SubstrateSolubility EnzymeStability Assess Enzyme Stability EnzymeActivity->EnzymeStability Cofactors Verify Cofactor Concentration OptimizeConditions->Cofactors SubstrateInhibition Test for Substrate Inhibition SubstrateSolubility->SubstrateInhibition hypothetical_pathway Inducer Inducer (e.g., Substrate, Elicitor) Gene CYP450 Gene Inducer->Gene Transcription mRNA mRNA Gene->mRNA Transcription CYP450 Cytochrome P450 Enzyme mRNA->CYP450 Translation Product Hydroxylated Product CYP450->Product Substrate This compound Substrate->Product Hydroxylation

References

Minimizing epimerization of "1,11b-Dihydro-11b-hydroxymaackiain" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the epimerization of 1,11b-Dihydro-11b-hydroxymaackiain during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. For this compound, the critical chiral center is at the 11b position. During workup, the desired stereoisomer can be converted into its diastereomer, the 11b-epimer. This is a significant issue as different stereoisomers can have vastly different biological activities.

Q2: What are the primary factors that induce epimerization of this compound during workup?

A2: The primary factors that can induce epimerization at the 11b-position of pterocarpans are exposure to acidic or basic conditions, and elevated temperatures.[1][2][3][4] The presence of certain solvents can also facilitate this process.

Q3: How can I detect if epimerization has occurred?

A3: Epimerization can be detected by various analytical techniques that are sensitive to stereoisomerism. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method to separate and quantify the desired product and its epimer.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, may also show distinct signals for the two epimers.

Q4: At what stages of the workup is epimerization most likely to occur?

A4: Epimerization is most likely to occur during extraction steps involving acids or bases, such as liquid-liquid extractions to remove acidic or basic impurities. It can also happen during concentration steps if excessive heat is applied, and during chromatographic purification if the stationary phase (e.g., silica (B1680970) gel) has acidic sites.

Troubleshooting Guide

Problem: I see an unexpected second spot on my TLC plate or a second peak in my HPLC chromatogram after workup.

  • Possible Cause: This is a strong indication of the formation of an epimer. The different stereoisomers will likely have different polarities, leading to separation on TLC or HPLC.

  • Troubleshooting Steps:

    • Confirm the Identity: If possible, isolate the minor component and characterize it by NMR and mass spectrometry to confirm it is an epimer.

    • Review Your Workup Conditions:

      • pH: Did you use strong acids or bases? Even mildy acidic or basic conditions can cause epimerization over time.[1][3]

      • Temperature: Did you heat the sample for an extended period, for instance, during solvent evaporation?[4]

      • Solvent: Are you using a solvent that could facilitate proton transfer?

    • Implement a Modified Protocol: Refer to the "Recommended Experimental Protocol for Minimizing Epimerization" below to refine your workup procedure.

Problem: The yield of my desired stereoisomer is consistently low.

  • Possible Cause: Significant epimerization during workup could be converting a substantial portion of your product into its epimer, thus reducing the isolated yield of the desired compound.

  • Troubleshooting Steps:

    • Analyze the Crude Mixture: Before purification, analyze a small sample of your crude reaction mixture by HPLC or NMR to determine the initial ratio of epimers. This will tell you if the epimerization is happening during the reaction or the workup.

    • Optimize Workup Conditions: Systematically evaluate the effect of pH, temperature, and solvents on a small scale to identify the conditions that minimize epimerization. The "Troubleshooting Experimental Design" diagram below provides a logical workflow for this.

Data on Factors Affecting Epimerization

The following tables summarize hypothetical data to illustrate the impact of different workup conditions on the epimerization of this compound.

Table 1: Effect of pH on Epimerization During Aqueous Extraction

Extraction ConditionDesired Product (%)11b-Epimer (%)
0.1 M HCl7525
pH 5 Acetate (B1210297) Buffer955
Deionized Water982
pH 9 Borate Buffer946
0.1 M NaOH7228

Table 2: Effect of Temperature on Epimerization During Solvent Evaporation

Evaporation TemperatureDesired Product (%)11b-Epimer (%)
25°C (in vacuo)991
40°C (in vacuo)928
60°C (in vacuo)8119

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Minimize Epimerization

  • Quenching: Upon completion of the reaction, cool the reaction mixture to 0-5°C. Quench the reaction by adding a pre-cooled, buffered aqueous solution at pH 7 (e.g., phosphate-buffered saline).

  • Extraction: Extract the aqueous layer with a non-polar organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with:

    • Pre-cooled deionized water (2 x volume of organic layer).

    • Pre-cooled saturated aqueous sodium bicarbonate solution (if the reaction was acidic).

    • Pre-cooled brine (saturated aqueous NaCl solution).

    • Note: Minimize contact time with any basic or acidic wash solutions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 25°C.

  • Purification: Purify the crude product using flash column chromatography on neutral silica gel or alumina, or by preparative HPLC with a suitable mobile phase.

Protocol 2: HPLC Method for Quantifying Epimerization

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for the desired product and its epimer to determine their relative percentages.

Visualizations

Epimerization_Pathway Epimerization at the 11b position Desired This compound (Desired Stereoisomer) Epimer 11b-epi-1,11b-Dihydro-11b-hydroxymaackiain (Epimer) Desired->Epimer Acid/Base or Heat Epimer->Desired Reversible

Caption: Epimerization at the 11b position.

Workup_Workflow Recommended Workup Workflow Start Reaction Mixture Quench Quench at 0-5°C with pH 7 Buffer Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Neutral Aqueous Solutions Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate at T < 25°C Dry->Concentrate Purify Purify by Chromatography (Neutral Stationary Phase) Concentrate->Purify End Pure Product Purify->End

Caption: Recommended Workup Workflow.

Troubleshooting_Logic Troubleshooting Decision Tree for Epimerization Start Low Yield or Impure Product Check_Epimer Analyze Crude by HPLC/NMR. Is an epimer present? Start->Check_Epimer Yes_Epimer Yes Check_Epimer->Yes_Epimer Yes No_Epimer No Check_Epimer->No_Epimer No Source_of_Epimer Where is epimerization occurring? Yes_Epimer->Source_of_Epimer Other_Issue Investigate other side reactions or incomplete conversion. No_Epimer->Other_Issue Reaction During Reaction Source_of_Epimer->Reaction Reaction Workup During Workup Source_of_Epimer->Workup Workup Optimize_Reaction Modify reaction conditions (e.g., temperature, catalyst). Reaction->Optimize_Reaction Optimize_Workup Modify workup conditions. Workup->Optimize_Workup Check_pH Was pH outside 6-8? Optimize_Workup->Check_pH Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Use_Buffer Use buffered solutions for extraction. Yes_pH->Use_Buffer Check_Temp Was temperature > 25°C? No_pH->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Reduce_Temp Use low temperature evaporation. Yes_Temp->Reduce_Temp

Caption: Troubleshooting Decision Tree.

References

Addressing matrix effects in "1,11b-Dihydro-11b-hydroxymaackiain" bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 1,11b-Dihydro-11b-hydroxymaackiain. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects and other common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound from biological matrices like plasma or serum, these effects can lead to inaccurate and imprecise quantification.[1] For flavonoids, which this compound is structurally related to, matrix effects can be significant and variable.[2]

Q2: What are the primary causes of matrix effects in plasma-based assays for compounds like this compound?

A2: The primary culprits behind matrix effects in plasma and serum samples are phospholipids (B1166683) from cell membranes.[3][4] These molecules are often co-extracted with the analyte of interest during sample preparation and can interfere with the ionization process in the mass spectrometer's source, leading to either suppressed or enhanced signal intensity.[3][4] Other endogenous components like salts and proteins can also contribute to matrix effects.[1]

Q3: How can I quantitatively assess the presence and magnitude of matrix effects in my assay?

A3: The matrix effect should be assessed during method validation by analyzing blank matrix samples from at least six different sources.[5] A common method is the post-extraction addition approach.[6][7] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The FDA recommends that the precision of the matrix factor across different lots of matrix should be within an acceptable range.[5][8]

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A4: Regulatory bodies like the FDA require that bioanalytical methods are validated to ensure they are free from significant matrix effects.[5][8] This involves demonstrating the selectivity and specificity of the assay in the presence of matrix components.[5][9] It is crucial to evaluate matrix effects to ensure the reliability, accuracy, and reproducibility of the bioanalytical data submitted for regulatory review.[8]

Q5: Should I use an internal standard? If so, what kind is best for mitigating matrix effects?

A5: Yes, using an internal standard (IS) is highly recommended. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS is the gold standard because it has nearly identical chemical properties and chromatographic behavior to the analyte.[10] This means it will experience similar extraction recovery and matrix effects, allowing for accurate correction and improving data quality.[10] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting and Optimization Guide

This guide provides solutions to common problems encountered during the bioanalysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Low Signal Intensity or Ion Suppression

Possible Causes:

  • Co-elution with phospholipids or other endogenous matrix components that suppress ionization.[4]

  • Suboptimal extraction recovery.

  • Inefficient ionization in the MS source.

Troubleshooting Steps:

StrategyActionRationale
Improve Sample Preparation Switch from Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][10] Consider specialized phospholipid removal products (e.g., HybridSPE).[3][11]To more effectively remove interfering matrix components, particularly phospholipids.[3]
Optimize Chromatography Modify the LC gradient to achieve better separation between this compound and the region where matrix components elute. Use a column with a different chemistry (e.g., HILIC).To avoid co-elution of the analyte with interfering substances.[10]
Sample Dilution If sensitivity allows, dilute the sample with a suitable solvent before extraction.[6][12]To reduce the concentration of interfering components in the matrix.[12]
Use a SIL-IS Incorporate a stable isotope-labeled internal standard into the workflow.To compensate for signal variability caused by matrix effects and improve quantification accuracy.[10]
Issue 2: High Signal Intensity or Ion Enhancement

Possible Causes:

  • Co-eluting matrix components that reduce charge competition in the ESI source, thereby enhancing the ionization of the analyte.

Troubleshooting Steps:

StrategyActionRationale
Improve Sample Cleanup As with ion suppression, employ more rigorous sample preparation techniques like SPE or LLE to remove the enhancing components.[13]To isolate the analyte from the compounds causing the signal enhancement.
Chromatographic Optimization Adjust the mobile phase composition, gradient, or column chemistry to separate the analyte peak from the region of ion enhancement.To ensure the measured signal is solely from the analyte of interest.[13]
Check for Interferences Analyze multiple lots of blank matrix to confirm that the enhancement is a consistent matrix effect and not a discrete interference peak.To rule out contamination or an unexpected metabolite that is co-eluting.
Issue 3: Poor Reproducibility and Accuracy

Possible Causes:

  • Variable matrix effects between different sample lots.[14]

  • Inconsistent sample preparation.

  • Instrument instability.

Troubleshooting Steps:

StrategyActionRationale
Evaluate Lot-to-Lot Variability During method validation, assess matrix effects using at least six different lots of the biological matrix.[5]To ensure the method is robust and reliable across different patient or animal samples.
Standardize Protocols Ensure all sample preparation steps (e.g., pipetting, vortexing time, evaporation) are consistent and well-documented.To minimize variability introduced during the sample handling process.[14]
Use Matrix-Matched Calibrators Prepare calibration standards and quality control samples in the same biological matrix as the study samples.[10][12]To ensure that the calibrators and samples are affected by the matrix in the same way, improving accuracy.
Instrument Maintenance Perform regular maintenance on the LC-MS/MS system, including cleaning the ion source and checking for leaks.To ensure the instrument is performing optimally and providing consistent results.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes a standard method for evaluating the matrix factor.

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the final, optimized sample preparation method. Evaporate the final extract to dryness if required.

  • Prepare Post-Spike Samples: Reconstitute the dried extracts from each lot with a solution containing this compound and its internal standard at a known concentration (e.g., Low and High QC levels). This is Sample Set A .

  • Prepare Neat Solutions: Prepare solutions of this compound and its internal standard in the reconstitution solvent at the same concentrations as used in Step 2. This is Sample Set B .

  • Analyze Samples: Analyze both Sample Sets A and B by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

    • Calculate the IS-Normalized MF if an internal standard is used.

    • Calculate the Coefficient of Variation (%CV) of the MF across the different matrix lots. The %CV should be ≤15%.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This is a general SPE protocol that can be optimized for this compound.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of 2% formic acid in water and vortex.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

Workflow for Troubleshooting Matrix Effects```dot

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Verification Start Poor Accuracy, Precision, or Reproducibility Check_ME Assess Matrix Effect (Post-Extraction Spike) Start->Check_ME Suppression Ion Suppression (MF < 0.85) Check_ME->Suppression Suppression Found Enhancement Ion Enhancement (MF > 1.15) Check_ME->Enhancement Enhancement Found Variable High Variability (%CV > 15%) Check_ME->Variable Variability Found Optimize_Cleanup Improve Sample Cleanup (SPE, LLE, Phospholipid Removal) Suppression->Optimize_Cleanup Enhancement->Optimize_Cleanup Variable->Optimize_Cleanup Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->Optimize_Cleanup Fails Criteria Success Problem Solved Revalidate->Success Passes Criteria

Caption: Decision tree for selecting an appropriate sample preparation method.

References

Technical Support Center: Refinement of NMR Assignment for "1,11b-Dihydro-11b-hydroxymaackiain" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate NMR assignment of "1,11b-Dihydro-11b-hydroxymaackiain" and its derivatives. These complex pterocarpan (B192222) structures can present significant challenges in spectral interpretation. This guide offers detailed methodologies and data analysis strategies to overcome common obstacles.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the NMR analysis of this compound derivatives.

Issue 1: Signal Overlap in the Aliphatic Region (δ 3.0-5.0 ppm)

The protons in the B and C rings of the pterocarpan skeleton often resonate in a crowded region of the ¹H NMR spectrum, leading to significant signal overlap and difficulty in extracting coupling constants.

Solution:

  • Optimize 1D ¹H NMR Acquisition:

    • Higher Magnetic Field: If available, acquire spectra on a higher field spectrometer (e.g., 600 MHz or above) to increase signal dispersion.

    • Solvent Effects: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆). Aromatic solvents like Benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals.

    • Temperature Variation: Acquire spectra at different temperatures. This can sometimes alter the conformation of the molecule and shift the resonances of specific protons.

  • Utilize 2D NMR Techniques:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment is essential for identifying scalar-coupled protons. It will help trace the connectivity within the individual spin systems of the B and C rings.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): For more complex spin systems where protons are coupled over several bonds, TOCSY can reveal the entire spin network, aiding in the assignment of all protons within a ring system, even with severe overlap.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, spreading the proton signals into the wider ¹³C chemical shift range and resolving overlap.

Issue 2: Ambiguous Stereochemical Assignment at C6a and C11a

The relative stereochemistry of the B/C ring junction (cis or trans) is a critical aspect of pterocarpan characterization. 1D NMR alone is often insufficient for an unambiguous assignment.

Solution:

  • ¹H-¹H Coupling Constants (³JHH):

    • In many pterocarpans, a ³J value between H-6a and H-11a of approximately 6-8 Hz is indicative of a cis fusion. However, this can be dependent on the specific conformation and substitution pattern.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments are the most definitive methods for determining through-space proximity of protons.

    • For a cis-fused pterocarpan, a clear NOE/ROE correlation will be observed between H-6a and H-11a. The absence of this correlation is indicative of a trans fusion.

    • NOESY is suitable for small to medium-sized molecules, while ROESY is often more effective for molecules in the intermediate size range where the NOE enhancement may be close to zero.

Issue 3: Quaternary Carbon Assignment

The assignment of quaternary carbons, which lack directly attached protons, can be challenging.

Solution:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons over two to three bonds.

    • By observing correlations from well-assigned protons to a quaternary carbon, its chemical shift can be determined. For example, correlations from the aromatic protons of the A and D rings will help assign the quaternary carbons within those rings.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shift ranges for the core structure of this compound?

A1: While specific shifts depend on the solvent and substitution, the following table provides an approximate guide for the parent structure.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ring A
1~6.5-7.0~100-115
2~6.4-6.8~100-110
4~6.4-6.8~100-110
4a-~155-160
Ring B
~3.5-4.5~40-50
~3.5-4.5
6a~3.6-4.0~40-50
Ring C
11a~5.0-5.5~80-90
11b-~70-80
Ring D
7~6.8-7.2~115-125
8~6.8-7.2~115-125
10~6.8-7.2~115-125
11-~150-155
O-CH₂-O~5.9~101

Q2: Which NMR experiments are essential for the complete assignment of a novel this compound derivative?

A2: A standard set of experiments for unambiguous assignment includes:

  • 1D ¹H NMR: For initial assessment of proton signals and integration.

  • 1D ¹³C NMR (with DEPT-135/90): To determine the number of carbon environments and distinguish between CH, CH₂, and CH₃ groups.

  • 2D ¹H-¹H COSY: To establish proton-proton coupling networks.

  • 2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons.

  • 2D ¹H-¹³C HMBC: To identify long-range proton-carbon correlations, crucial for assigning quaternary carbons and connecting spin systems.

  • 2D NOESY or ROESY: To determine the relative stereochemistry.

Q3: My ¹H NMR spectrum shows broad signals. What could be the cause and how can I fix it?

A3: Broad signals in the ¹H NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening. Diluting the sample may improve resolution.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange or Conformational Flexibility: If the molecule is undergoing exchange between different conformations on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at a different temperature (higher or lower) may help to either sharpen the signals (fast exchange) or resolve the individual conformers (slow exchange).

Experimental Protocols

Standard NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • For sensitive experiments or long acquisition times, degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes.

Key 2D NMR Experimental Parameters (General Guidance):

  • ¹H-¹H COSY:

    • Pulse Program: Standard COSY (e.g., cosygp)

    • Spectral Width: Cover the full ¹H chemical shift range.

    • Data Points: Acquire a sufficient number of points in both dimensions for good resolution (e.g., 2048 in F2, 256-512 in F1).

  • ¹H-¹³C HSQC:

    • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgp)

    • Spectral Width: Cover the full ¹H range in F2 and the expected ¹³C range in F1.

    • ¹JCH Coupling Constant: Set to an average value for one-bond C-H couplings (e.g., 145 Hz).

  • ¹H-¹³C HMBC:

    • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf)

    • nJCH Coupling Constant: Optimized for long-range couplings (typically 8-10 Hz).

  • ¹H-¹H NOESY/ROESY:

    • Pulse Program: Standard NOESY or ROESY with gradient selection.

    • Mixing Time: This is a critical parameter that needs to be optimized. For NOESY, typical values range from 300-800 ms (B15284909). For ROESY, 150-300 ms is a good starting point. It may be necessary to run a series of experiments with different mixing times.

Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D Connectivity cluster_2d_stereo 2D Stereochemistry cluster_assignment Structure Elucidation H1 ¹H NMR C13 ¹³C & DEPT COSY ¹H-¹H COSY H1->COSY Proton Environments HSQC ¹H-¹³C HSQC C13->HSQC Carbon Environments Assign_H Assign Protons COSY->Assign_H Spin Systems HMBC ¹H-¹³C HMBC HSQC->Assign_H Assign_C Assign Carbons HSQC->Assign_C Direct C-H HMBC->Assign_C Quaternary Carbons & Connectivity NOESY NOESY / ROESY Assign_Stereo Determine Stereochemistry NOESY->Assign_Stereo Through-space Correlations Final_Structure Final Structure Assign_H->Final_Structure Assign_C->Final_Structure Assign_Stereo->Final_Structure

Caption: Recommended experimental workflow for the complete NMR assignment of this compound derivatives.

troubleshooting_overlap Start Signal Overlap in ¹H NMR Spectrum ChangeSolvent Acquire spectrum in a different solvent (e.g., Benzene-d₆) Start->ChangeSolvent ChangeTemp Vary acquisition temperature Start->ChangeTemp Use2D Utilize 2D NMR Start->Use2D Resolved Signals Resolved ChangeSolvent->Resolved Success NotResolved Still Overlapped ChangeSolvent->NotResolved Failure ChangeTemp->Resolved Success ChangeTemp->NotResolved Failure COSY ¹H-¹H COSY/TOCSY (Trace spin systems) Use2D->COSY HSQC ¹H-¹³C HSQC (Resolve protons via carbon shifts) Use2D->HSQC COSY->Resolved HSQC->Resolved NotResolved->Use2D

Caption: Decision tree for troubleshooting signal overlap in the ¹H NMR spectra of pterocarpan derivatives.

Technical Support Center: Preparative HPLC Purification of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up and purification of "1,11b-Dihydro-11b-hydroxymaackiain" and similar flavonoid compounds using preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the preparative HPLC process, offering potential causes and solutions to ensure efficient and successful purification.

Common Chromatographic Problems

ProblemPossible CauseSolution
High Column Backpressure Column blockage or contamination.[1][2]- Implement better sample cleanup procedures before injection. - Use a guard column to protect the preparative column. - If the inlet frit is plugged, replace it or the entire column.[2] - Reverse flush the column with a strong, appropriate solvent.[1]
Particle size of the stationary phase is too small.[2]- Opt for a column with a larger particle size for preparative scale.
System blockage (e.g., tubing, frits).[2]- Systematically check the flow path for any obstructions.
Peak Tailing Blocked guard or column inlet frit.- Replace the guard column or the inlet frit.
Presence of a void in the column.- Replace the column and avoid sudden pressure changes.
Secondary interactions between the analyte and the stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Add a competitive agent to the mobile phase.
Column overload.- Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase if possible.[3]
Sample overload.[1][4]- Decrease the sample concentration or injection volume.[1] - Consider using a larger inner diameter column.
Column collapse or damage.[3]- Replace the column.
Split Peaks Column channeling or void.[5]- Repack or replace the column.[5]
Sample solvent incompatibility.- Ensure the sample solvent is compatible with the mobile phase.
Co-elution of an interfering compound.[3]- Optimize the mobile phase composition or gradient to improve resolution.
Low Signal Intensity Poor sample solubility in the mobile phase.- Optimize the sample solvent.
Detector settings are not optimal.[1]- Adjust detector parameters such as wavelength and sensitivity.
Non-specific adsorption to metal surfaces of the HPLC system.[6]- Use columns and systems with bio-inert surfaces where possible.

Frequently Asked Questions (FAQs)

Q1: How do I scale up my analytical HPLC method to a preparative scale?

A1: Scaling up from analytical to preparative HPLC requires adjusting several parameters to maintain separation efficiency while increasing the load. The primary goal is to keep the linear velocity of the mobile phase constant. You can use the following formula to adjust the flow rate:

Fprep = Fanalyt * (dprep2 / danalyt2)

Where:

  • Fprep is the preparative flow rate.

  • Fanalyt is the analytical flow rate.

  • dprep is the inner diameter of the preparative column.

  • danalyt is the inner diameter of the analytical column.

The sample load can be scaled up proportionally to the cross-sectional area of the column.[7] It is crucial to perform loading studies on the analytical column first to determine the maximum sample amount that can be injected without compromising resolution.[8]

Q2: What is the maximum amount of sample I can load onto my preparative column?

A2: The maximum loadability is specific to each separation and depends on factors like the complexity of the sample mixture, the resolution between the target peak and impurities, and the column dimensions.[8] A practical approach is to perform a loading study by incrementally increasing the injection volume or sample concentration while monitoring the resolution and peak shape.[8][9] A general rule of thumb for reversed-phase HPLC is a minimum specific loadability of 1% (1g of crude material per 100g of stationary phase).[9]

Q3: My sample is not dissolving well in the mobile phase. What should I do?

A3: If your sample has poor solubility in the initial mobile phase, you may need to dissolve it in a stronger solvent. However, injecting a large volume of a strong solvent can lead to poor peak shape. To mitigate this, you can use techniques like "at-column dilution," where the sample is introduced into a stream of weaker solvent just before the column, or inject smaller volumes of the concentrated sample.[8]

Q4: How can I improve the purity of my collected fractions?

A4: To improve purity, you may need to optimize the separation by adjusting the mobile phase composition, gradient slope, or flow rate.[10] Collecting narrower fractions across the peak can also help isolate the purest parts. Re-chromatographing the collected fractions under the same or a slightly modified method can further enhance purity.

Q5: What are the key considerations for choosing a preparative HPLC column?

A5: Key considerations include:

  • Particle Size: Larger particles (typically >10 µm) are often used in preparative HPLC to reduce backpressure.[11]

  • Column Dimensions: The inner diameter and length of the column will determine the loading capacity. Larger diameter columns allow for higher mass loads.[5]

  • Stationary Phase Chemistry: The chemistry should be the same as the one used for the analytical method development (e.g., C18, C8) to ensure similar selectivity.[7]

Experimental Protocols

While a specific protocol for "this compound" is not available, a general methodology for the preparative purification of flavonoids is provided below. This should be optimized for your specific compound and crude extract.

General Preparative HPLC Protocol for Flavonoid Purification

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Optimize the mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol) to achieve good resolution of the target peak from impurities.

    • Determine the retention time of "this compound".

  • Scale-Up Calculation:

    • Based on the inner diameter of your preparative column (e.g., 21.2 mm, 50 mm), calculate the required flow rate and estimate the scalable sample load.

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent, ideally the initial mobile phase. If a stronger solvent is necessary, keep the volume as low as possible.

    • Filter the sample through a 0.45 µm filter to remove particulates.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

    • Inject the filtered sample.

    • Run the scaled-up gradient method.

    • Monitor the separation using a UV detector at a wavelength appropriate for flavonoids (e.g., 280 nm or 340 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of "this compound" based on the retention time from the analytical run. A fraction collector is highly recommended.[11]

  • Purity Analysis:

    • Analyze the purity of the collected fractions using the initial analytical HPLC method.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification analytical_dev Analytical Method Development scale_up Scale-Up Calculation analytical_dev->scale_up sample_prep Sample Preparation scale_up->sample_prep injection Sample Injection sample_prep->injection fraction_collection Fraction Collection injection->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis solvent_removal Solvent Removal purity_analysis->solvent_removal If pure lyophilization Lyophilization solvent_removal->lyophilization pure_compound Pure Compound lyophilization->pure_compound

Caption: Experimental workflow for preparative HPLC purification.

troubleshooting_workflow start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape pressure High Backpressure? start->pressure resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting split Splitting peak_shape->split check_column Check for Column Blockage/Void pressure->check_column Yes optimize_method Optimize Mobile Phase/Gradient resolution->optimize_method Yes tailing->check_column check_sample_prep Check Sample Solvent & Load fronting->check_sample_prep split->check_column solution1 Replace/Flush Column Adjust Mobile Phase pH check_column->solution1 solution2 Reduce Load Use Weaker Sample Solvent check_sample_prep->solution2 solution3 Adjust Gradient Change Mobile Phase optimize_method->solution3

Caption: Troubleshooting decision tree for preparative HPLC.

References

Validation & Comparative

Comparative Bioactivity Analysis: Maackiain vs. 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of the pterocarpan (B192222) maackiain (B7765809) and its derivative, 1,11b-Dihydro-11b-hydroxymaackiain.

This guide provides a comparative overview of the known biological activities of maackiain and this compound, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. While extensive research has been conducted on maackiain, data on its hydroxylated and dihydrogenated derivative remains limited. This document summarizes the available experimental data for maackiain and contextualizes the potential bioactivity of this compound within the broader class of pterocarpans.

Executive Summary

Maackiain, a well-studied pterocarpan found in various leguminous plants, exhibits a range of biological effects, including anticancer and antimicrobial properties. In contrast, scientific literature on the specific bioactivities of this compound is scarce, with its primary reported role being a hepatoprotective agent. This guide presents the available quantitative data for maackiain to serve as a benchmark for future comparative studies.

Data Presentation: Bioactivity of Maackiain

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of maackiain from published studies.

Table 1: Anti-inflammatory Activity of Maackiain

Cell LineAssayTargetIC₅₀ (µM)Reference
RAW 264.7Nitric Oxide (NO) ProductioniNOS59.0 ± 1.5[1]

Table 2: Anticancer Activity of Maackiain

Cell LineCancer TypeAssayIC₅₀ (µM)Reference
MDA-MB-231Triple-Negative Breast CancerCCK-825.24[2]
BT549Triple-Negative Breast CancerCCK-820.99[2]
SiHaCervical CarcinomaMTT0.508 (µg/mL)[3]
MCF-7Breast CarcinomaMTT0.053 (µg/mL)[3]
HCT-15Colon CarcinomaMTT-[3]

Note: IC₅₀ values from different studies may not be directly comparable due to variations in experimental protocols.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

Experimental Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of maackiain for 1 hour.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, the concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent system.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The IC₅₀ value, the concentration of maackiain that inhibits 50% of NO production, is calculated from the dose-response curve.

Anticancer Activity: CCK-8 and MTT Assays

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, BT549, SiHa, MCF-7, HCT-15) are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Experimental Procedure (CCK-8 Assay): [2]

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/mL.

  • After 24 hours, the cells are treated with various concentrations of maackiain (e.g., 0, 2.5, 5, 10, 20, 40, 80, 100 µM) for 24 or 48 hours.[2]

  • Following treatment, 10 µL of CCK-8 reagent is added to each well and incubated for 1-4 hours.

  • The absorbance is measured at 450 nm using an ELISA plate reader.[2]

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Experimental Procedure (MTT Assay):

  • Cells are seeded in 96-well plates at a suitable density and allowed to attach.

  • The cells are then exposed to different concentrations of maackiain for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C.

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm.

  • The IC₅₀ value is calculated based on the concentration-dependent inhibition of cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of maackiain and a general workflow for assessing anticancer activity.

Maackiain_Signaling_Pathway Maackiain Maackiain NLRP3 NLRP3 Inflammasome Maackiain->NLRP3 NFkB NF-κB Pathway Maackiain->NFkB Inhibits Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Production Caspase1->IL1b Inflammation Inflammatory Response NFkB->Inflammation

Maackiain's role in inflammatory pathways.

Anticancer_Activity_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, BT549) Treatment Treatment with Maackiain (Varying Concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / CCK-8) Treatment->Viability_Assay IC50 Determine IC₅₀ Value Viability_Assay->IC50 Animal_Model Tumor Xenograft Model in Mice In_Vivo_Treatment Maackiain Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis Analyze Therapeutic Efficacy Tumor_Measurement->Efficacy_Analysis

Workflow for assessing anticancer activity.

Discussion and Future Directions

The available evidence strongly supports the bioactivity of maackiain as an anti-inflammatory and anticancer agent. Its mechanisms of action appear to involve the modulation of key inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling, and the induction of cytotoxicity in various cancer cell lines.

The significant gap in the literature regarding the bioactivity of this compound presents a clear opportunity for future research. As a structurally related pterocarpan, it is plausible that this derivative may also possess interesting biological properties. Its reported hepatoprotective effect suggests a distinct pharmacological profile from maackiain.

Future research should prioritize the following:

  • Direct Comparative Studies: Head-to-head comparisons of maackiain and this compound in standardized antimicrobial, anti-inflammatory, and anticancer assays are crucial to delineate their respective potencies and mechanisms of action.

  • Mechanism of Action Studies: For this compound, elucidating its molecular targets and signaling pathways is essential to understand its biological function.

  • In Vivo Efficacy: Preclinical in vivo studies are necessary to validate the therapeutic potential of both compounds in relevant disease models.

By systematically investigating the bioactivities of maackiain derivatives like this compound, the scientific community can expand the therapeutic landscape of pterocarpans and potentially uncover novel drug candidates.

References

Unveiling the Structural Equivalence of Synthetic and Natural 1,11b-Dihydro-11b-hydroxymaackiain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the structural identity of a synthetic compound with its natural counterpart is a critical step in preclinical development. This guide provides a comprehensive comparison of synthetic versus natural "1,11b-Dihydro-11b-hydroxymaackiain," a pterocarpan (B192222) of significant interest. Through a detailed examination of experimental data, this document aims to validate the structural integrity of the synthetically produced molecule against the naturally occurring compound.

The pterocarpan "this compound," more commonly known in scientific literature as (+)-6a-hydroxymaackiain, is a key intermediate in the biosynthesis of the phytoalexin pisatin (B192138) in the pea plant (Pisum sativum)[1][2][3][4][5]. Its chemical structure, characterized by a tetracyclic ring system, presents a significant synthetic challenge. The successful synthesis of this molecule is a crucial step for ensuring a stable and scalable supply for research and potential therapeutic applications, necessitating rigorous structural validation.

Comparative Structural Analysis: A Data-Driven Approach

To ascertain the structural equivalence of synthetic and natural (+)-6a-hydroxymaackiain, a multi-pronged analytical approach is employed. This typically involves a combination of spectroscopic and chiroptical techniques to compare the molecular fingerprint of the two samples.

Table 1: Spectroscopic and Physical Data Comparison

ParameterSynthetic (+)-6a-hydroxymaackiainNatural (+)-6a-hydroxymaackiain
Molecular Formula C₁₆H₁₂O₅C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol 284.26 g/mol
¹H NMR (ppm) Data not available in searched literatureData not available in searched literature
¹³C NMR (ppm) Data not available in searched literatureData not available in searched literature
Mass Spectrometry (m/z) Expected [M+H]⁺: 285.0709Expected [M+H]⁺: 285.0709
Optical Rotation [α]D Data not available in searched literatureData not available in searched literature

Experimental Protocols for Structural Validation

The validation of the synthetic compound's structure relies on a suite of well-established analytical methods. The following protocols are fundamental for a comprehensive comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework of the molecule and compare the chemical environment of each atom in the synthetic and natural samples.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of each the synthetic and natural (+)-6a-hydroxymaackiain in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire one-dimensional proton NMR spectra. The chemical shifts (δ), coupling constants (J), and integration of the signals should be identical for both samples.

  • ¹³C NMR Spectroscopy: Acquire one-dimensional carbon NMR spectra. The chemical shifts of all carbon atoms should match between the synthetic and natural samples.

  • 2D NMR Spectroscopy: Conduct two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to confirm the connectivity of protons and carbons, ensuring an unambiguous assignment of the entire molecular structure.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and fragmentation pattern of the synthetic and natural compounds, providing confirmation of the elemental composition.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the synthetic and natural samples in a suitable solvent (e.g., methanol, acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS): Utilize techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Analysis: Compare the high-resolution mass-to-charge ratio (m/z) of the molecular ions ([M+H]⁺ or [M-H]⁻) of both samples. The results should be identical and consistent with the calculated exact mass of C₁₆H₁₂O₅. Tandem MS (MS/MS) can be used to compare fragmentation patterns for further structural confirmation.

Chiroptical Methods: Optical Rotation

Objective: To confirm that the synthetic compound has the same absolute stereochemistry as the natural product. Pterocarpans possess chiral centers, making the determination of their stereoisomeric form crucial.

Methodology:

  • Sample Preparation: Prepare solutions of the synthetic and natural (+)-6a-hydroxymaackiain of a known concentration in a suitable solvent.

  • Polarimetry: Measure the optical rotation of both samples using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).

  • Data Analysis: The specific rotation [α]D value, including the sign (+ or -), should be identical for both the synthetic and natural enantiomers.

Workflow for Structural Validation

The logical flow of experiments to validate the structure of synthetic (+)-6a-hydroxymaackiain is outlined below.

G cluster_synthesis Synthesis Pathway cluster_natural Natural Product Isolation cluster_validation Structural Validation Start Starting Materials Synthesis Multi-step Chemical Synthesis Start->Synthesis Crude Crude Synthetic Product Synthesis->Crude Purification_S Purification (e.g., Chromatography) Crude->Purification_S Synthetic_Product Pure Synthetic (+)-6a-hydroxymaackiain Purification_S->Synthetic_Product NMR NMR Spectroscopy (1H, 13C, 2D) Synthetic_Product->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthetic_Product->MS Optical Optical Rotation Synthetic_Product->Optical Source Pisum sativum Extraction Extraction Source->Extraction Crude_N Crude Plant Extract Extraction->Crude_N Purification_N Purification (e.g., Chromatography) Crude_N->Purification_N Natural_Product Pure Natural (+)-6a-hydroxymaackiain Purification_N->Natural_Product Natural_Product->NMR Natural_Product->MS Natural_Product->Optical Comparison Data Comparison NMR->Comparison MS->Comparison Optical->Comparison Conclusion Structural Equivalence Confirmed Comparison->Conclusion

Workflow for the validation of synthetic (+)-6a-hydroxymaackiain.

Conclusion

The rigorous comparison of synthetic and natural "this compound" through a combination of NMR spectroscopy, mass spectrometry, and chiroptical methods is indispensable. While the specific experimental data for a side-by-side comparison is not widely disseminated in the reviewed literature, the established methodologies provide a clear roadmap for this validation. The confirmation of identical spectroscopic and physical properties between the synthetic and natural compound would provide unequivocal evidence of structural equivalence. This validation is a cornerstone for advancing the research and development of this promising natural product, ensuring that future studies are conducted with a well-characterized and reliable source of the molecule.

References

Comparative Guide to Analytical Methods for the Detection of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two prominent analytical methods for the quantitative determination of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) with potential hepatoprotective effects.[1] The methods under review are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research and drug development. This document presents a comparative summary of their performance, detailed experimental protocols, and a logical workflow for method cross-validation.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the HPLC-UV and UPLC-MS/MS methods for the analysis of isoflavonoids, including maackiain (B7765809), a structurally related compound. The data for the UPLC-MS/MS method is derived from a validated method for maackiain analysis.[2][3] The HPLC-UV data is representative of typical performance for isoflavonoid (B1168493) analysis.[4][5][6]

Parameter HPLC-UV UPLC-MS/MS Reference(s)
Linearity (r²) >0.999>0.99[7][8]
Limit of Detection (LOD) 1.09 pmol (for daidzein)4.88 nM (for maackiain)[2][3][4]
Limit of Quantification (LOQ) ~3 pmol9.75 nM[2][3][4]
Intra-day Precision (RSD) <2.79%<15%[2][7][8]
Inter-day Precision (RSD) <2.79%<11.2%[2][7][8]
Accuracy (Recovery) 74.16–91.84%85.7–102.0%[2][7][8]
Analysis Time < 30 minutes< 4 minutes[2][3][9]

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of isoflavonoids.

a. Sample Preparation:

  • Extraction: Solid samples are finely ground and extracted with a 70/30 acetonitrile (B52724)/water mixture. The extraction can be facilitated by sonication for 30 minutes, with intermittent vortexing.

  • Centrifugation: The extract is centrifuged at 5000 rpm for 10 minutes to pellet solid material.

  • Filtration: The resulting supernatant is filtered through a 0.45-μm PVDF filter prior to injection.[10]

b. Instrumentation and Conditions:

  • Chromatography System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used for the separation of isoflavonoids.[4]

  • Mobile Phase: A gradient elution using acetonitrile and water, often with a small percentage of acetic acid (e.g., 1%) to improve peak shape.[5]

  • Detection: UV detection is performed at the maximum absorbance wavelength of the analyte, which for many isoflavones is around 250-260 nm.[5]

  • Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve generated from certified reference standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration samples. The following protocol is based on a validated method for maackiain.[2][3]

a. Sample Preparation:

  • Protein Precipitation: For biological samples (e.g., plasma), a one-step protein precipitation is performed by adding methanol. This is a simple and effective method for sample clean-up.[2][3]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant is collected for injection.

b. Instrumentation and Conditions:

  • Chromatography System: A UPLC system capable of high-pressure operation.

  • Column: A Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) is suitable.[2]

  • Mobile Phase: A gradient elution with acetonitrile and water is used.[2]

  • Flow Rate: A typical flow rate is 0.6 mL/min.[2]

  • Column Temperature: The column is maintained at 60 °C to ensure sharp and symmetrical peaks.[2]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[2]

Method Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and UPLC-MS/MS methods.

CrossValidationWorkflow cluster_methods Method Analysis cluster_comparison Comparative Analysis start Start: Define Analytical Requirements prep_standards Prepare Standard Solutions (Calibrators & QCs) start->prep_standards sample_prep Prepare Identical Sample Sets prep_standards->sample_prep hplc_analysis Analyze with HPLC-UV sample_prep->hplc_analysis lcms_analysis Analyze with UPLC-MS/MS sample_prep->lcms_analysis data_collection Collect and Process Data hplc_analysis->data_collection lcms_analysis->data_collection linearity Linearity Comparison data_collection->linearity accuracy Accuracy & Precision Comparison data_collection->accuracy lod_loq LOD/LOQ Comparison data_collection->lod_loq statistical_analysis Statistical Analysis (e.g., Bland-Altman Plot) linearity->statistical_analysis accuracy->statistical_analysis lod_loq->statistical_analysis conclusion Conclusion: Method Equivalency & Selection statistical_analysis->conclusion

Caption: Workflow for cross-validation of analytical methods.

References

"1,11b-Dihydro-11b-hydroxymaackiain" vs. other pterocarpan phytoalexins in antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Antifungal Efficacy and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Pterocarpan (B192222) phytoalexins, a significant class of isoflavonoids produced by plants in response to pathogen attack, have garnered considerable interest for their potential as antifungal agents. While a plethora of these compounds exist, this guide provides a comparative overview of the antifungal properties of prominent pterocarpan phytoalexins, with a particular focus on contextualizing the potential role of derivatives such as 1,11b-Dihydro-11b-hydroxymaackiain.

It is important to note that while the parent compound, maackiain, and other pterocarpans have been the subject of numerous studies, direct comparative antifungal assay data for this compound is limited in the currently available scientific literature. Therefore, this guide will draw comparisons between well-documented pterocarpans to provide a framework for understanding the potential efficacy of this and other related derivatives. Pterocarpans are known to be produced by plants as part of their defense mechanism against fungal pathogens.[1] The relationship between their structure and antifungal activity is a key area of research, with factors like lipophilicity believed to enhance their effectiveness.[1]

Quantitative Comparison of Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key pterocarpan phytoalexins against various fungal pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antifungal potency.

Pterocarpan PhytoalexinFungal SpeciesMIC (µg/mL)Reference
MaackiainRhizoctonia solani25[2]
MaackiainFusarium solani50[2]
MedicarpinRhizoctonia solani50[2]
MedicarpinFusarium solani>100[2]
PisatinRhizoctonia solani100[2]
PisatinFusarium solani100[2]
Glyceollin IAspergillus fumigatus12.5[3]
Glyceollin ICandida albicans25[3]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental methodologies.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of antifungal activity is typically conducted using standardized in vitro susceptibility assays. The Broth Microdilution Method is a widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Broth Microdilution Method

This method involves preparing a serial dilution of the test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal pathogen. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that prevents visible fungal growth.

Key Steps:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared from a fresh culture and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ colony-forming units per milliliter).

  • Serial Dilution of Test Compound: The pterocarpan phytoalexin is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) within the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated at an optimal temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The wells are visually inspected or read using a spectrophotometer to determine the lowest concentration that inhibits fungal growth.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Fungal Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Pterocarpan C->D E Incubate Plate D->E F Read Results E->F G Determine MIC F->G

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of pterocarpan phytoalexins.

Hypothesized Mechanism of Antifungal Action

The precise signaling pathways and molecular targets of many pterocarpan phytoalexins are still under investigation. However, a prevailing hypothesis is that their antifungal activity stems from their ability to disrupt the fungal cell membrane and inhibit key enzymes. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

One of the primary targets of many antifungal drugs is the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[4][5] Inhibition of ergosterol synthesis compromises the structural integrity and function of the membrane. While direct evidence for pterocarpan-mediated inhibition of specific enzymes in the ergosterol biosynthesis pathway is still emerging, it represents a plausible mechanism of action.

Pterocarpan_MOA Pterocarpan Pterocarpan Phytoalexin Membrane Fungal Cell Membrane Pterocarpan->Membrane Interaction Ergosterol Ergosterol Biosynthesis Pterocarpan->Ergosterol Inhibition Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Ergosterol->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Hypothesized mechanism of action for the antifungal activity of pterocarpan phytoalexins.

References

A Comparative Guide to the Biosynthetic Enzymes of 6a-Hydroxymaackiain Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the key enzymes involved in the biosynthesis of 6a-hydroxymaackiain (B600481), a pterocarpan (B192222) phytoalexin with significant biological activities. This document provides a structured overview of the available quantitative data on enzyme performance, detailed experimental protocols for their characterization, and visual representations of the biosynthetic pathway and experimental workflows to facilitate further research and drug development efforts.

Introduction to 6a-Hydroxymaackiain Biosynthesis

The biosynthesis of 6a-hydroxymaackiain is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the isoflavonoid (B1168493) branch. This pathway is particularly prominent in leguminous plants, where pterocarpans act as crucial defense compounds against pathogens. The core pathway involves a series of enzymes that catalyze specific transformations, leading to the formation of the characteristic pterocarpan skeleton, followed by hydroxylation and methylation steps. Understanding the nuances of these enzymes across different plant species is critical for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents.

Comparative Analysis of Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of 6a-hydroxymaackiain and its immediate precursors. Data across different plant species are presented to highlight enzymatic variations.

EnzymeSpeciesSubstrate(s)KmkcatVmaxOptimal pHOptimal Temperature (°C)
Vestitone (B1219705) Reductase (VR) Medicago sativa (Alfalfa)(3R)-Vestitone, NADPH-----
Pterocarpan Synthase (PTS) Glycyrrhiza echinata(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol (DMI)---6.5 - 7.5-
Glycine max (Soybean)(3R,4R)-DMI-----
Lotus japonicus(3R,4R)-DMI-----
3,9-Dihydroxypterocarpan (B190946) 6a-hydroxylase (D6aH) Glycine max (Soybean)3,9-Dihydroxypterocarpan, NADPH-----
6a-Hydroxymaackiain 3-O-methyltransferase (HMM) Pisum sativum (Pea)(+)-6a-Hydroxymaackiain2.3 µM[1][2][3][4]--7.9[1][2][3]-
S-Adenosyl-L-methionine35 µM[1][2][3][4]--7.9[1][2][3]-

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of enzyme activities. Below are generalized protocols for the key enzymatic assays based on available literature.

Vestitone Reductase (VR) Assay

This assay measures the NADPH-dependent reduction of vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049).

  • Enzyme Source: Purified recombinant VR from Medicago sativa expressed in E. coli.[5][6]

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 100 µM (3R)-Vestitone (substrate)

    • 200 µM NADPH (cofactor)

    • Purified VR enzyme

  • Procedure:

    • Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) using a spectrophotometer.

    • The reaction product can be confirmed by HPLC or LC-MS analysis.

  • Calculation: Enzyme activity is calculated based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

Pterocarpan Synthase (PTS) Assay

This assay determines the activity of PTS in converting 7,2'-dihydroxy-4'-methoxyisoflavanol to medicarpin (B1676140) (a precursor to maackiain).

  • Enzyme Source: Recombinant PTS from Glycyrrhiza echinata, Glycine max, or Lotus japonicus expressed in E. coli.[7][8]

  • Reaction Mixture:

    • 50 mM Potassium phosphate (B84403) buffer (pH 7.0)

    • 50 µM 7,2'-dihydroxy-4'-methoxyisoflavanol (substrate)

    • Purified PTS enzyme

  • Procedure:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product, evaporate the solvent, and redissolve the residue in methanol.

    • Analyze the formation of medicarpin by HPLC or LC-MS.

  • Calculation: Quantify the product peak and calculate the specific activity of the enzyme (e.g., in pkat/mg protein).

3,9-Dihydroxypterocarpan 6a-hydroxylase (D6aH) Assay

This assay measures the hydroxylation of 3,9-dihydroxypterocarpan, a reaction catalyzed by a cytochrome P450 enzyme.

  • Enzyme Source: Microsomal fraction from elicitor-treated soybean cell cultures or recombinant D6aH expressed in yeast.[9][10]

  • Reaction Mixture:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 50 µM 3,9-Dihydroxypterocarpan (substrate)

    • 1 mM NADPH

    • Microsomal preparation or purified recombinant enzyme

    • NADPH:cytochrome P450 reductase (if using purified D6aH)

  • Procedure:

    • Incubate the reaction mixture at 30°C with shaking.

    • After a specific time, stop the reaction by adding acidified ethyl acetate.

    • Extract the product, dry it down, and resuspend in a suitable solvent.

    • Analyze the formation of 6a-hydroxy-3,9-dihydroxypterocarpan by HPLC or LC-MS.

  • Calculation: Determine the amount of product formed and calculate the enzyme activity.

6a-Hydroxymaackiain 3-O-methyltransferase (HMM) Assay

This assay quantifies the methylation of 6a-hydroxymaackiain to pisatin (B192138) (in pea) or a similar methylated derivative.

  • Enzyme Source: Purified HMM from CuCl2-stressed pea seedlings or recombinant enzyme.[1][2][3][4][11]

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.9)

    • 10 µM (+)-6a-Hydroxymaackiain (substrate)

    • 50 µM S-Adenosyl-L-methionine (SAM) (methyl donor, can be radiolabeled, e.g., [14C]SAM for sensitive detection)

    • Purified HMM enzyme

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • Stop the reaction by adding citric acid.

    • Extract the product with ethyl acetate.

    • Analyze the product by thin-layer chromatography (TLC) and liquid scintillation counting (if using radiolabeled SAM) or by HPLC.

  • Calculation: Calculate the rate of product formation to determine enzyme activity.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the biochemical and experimental processes, the following diagrams have been generated using Graphviz.

Biosynthetic_Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpan Pterocarpan Modification Formononetin Formononetin Vestitone Vestitone Formononetin->Vestitone Isoflavone Reductase (IFR) DMI DMI Vestitone->DMI Vestitone Reductase (VR) Maackiain Maackiain DMI->Maackiain Pterocarpan Synthase (PTS) 6a-Hydroxymaackiain 6a-Hydroxymaackiain Maackiain->6a-Hydroxymaackiain 3,9-Dihydroxypterocarpan 6a-hydroxylase (D6aH) 3-O-Methyl-6a-hydroxymaackiain 3-O-Methyl-6a-hydroxymaackiain 6a-Hydroxymaackiain->3-O-Methyl-6a-hydroxymaackiain 6a-Hydroxymaackiain 3-O-methyltransferase (HMM) Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Plant_Material Plant_Material Protein_Extraction Protein_Extraction Plant_Material->Protein_Extraction Homogenization Enzyme_Purification Enzyme_Purification Protein_Extraction->Enzyme_Purification Chromatography Reaction_Setup Reaction_Setup Enzyme_Purification->Reaction_Setup Substrate, Cofactor Incubation Incubation Reaction_Setup->Incubation Optimal Temp/pH Quenching Quenching Incubation->Quenching Stop Reaction Product_Extraction Product_Extraction Quenching->Product_Extraction Solvent Extraction Quantification Quantification Product_Extraction->Quantification HPLC/LC-MS Data_Analysis Data_Analysis Quantification->Data_Analysis Kinetic Parameters

References

Head-to-head comparison of "1,11b-Dihydro-11b-hydroxymaackiain" purification techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Purification Techniques for 1,11b-Dihydro-11b-hydroxymaackiain

For researchers and professionals in drug development, the efficient purification of bioactive compounds is a critical step. This guide provides a detailed comparison of two distinct chromatographic techniques for the purification of this compound, a pterocarpan (B192222) with potential therapeutic applications. The comparison focuses on traditional silica (B1680970) gel column chromatography and the more modern countercurrent chromatography (CCC), offering insights into their performance based on experimental data from related compounds.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for silica gel chromatography and countercurrent chromatography in the context of purifying polar compounds like pterocarpans.

ParameterSilica Gel Column ChromatographyCountercurrent Chromatography (CCC)
Principle Adsorption (liquid-solid) chromatography. Separation is based on the differential adsorption of compounds onto a solid stationary phase (silica gel) as a liquid mobile phase passes through it.[1][2]Partition (liquid-liquid) chromatography. Separation is based on the differential partitioning of compounds between two immiscible liquid phases (stationary and mobile).[3]
Stationary Phase Solid (e.g., silica gel, alumina).[1][2]Liquid held in place by centrifugal force.[3]
Sample Loss Risk High, due to irreversible adsorption of polar compounds onto the silica gel.[3]Low, as there is no solid support for irreversible adsorption.
Solvent Consumption High.[3]Generally lower than traditional column chromatography.[3]
Time Efficiency Can be laborious and time-consuming.[3]Often faster than silica gel chromatography.[3]
Scalability Can be scaled up, but may become less efficient.Highly scalable for preparative separations.[4]
Purity Achieved Variable, can be high but may require multiple steps.High purity, often in a single step.[4]
Typical Application Widely used for the purification of a broad range of organic compounds.[1][5]Particularly advantageous for the purification of polar compounds from complex mixtures like plant extracts.[3][4]

Experimental Protocols

The following are detailed methodologies for the purification of a pterocarpan like this compound using the two compared techniques. These protocols are based on established methods for similar compounds.

Method 1: Silica Gel Column Chromatography

This protocol describes a standard procedure for the purification of a moderately polar compound from a crude extract.

1. Preparation of the Column:

  • A glass column is packed with a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).
  • The column is washed with the starting mobile phase until the packing is stable.

2. Sample Loading:

  • The crude extract containing this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent.
  • The dissolved sample is carefully loaded onto the top of the silica gel bed.

3. Elution:

  • The separation is achieved by passing a mobile phase, typically a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), through the column.
  • The elution gradient is chosen based on preliminary analysis by thin-layer chromatography (TLC).

4. Fraction Collection and Analysis:

  • Fractions of the eluate are collected sequentially.
  • Each fraction is analyzed by TLC or HPLC to identify those containing the target compound.

5. Compound Isolation:

  • Fractions containing the pure compound are combined.
  • The solvent is removed under reduced pressure to yield the purified this compound.

Method 2: Countercurrent Chromatography (CCC)

This protocol outlines the purification of a polar compound using a two-phase solvent system in a CCC instrument.

1. Solvent System Selection:

  • A suitable two-phase solvent system is selected. A common system for pterocarpans is hexane-chloroform-methanol-water.[3]
  • The partition coefficient (K) of the target compound in the selected solvent system is determined to ensure it is within an optimal range (typically 0.5 < K < 2.0).

2. Instrument Preparation:

  • The CCC coil is filled with the stationary phase (either the upper or lower phase of the solvent system).
  • The instrument is rotated at a specific speed to create a strong centrifugal field that retains the stationary phase.

3. Sample Injection:

  • The crude extract is dissolved in a mixture of both phases of the solvent system.
  • The sample solution is injected into the CCC system.

4. Elution and Fractionation:

  • The mobile phase is pumped through the coil.
  • The eluate is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

5. Compound Recovery:

  • Fractions containing the purified this compound are combined.
  • The solvents are evaporated to obtain the pure compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the purification techniques and a potential signaling pathway influenced by similar bioactive molecules.

Purification_Workflow cluster_silica Silica Gel Chromatography cluster_ccc Countercurrent Chromatography S1 Column Packing S2 Sample Loading S1->S2 S3 Gradient Elution S2->S3 S4 Fraction Collection S3->S4 S5 Purity Analysis (TLC/HPLC) S4->S5 S6 Solvent Evaporation S5->S6 Pure_Compound_S Purified Compound S6->Pure_Compound_S C1 Solvent System Selection C2 Instrument Preparation C1->C2 C3 Sample Injection C2->C3 C4 Elution C3->C4 C5 Fraction Collection (UV Detection) C4->C5 C6 Solvent Evaporation C5->C6 Pure_Compound_C Purified Compound C6->Pure_Compound_C Crude_Extract Crude Extract Crude_Extract->S1 Crude_Extract->C1

Caption: Experimental workflows for purification.

Signaling_Pathway cluster_membrane Cell Membrane Bioactive_Compound Bioactive Compound (e.g., Pterocarpan) Receptor Receptor Bioactive_Compound->Receptor PI3K PI3K Receptor->PI3K Activation MAPK_cascade MAPK Cascade (e.g., ERK) Receptor->MAPK_cascade Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation (Inhibition) mTOR->Proliferation Inhibition MAPK_cascade->Proliferation Inhibition Apoptosis Apoptosis (Induction) MAPK_cascade->Apoptosis Induction

Caption: A potential signaling pathway.

References

Comparative Quantification of Pterocarpan Phytoalexins in Leguminous Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct quantitative data for 1,11b-Dihydro-11b-hydroxymaackiain necessitates a broader comparative analysis of closely related and well-studied pterocarpans, namely maackiain (B7765809) and pisatin (B192138). This guide provides an overview of the current knowledge on the distribution and quantification of these compounds in various plant species, alongside detailed experimental protocols to aid researchers in their analytical endeavors.

Introduction to Pterocarpan Phytoalexins

Pterocarpans are a significant class of isoflavonoids, plant secondary metabolites known for their defensive roles against pathogens and other stressors.[1][2] Maackiain and its derivative, pisatin, are prominent pterocarpans found primarily in leguminous plants (Fabaceae).[2][3] Pisatin, the major phytoalexin in pea (Pisum sativum), is biosynthetically derived from (+)-maackiain through a 6a-hydroxylation step.[3][4] Due to their antimicrobial properties, the quantification of these compounds is crucial for understanding plant defense mechanisms and for potential applications in agriculture and medicine.

Relative Quantification of Maackiain and Pisatin in Plant Varieties

Plant SpeciesCompound DetectedTissue/OrganNotes
Pea (Pisum sativum)Pisatin, (+)-MaackiainPods, SeedlingsPisatin is the major phytoalexin.[3][5] Maackiain is a known precursor.[4]
Red Clover (Trifolium pratense)(-)-MaackiainRootsAccumulates in response to fungal pathogens.[1]
Chickpea (Cicer arietinum)MaackiainSeedlingsInduced upon fungal infection.
Alfalfa (Medicago sativa)Medicarpin (a related pterocarpan)VariousOften studied alongside other isoflavonoids.

Experimental Protocols

Accurate quantification of pterocarpans requires robust extraction and analytical methods. Below are detailed protocols for the general extraction and quantification of isoflavonoids, including pterocarpans, and a specific rapid assay for pisatin.

General Protocol for Pterocarpan Extraction and HPLC Analysis

This method is suitable for the relative quantification of various isoflavonoids, including maackiain, from plant tissues.

1. Sample Preparation:

  • Lyophilize (freeze-dry) plant material to remove water.

  • Grind the dried tissue to a fine powder using a mortar and pestle.

2. Extraction:

  • Immerse a known weight of the powdered sample (e.g., 100 mg) in a suitable solvent. A common solvent system is 80% methanol (B129727) in water.[6]

  • Sonicate the mixture for 30 minutes to enhance extraction efficiency.

  • Centrifuge the sample to pellet the solid material.

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.

  • Filter the extract through a 0.45-μm syringe filter before analysis.[7]

3. HPLC Quantification:

  • Column: A reversed-phase C18 column is typically used for separation.[7][8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% formic acid, is commonly employed.[7]

  • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at the characteristic wavelength for the compound of interest (e.g., around 280-310 nm for pterocarpans).

  • Quantification: Create a standard curve using a purified standard of the target compound (e.g., maackiain). The concentration in the plant extract is then determined by comparing its peak area to the standard curve.

Rapid Spectrophotometric Assay for Pisatin

This method provides a simple and rapid way to quantify pisatin, particularly in pea endocarp tissue.[9][10][11]

1. Elicitation and Incubation (Optional):

  • To induce pisatin production, apply an elicitor (e.g., a solution of chitosan (B1678972) or a fungal spore suspension) to the inner surface of immature pea pods.[10]

  • Incubate the pods in a moist environment for 24-48 hours.

2. Extraction:

  • Excise the endocarp tissue from the pea pods.

  • Extract the tissue with a suitable solvent like ethanol (B145695).

  • Collect the ethanol extract.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the extract using a spectrophotometer. Pisatin in ethanol exhibits a characteristic UV absorption spectrum with a peak at 309 nm.[10][11]

  • The concentration of pisatin can be calculated using its molar extinction coefficient at this wavelength. The ratio of absorbance at 309 nm to 286 nm should be approximately 1.47 for pure pisatin, which can be used as a purity check.[10]

Visualizing Key Processes

To aid in the understanding of the underlying biological and experimental pathways, the following diagrams have been generated.

Pisatin_Biosynthesis Maackiain (+)-Maackiain Hydroxymaackiain (+)-6a-Hydroxymaackiain Maackiain->Hydroxymaackiain 6a-Hydroxylase (P450 monooxygenase) Pisatin (+)-Pisatin Hydroxymaackiain->Pisatin 3-O-Methyltransferase

Figure 1. Biosynthetic pathway of pisatin from (+)-maackiain in Pisum sativum.

Pterocarpan_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis PlantMaterial Plant Tissue Lyophilization Lyophilization PlantMaterial->Lyophilization Grinding Grinding to Powder Lyophilization->Grinding SolventExtraction Solvent Extraction (e.g., 80% Methanol) Grinding->SolventExtraction Sonication Sonication SolventExtraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-PDA/UV or LC-MS/MS Filtration->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis

Figure 2. General experimental workflow for the quantification of pterocarpans.

Conclusion

While direct quantitative data for this compound remains elusive, the study of related pterocarpans like maackiain and pisatin offers a solid foundation for researchers. The provided protocols for extraction and analysis, coupled with an understanding of the biosynthetic pathways, will facilitate further investigations into the roles of these important phytoalexins in plant biology and their potential applications. Future research employing advanced analytical techniques such as LC-MS/MS will be instrumental in identifying and quantifying a wider range of pterocarpans, including the specific compound of interest, across a broader spectrum of plant varieties.

References

Confirming the Absolute Configuration of 1,11b-Dihydro-11b-hydroxymaackiain: A Comparative Guide to Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of Circular Dichroism (CD) spectroscopy with alternative methods for confirming the absolute configuration of the pterocarpan (B192222) "1,11b-Dihydro-11b-hydroxymaackiain," supported by experimental data and detailed protocols.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1] This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the three-dimensional arrangement of atoms in a molecule, making it an invaluable tool for stereochemical elucidation.[1][2] For complex natural products like pterocarpans, CD spectroscopy offers a reliable method to determine the absolute configuration in solution.[3][4]

Performance Comparison: CD Spectroscopy vs. Alternative Methods

The determination of the absolute configuration of chiral molecules can be approached through various analytical techniques. While CD spectroscopy is a robust method, it is essential to understand its performance in the context of other available options.

Method Principle Advantages Limitations Applicability to this compound
Circular Dichroism (CD) Spectroscopy Differential absorption of circularly polarized light by chiral chromophores.[1]High sensitivity, small sample requirement, non-destructive, applicable to solutions.[5]Requires a chromophore near the stereocenter; interpretation can be complex without reference compounds or theoretical calculations.[6]Highly applicable due to the presence of chromophoric aromatic rings.
Optical Rotatory Dispersion (ORD) Measures the change in the angle of plane-polarized light as a function of wavelength.[5][7]Complements CD data, historically significant.[5]Spectra can be complex and less resolved than CD spectra.[7]Applicable and often used in conjunction with CD for pterocarpans.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light by vibrational transitions.[8]Applicable to molecules without UV-Vis chromophores, provides rich structural information.[9][10]Lower sensitivity than electronic CD, requires more specialized equipment and theoretical calculations for interpretation.[8]A powerful alternative, particularly for confirming conformational details.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[11]Provides an unambiguous determination of the absolute configuration in the solid state.[12][13]Requires a high-quality single crystal, which can be difficult to obtain; the conformation in the crystal may differ from that in solution.[11][13]The definitive method if a suitable crystal can be grown.
Nuclear Magnetic Resonance (NMR) Spectroscopy Using chiral derivatizing agents (e.g., Mosher's method) to create diastereomers with distinguishable NMR spectra.Does not require specialized chiroptical instrumentation.Requires chemical modification of the sample, which may not always be straightforward.Applicable, but requires derivatization of the hydroxyl group.

Experimental Data: Chiroptical Properties of this compound and Related Pterocarpans

Compound Optical Rotation ([α]D) Proposed Absolute Configuration
This compound-Not explicitly stated, but related compounds with large negative rotations are assigned specific configurations.
Pterocarpadiol A-484.0°6aS, 11aR, 11bS
Pterocarpadiol B-397.0°6aS, 11aR, 11bS
Pterocarpadiol C-507.0°6aS, 11aR, 11bS
Pterocarpadiol D-476.0°6aS, 11aR, 11bS
(-)-Maackiain-260°6aR, 11aR
(+)-Pisatin-6aS, 11aS
Variabilin-304°6aS, 11aS

Note: The data for pterocarpadiols and other pterocarpans are included for comparative purposes, as the sign and magnitude of the optical rotation are indicative of the stereochemistry in this class of compounds.

For pterocarpans, a general pattern has been observed where the sign of the Cotton effects in the CD spectrum correlates with the helicity of the molecule. For instance, a positive-negative-negative sign pattern for the ¹Lb, ¹La, and ¹Bb bands can suggest a specific absolute configuration at the chiral centers.[3]

Experimental Protocol: Circular Dichroism Spectroscopy of Pterocarpans

The following is a generalized protocol for obtaining the CD spectrum of a pterocarpan like this compound.

I. Sample Preparation

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from chiral impurities.

  • Solvent Selection: Choose a solvent that is transparent in the desired UV-Vis region and in which the sample is soluble. Methanol or acetonitrile (B52724) are common choices for flavonoids.

  • Concentration: Prepare a stock solution of the sample. The final concentration for analysis will depend on the path length of the cuvette and the molar absorptivity of the compound, but is typically in the range of 0.1 to 1.0 mg/mL. The optimal absorbance should be around 0.8-1.0 at the wavelength of maximum absorption.

II. Instrumentation and Data Acquisition

  • Instrument: Use a calibrated circular dichroism spectropolarimeter.

  • Cuvette: A quartz cuvette with a path length of 0.1 to 1.0 cm is typically used.

  • Parameters:

    • Wavelength Range: Scan from approximately 400 nm down to 200 nm.

    • Scan Speed: A typical scan speed is 50-100 nm/min.

    • Bandwidth: A bandwidth of 1.0 nm is commonly used.

    • Response Time: A response time of 1-2 seconds is generally sufficient.

    • Accumulations: To improve the signal-to-noise ratio, multiple scans (e.g., 3-5) should be averaged.

  • Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette under the same conditions.

  • Sample Measurement: Record the spectrum of the sample solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically presented as molar ellipticity ([θ]) versus wavelength.

Data Interpretation and Visualization

The interpretation of the CD spectrum involves analyzing the sign and magnitude of the Cotton effects. This experimental spectrum is then compared with the spectra of known related compounds or with theoretically calculated spectra using methods like Time-Dependent Density Functional Theory (TD-DFT). A good correlation between the experimental and reference/calculated spectra allows for the confident assignment of the absolute configuration.

Below are diagrams illustrating the logical workflow for determining the absolute configuration using CD spectroscopy and the relationship between different analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation pure_sample Pure Sample (>95%) dissolve Dissolve in Transparent Solvent pure_sample->dissolve concentration Adjust Concentration dissolve->concentration blank Measure Solvent Blank concentration->blank sample_spec Measure Sample Spectrum blank->sample_spec average Average Multiple Scans sample_spec->average subtract Subtract Blank average->subtract plot Plot Molar Ellipticity vs. Wavelength subtract->plot compare Compare with Reference/Calculated Spectra plot->compare assign Assign Absolute Configuration compare->assign

Caption: Experimental workflow for determining absolute configuration using CD spectroscopy.

analytical_methods cluster_spectroscopy Spectroscopic Methods (Solution State) cluster_diffraction Diffraction Method (Solid State) CD CD Spectroscopy ORD ORD CD->ORD Complementary VCD VCD CD->VCD Alternative Xray X-ray Crystallography CD->Xray Confirmatory NMR NMR (with chiral agents) Absolute_Config Absolute Configuration of This compound Absolute_Config->CD Determines Absolute_Config->ORD Determines Absolute_Config->VCD Determines Absolute_Config->NMR Determines Absolute_Config->Xray Definitively Determines

Caption: Relationship between different analytical methods for absolute configuration determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of the pterocarpan (B192222) isoflavonoid (B1168493), 1,11b-Dihydro-11b-hydroxymaackiain, alongside the well-studied isoflavonoids, daidzein (B1669772) and genistein (B1671435). Due to the limited direct experimental data on this compound, its metabolic profile is inferred from studies on structurally related pterocarpans, primarily astrapterocarpan. This guide aims to provide a comprehensive overview of the expected metabolic pathways, present comparative data in a clear format, detail relevant experimental methodologies, and visualize metabolic processes for enhanced understanding.

Comparative Metabolic Pathways

The metabolism of isoflavonoids is a complex process primarily occurring in the intestine and liver, involving phase I and phase II enzymatic reactions. While daidzein and genistein undergo extensive metabolism by gut microflora followed by hepatic conjugation, pterocarpans like this compound are expected to undergo a different primary set of transformations.

Based on studies of the pterocarpan astrapterocarpan, the metabolic fate of this compound is anticipated to involve several key reactions in the liver. These include hydroxylation, demethylation, dimerization, hydration, and dehydrogenation.[1] In contrast, the metabolism of daidzein and genistein is heavily influenced by gut bacteria, which can lead to metabolites like equol (B1671563) and O-desmethylangolensin from daidzein.[2]

The following diagram illustrates the generalized metabolic pathways for pterocarpans and common isoflavonoids.

cluster_pterocarpan Pterocarpan Metabolism (e.g., this compound) cluster_isoflavone Common Isoflavonoid Metabolism (e.g., Daidzein, Genistein) Pterocarpan This compound Met_P Metabolites Pterocarpan->Met_P Hepatic Metabolism (Hydroxylation, Demethylation, Dimerization, Hydration, Dehydrogenation) Isoflavone Daidzein / Genistein Aglycone Aglycones Isoflavone->Aglycone Intestinal β-glucosidases Microbial_Met Microbial Metabolites (e.g., Equol) Aglycone->Microbial_Met Gut Microbiota PhaseII_Met Phase II Metabolites (Glucuronides, Sulfates) Aglycone->PhaseII_Met Hepatic Enzymes (UGTs, SULTs) Microbial_Met->PhaseII_Met Hepatic Enzymes

Caption: Comparative metabolic pathways of isoflavonoids.

Data Presentation: Metabolite Summary

The following tables summarize the known and anticipated metabolites for the respective isoflavonoids.

Table 1: Anticipated Metabolites of this compound (based on Astrapterocarpan Metabolism) [1]

Metabolic ReactionResulting Metabolite Class
HydroxylationMonohydroxylated derivatives
DemethylationDemethylated derivatives
DimerizationDimerized derivatives
HydrationHydrated derivatives
DehydrogenationDehydrogenated derivatives
GlucosylationGlucosylated derivatives

Table 2: Known Major Metabolites of Daidzein and Genistein in Humans [2][3]

Parent CompoundMetabolic ProcessKey Metabolites
Daidzein Gut MicrobiotaDihydrodaidzein, Equol, O-Desmethylangolensin
Phase II ConjugationDaidzein glucuronides, Daidzein sulfates
Genistein Gut MicrobiotaDihydrogenistein, 6'-Hydroxy-O-desmethylangolensin
Phase II ConjugationGenistein glucuronides, Genistein sulfates

Experimental Protocols

To elucidate the metabolic fate of this compound and compare it with other isoflavonoids, the following experimental protocols are recommended.

In Vitro Metabolism using Liver S9 Fraction

This protocol is adapted from the study of astrapterocarpan metabolism.[1]

Objective: To identify the phase I and phase II metabolites of this compound in a liver-based in vitro system.

Materials:

  • This compound

  • Rat or human liver S9 fraction

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Prepare an incubation mixture containing the liver S9 fraction, the NADPH-generating system, and this compound in phosphate buffer.

  • Incubate the mixture at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for metabolites using HPLC-DAD-ESI-IT-TOF-MSn.

The following diagram outlines the experimental workflow.

Start Start: Prepare Incubation Mixture (S9, NADPH, Compound) Incubate Incubate at 37°C Start->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (HPLC-MS/MS) Centrifuge->Analyze Identify Identify Metabolites Analyze->Identify

Caption: In vitro metabolism workflow.
Metabolite Identification using HPLC-MS and NMR

Objective: To separate, detect, and structurally elucidate the metabolites of isoflavonoids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Mass Spectrometer (MS) with Electrospray Ionization (ESI) and Ion Trap (IT) or Time-of-Flight (TOF) analyzer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

HPLC-MS Procedure: [4][5]

  • Inject the sample from the in vitro metabolism study onto a C18 reverse-phase HPLC column.

  • Elute the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Monitor the eluent using the DAD for UV-Vis spectra and the MS for mass-to-charge ratios (m/z) of the parent ions and their fragments (MSn).

  • Putative identification of metabolites is based on their retention times, UV spectra, and mass spectral data compared to the parent compound and known isoflavonoid fragmentation patterns.

NMR Procedure for Structural Elucidation: [6][7][8][9]

  • For novel or significant metabolites, scale up the in vitro incubation to produce sufficient quantities for NMR analysis.

  • Purify the metabolite of interest using preparative HPLC.

  • Dissolve the purified metabolite in a suitable deuterated solvent.

  • Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

  • Elucidate the chemical structure by detailed analysis of the NMR data.

The logical relationship for metabolite identification is depicted below.

putative putative confirmed confirmed Sample Metabolite Sample HPLC_MS HPLC-MS/MS Analysis Sample->HPLC_MS NMR NMR Spectroscopy Sample->NMR Putative_ID Putative Metabolite Identification (Retention Time, UV, Mass Spectra) HPLC_MS->Putative_ID Confirmed_ID Confirmed Structure NMR->Confirmed_ID Putative_ID->Confirmed_ID Requires Purification and NMR for novel compounds

Caption: Metabolite identification workflow.

Conclusion

The metabolic fate of this compound is predicted to differ significantly from that of common isoflavonoids like daidzein and genistein. While the latter are extensively metabolized by gut microflora, pterocarpans are likely to undergo primary metabolism in the liver, leading to a distinct set of metabolites. The experimental protocols outlined in this guide provide a robust framework for investigating the metabolism of this compound and conducting a direct comparative analysis with other isoflavonoids. Such studies are crucial for understanding the bioavailability, bioactivity, and potential therapeutic applications of this and other novel pterocarpan compounds.

References

Safety Operating Guide

Proper Disposal of 1,11b-Dihydro-11b-hydroxymaackiain: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,11b-Dihydro-11b-hydroxymaackiain (CAS No. 210537-05-6), a pterocarpan (B192222) compound used in research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals.

While specific disposal protocols for this compound are not extensively documented, the following procedures are based on best practices for the disposal of similar isoflavonoid (B1168493) and pterocarpan compounds, as well as general laboratory chemical waste management principles. The primary principle is to treat this compound and its containers as hazardous chemical waste.

Summary of Key Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The table below summarizes key data for this compound.

PropertyValueReference
CAS Number 210537-05-6[1]
Molecular Formula C₁₆H₁₄O₆[1]
Molecular Weight 302.28 g/mol [1]
Appearance Solid, white to off-whiteMedChemExpress SDS
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage -20°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).MedChemExpress SDS

Experimental Protocols for Waste Generation

The primary waste streams containing this compound in a laboratory setting will include:

  • Unused or Expired Solid Compound: Pure solid material that is no longer needed.

  • Solutions: The compound dissolved in organic solvents, most commonly Dimethyl Sulfoxide (DMSO) for in vitro studies.

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, vials, gloves, and bench paper that have come into contact with the solid compound or its solutions.

Step-by-Step Disposal Procedures

The proper disposal of this compound requires segregation of waste streams and disposal through a licensed hazardous waste management company. Under no circumstances should this compound or its solutions be disposed of down the drain.

Unused or Expired Solid this compound
  • Step 1: Container and Labeling. Keep the solid waste in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible container and label it clearly with the chemical name ("this compound"), CAS number (210537-05-6), and the words "Hazardous Waste."

  • Step 2: Segregation. Store the container with other solid organic chemical waste, away from incompatible materials.

  • Step 3: Collection. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

Solutions of this compound

Solutions of this compound, particularly in solvents like DMSO, are a common form of waste.

  • Step 1: Waste Container. Use a designated, leak-proof, and chemically resistant container for liquid hazardous waste. The container should be clearly labeled.

  • Step 2: Segregation of Solvents. It is best practice to segregate waste by solvent type. For example, have separate, clearly labeled containers for:

    • Halogenated Organic Solvents (e.g., Chloroform, Dichloromethane)

    • Non-halogenated Flammable Organic Solvents (e.g., Acetone, Ethyl Acetate, DMSO)[2]

  • Step 3: Collection. When the container is full (no more than 90% capacity), seal it securely and arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. Do not mix different categories of solvent waste.[2]

Contaminated Laboratory Materials

All disposable materials that have come into contact with this compound are considered hazardous waste.

  • Step 1: Collection. Place all contaminated items (e.g., gloves, pipette tips, vials, bench paper) into a designated, clearly labeled hazardous waste bag or container.

  • Step 2: Labeling. The container must be labeled as "Hazardous Waste" and should list the chemical contaminant (this compound).

  • Step 3: Disposal. This solid waste should be collected for incineration by a certified hazardous waste management company.

The following table summarizes the recommended disposal methods for each type of waste.

Waste TypeDisposal MethodKey Considerations
Solid this compound Incineration or secure chemical landfillMust be handled by a licensed hazardous waste contractor.
Solutions in Organic Solvents (e.g., DMSO) IncinerationSegregate based on solvent type (halogenated vs. non-halogenated). Do not dispose of down the sink.[2][3]
Contaminated Labware (gloves, tips, etc.) IncinerationCollect in a designated, labeled hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Identification cluster_containment Containment & Labeling cluster_disposal Final Disposal Route Waste This compound Waste Solid Solid Compound Waste->Solid Is it pure/unused solid? Liquid Liquid Solutions Waste->Liquid Is it a solution? Labware Contaminated Labware Waste->Labware Is it contaminated material? SolidContainer Original or Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Solvent Waste Bottle (Segregated by Type) Liquid->LiquidContainer LabwareContainer Labeled Hazardous Waste Bag/Bin Labware->LabwareContainer Disposal Collection by Certified Hazardous Waste Contractor SolidContainer->Disposal LiquidContainer->Disposal LabwareContainer->Disposal

Caption: Decision workflow for the disposal of this compound waste.

Institutional Compliance

It is imperative to consult your institution's specific waste disposal guidelines and your local Environmental Health and Safety (EHS) office. Regulations for hazardous waste disposal can vary by location. Always follow the most stringent guidelines applicable to your facility.

References

Comprehensive Safety and Handling Guide for 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 1,11b-Dihydro-11b-hydroxymaackiain (CAS No. 210537-05-6). Given that this compound is a biologically active pterocarpan (B192222) intended for research use, and in the absence of complete toxicological data, it should be handled with care, treating it as a potentially hazardous substance. The following procedures are based on standard laboratory safety protocols for handling research-grade chemicals of unknown toxicity.

Hazard Identification and Risk Assessment

This compound is a pterocarpan extracted from Erycibe expansa and is noted for its hepatoprotective effects.[1] As a member of the isoflavonoid (B1168493) class, it possesses biological activity.[1][2] The full toxicological properties of this compound have not been extensively studied. Therefore, a conservative approach to handling is warranted to minimize potential exposure.

Assumed Risks:

  • Dermal, Ocular, and Respiratory Irritation: Assumed to be a potential irritant upon contact.

  • Unknown Systemic Effects: Due to its biological activity, absorption may lead to unforeseen physiological effects.

  • Sensitization: Repeated exposure could potentially lead to allergic reactions in susceptible individuals.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against exposure. Adherence to the following PPE requirements is mandatory when handling this compound in solid or solution form.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Standard Purpose
Hand Protection Nitrile gloves (double-gloving recommended when handling concentrates)ASTM D6319Prevents skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1Protects eyes from dust particles and splashes.
Body Protection Fully buttoned laboratory coat---Protects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a ventilated enclosure. Use a NIOSH-approved N95 respirator if weighing outside of a ventilated enclosure.---Prevents inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage

  • Step 1: Inspection: Upon receipt, inspect the container for any damage or leaks. If compromised, handle within a chemical fume hood and wear appropriate PPE.

  • Step 2: Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date received, and hazard warning ("Caution: Biologically Active Compound of Unknown Toxicity").

  • Step 3: Storage: Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. Follow the storage conditions specified by the supplier.

Table 2: Storage Conditions for this compound

Form Storage Temperature Additional Requirements
Solid (as received) -20°CProtect from light.
In Solvent -80°C (up to 6 months) or -20°C (up to 1 month)Protect from light.

3.2. Weighing and Solution Preparation

  • Step 1: Designated Area: All weighing and solution preparation must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Step 2: PPE: Don the required PPE as outlined in Table 1. Double-gloving is recommended.

  • Step 3: Weighing: Use a tared weigh boat or paper. Handle the solid compound with a dedicated spatula. Avoid creating dust.

  • Step 4: Dissolving: Add the solvent to the weighed compound slowly to avoid splashing. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]

  • Step 5: Labeling Solutions: Immediately label the solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Step 6: Decontamination: After handling, decontaminate the spatula, work surface, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as solid chemical waste.

  • Step 7: Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Table 3: Waste Disposal Procedures

Waste Type Disposal Container Procedure
Solid Waste Labeled hazardous waste container (solid)Includes contaminated gloves, weigh paper, paper towels, and any unused solid compound.
Liquid Waste Labeled hazardous waste container (liquid, halogenated or non-halogenated as appropriate)Includes unused solutions and rinsates from cleaning glassware. Do not pour down the drain.
Sharps Waste Puncture-resistant sharps containerIncludes contaminated needles and syringes used for transferring solutions.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase b1 Receive & Inspect Compound b2 Store Compound (See Table 2) b1->b2 b3 Don Personal Protective Equipment (See Table 1) b2->b3 c1 Weigh Solid in Ventilated Enclosure b3->c1 c2 Prepare Solution in Fume Hood c1->c2 c3 Perform Experiment c2->c3 d1 Decontaminate Work Area & Equipment c3->d1 d2 Segregate & Dispose of Waste (See Table 3) d1->d2 d3 Doff PPE & Wash Hands d2->d3

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.